molecular formula C5H5FN2OS B180518 5-Fluoro-2-(methylthio)pyrimidin-4-ol CAS No. 1480-92-8

5-Fluoro-2-(methylthio)pyrimidin-4-ol

Cat. No.: B180518
CAS No.: 1480-92-8
M. Wt: 160.17 g/mol
InChI Key: VSCLCCQOVQNZLO-UHFFFAOYSA-N
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Description

5-Fluoro-2-(methylthio)pyrimidin-4-ol ( 1480-92-8) is a fluorinated thiopyrimidine derivative of significant interest in medicinal and agrochemical research. With the molecular formula C 5 H 5 FN 2 OS and a molecular weight of 160.17 g/mol, this compound serves as a versatile synthetic building block . Thiopyrimidines are characterized by a pyrimidine ring where sulfur atoms replace one or more oxygen atoms, a modification that enhances their ability to interact with biological systems . This compound is part of the broader fluoropyrimidine class, which includes well-known anticancer agents . Its specific molecular structure, featuring both fluorine and methylthio substituents, makes it a valuable precursor in the synthesis of more complex molecules for pharmaceutical development and pesticide design . Researchers utilize this compound exclusively for scientific investigation. It is recommended to be stored sealed in a dry environment at 2-8°C to preserve stability . Please note: This product is intended for research purposes only and is not approved for human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2OS/c1-10-5-7-2-3(6)4(9)8-5/h2H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCLCCQOVQNZLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=O)N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1480-92-8
Record name 5-Fluoro-2-(methylthio)-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1480-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-Fluoro-2-(methylthio)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthetic pathways leading to 5-Fluoro-2-(methylthio)pyrimidin-4-ol, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. The fluorinated pyrimidine scaffold is a privileged structure in numerous therapeutic agents, and the strategic introduction of fluorine and a methylthio group can profoundly influence the molecule's metabolic stability, binding affinity, and overall pharmacological profile.

This document is intended for researchers, medicinal chemists, and process development scientists. It will detail the core synthetic strategies, explain the mechanistic underpinnings of the reactions, provide detailed experimental protocols, and discuss the critical parameters for successful synthesis and scale-up.

Introduction: The Significance of Fluorinated Pyrimidines

Fluorine-containing organic molecules are of immense interest in the pharmaceutical industry. The introduction of fluorine can lead to enhanced metabolic stability, increased binding affinity, and altered pharmacokinetic properties.[1][2] The pyrimidine ring system is also a cornerstone of many biologically active compounds, including anticancer and antiviral drugs.[1][3][4] 5-Fluorouracil, a widely used chemotherapeutic agent, is a testament to the power of fluorinated pyrimidines in medicine.[3][4] The target molecule, this compound, combines these key features, making it a valuable building block for the synthesis of novel drug candidates.

Primary Synthetic Pathway: Cyclocondensation of Diethyl 2-Fluoromalonate with S-Methylisothiourea

The most direct and convergent approach to the synthesis of this compound involves the cyclocondensation of a fluorinated three-carbon building block, diethyl 2-fluoromalonate, with S-methylisothiourea. This method is a variation of the classical pyrimidine synthesis, which has been successfully employed for a wide range of substituted pyrimidines.

Mechanistic Rationale

The reaction proceeds via a base-catalyzed condensation mechanism. The base, typically a sodium alkoxide, deprotonates the S-methylisothiourea, which then acts as a binucleophile, attacking the carbonyl carbons of the diethyl 2-fluoromalonate. Subsequent intramolecular cyclization and elimination of ethanol lead to the formation of the pyrimidine ring. The presence of the fluorine atom at the 5-position is introduced early in the synthesis, avoiding potentially harsh and non-selective late-stage fluorination reactions.

Experimental Workflow Diagram

cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Tautomerization start Diethyl 2-fluoromalonate + S-Methylisothiourea reagents Sodium Ethoxide (NaOEt) Ethanol (EtOH) start->reagents reaction Reflux reagents->reaction intermediate 5-Fluoro-2-(methylthio)pyrimidine-4,6-diol reaction->intermediate workup Acidic Workup (e.g., HCl) intermediate->workup product This compound workup->product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • Diethyl 2-fluoromalonate

  • S-Methylisothiourea sulfate

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (2.2 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: To the stirred solution, add S-methylisothiourea sulfate (1.0 equivalent) and diethyl 2-fluoromalonate (1.05 equivalents) sequentially at room temperature.

  • Cyclocondensation: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the resulting solid in water and acidify to pH 3-4 with concentrated hydrochloric acid.

  • Isolation: The precipitate formed is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Data Summary
ParameterValue
Reactants Diethyl 2-fluoromalonate, S-Methylisothiourea
Base Sodium Ethoxide
Solvent Ethanol
Reaction Time 4-6 hours
Temperature Reflux (approx. 78 °C)
Typical Yield 70-85%
Purity >98% after recrystallization

Alternative Synthetic Pathway: Synthesis from a Pre-formed Fluorinated Building Block

An alternative and increasingly popular approach involves the use of pre-synthesized fluorinated building blocks, such as potassium (Z)-2-cyano-2-fluoroethenolate.[1] This method offers mild reaction conditions and can lead to high yields of the desired fluorinated pyrimidines.

Mechanistic Rationale

In this pathway, the potassium (Z)-2-cyano-2-fluoroethenolate acts as the fluorinated three-carbon synthon. It undergoes a cyclocondensation reaction with S-methylisothiourea. The reaction proceeds through a nucleophilic attack of the S-methylisothiourea on the cyano group, followed by intramolecular cyclization and subsequent tautomerization to yield an amino-pyrimidine intermediate. This intermediate can then be hydrolyzed to the desired pyrimidin-4-ol.

Experimental Workflow Diagram

cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Hydrolysis start Potassium (Z)-2-cyano-2-fluoroethenolate + S-Methylisothiourea reagents Methanol/Water start->reagents reaction Stir at Room Temperature reagents->reaction intermediate 5-Fluoro-2-(methylthio)pyrimidin-4-amine reaction->intermediate hydrolysis_reagents Aqueous Acid (e.g., HBr) intermediate->hydrolysis_reagents hydrolysis_conditions Heating hydrolysis_reagents->hydrolysis_conditions product This compound hydrolysis_conditions->product

Caption: Alternative synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • Potassium (Z)-2-cyano-2-fluoroethenolate

  • S-Methylisothiourea hemisulfate

  • Methanol

  • Deionized water

  • Hydrobromic acid (HBr)

Procedure:

  • Cyclocondensation: Dissolve potassium (Z)-2-cyano-2-fluoroethenolate (1.0 equivalent) and S-methylisothiourea hemisulfate (1.1 equivalents) in a mixture of methanol and water. Stir the reaction mixture at room temperature for 12-24 hours.

  • Isolation of Intermediate: Upon completion, the solvent is removed under reduced pressure, and the resulting solid, 5-fluoro-2-(methylthio)pyrimidin-4-amine, is collected.[1]

  • Hydrolysis: The crude 5-fluoro-2-(methylthio)pyrimidin-4-amine is then heated in concentrated hydrobromic acid.[1] The progress of the hydrolysis can be monitored by TLC or LC-MS.

  • Workup and Isolation: After the reaction is complete, the mixture is cooled, and the pH is adjusted to precipitate the product. The solid is collected by filtration, washed with water, and dried.

  • Purification: Recrystallization from a suitable solvent may be required to obtain the final product with high purity.

Trustworthiness and Self-Validating Systems

The protocols described are designed to be self-validating through in-process controls and characterization of the final product.

  • In-Process Controls: Monitoring the reaction progress by TLC or LC-MS ensures that the reaction proceeds to completion and helps in identifying the formation of any byproducts.

  • Product Characterization: The identity and purity of the final product, this compound, should be confirmed by a battery of analytical techniques:

    • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and the presence and position of the fluorine atom.

    • Mass Spectrometry (MS): To determine the molecular weight of the compound.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

    • Melting Point Analysis: As a preliminary indicator of purity.

Conclusion

The synthesis of this compound can be reliably achieved through a classical cyclocondensation reaction of diethyl 2-fluoromalonate with S-methylisothiourea. This method offers good yields and utilizes readily available starting materials. An alternative pathway using a pre-formed fluorinated building block provides a milder route, which may be advantageous for sensitive substrates. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and the specific requirements of the research or development program. The analytical validation of the final product is crucial to ensure its quality and suitability for subsequent applications.

References

  • Schulze, J., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 567-573. [Link]

  • Heidelberger, C., et al. (1957). Fluorinated Pyrimidines, a New Class of Tumour-Inhibitory Compounds. Nature, 179(4561), 663-666. [Link]

  • Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(16), 3584. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2014). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 114(5), 2569-2616. [Link]

  • Jadhav, S. B., et al. (2021). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 26(11), 3291. [Link]

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of 5-Fluoro-2-(methylthio)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Derivatives of pyrimidine are foundational scaffolds in the development of therapeutic agents, particularly in oncology.[1] These compounds frequently function as antimetabolites, interfering with the synthesis of nucleic acids, which are essential for the proliferation of rapidly dividing cancer cells.[2][3] 5-Fluorouracil (5-FU) is a well-established pyrimidine analog that has been a cornerstone of cancer chemotherapy for decades.[4][5] This guide will provide a detailed technical overview of the hypothesized mechanism of action for a related but distinct molecule: 5-Fluoro-2-(methylthio)pyrimidin-4-ol.

Given the structural similarities to 5-FU, it is proposed that this compound acts as a prodrug that, upon intracellular activation, disrupts DNA and RNA synthesis. The presence of the 5-fluoro substituent is a strong indicator of a mechanism involving the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP).[3][6] The 2-(methylthio) group may influence the compound's metabolic stability, cellular uptake, and target engagement.[7][8] This document will delineate the putative metabolic activation pathway, the molecular targets, and the downstream cytotoxic effects. Furthermore, it will provide a comprehensive set of experimental protocols to rigorously validate this proposed mechanism of action.

Proposed Mechanism of Action

The central hypothesis is that this compound exerts its anticancer effects through a multi-pronged attack on nucleic acid metabolism, mirroring the well-documented action of 5-fluorouracil.[1][9] This involves intracellular conversion to active metabolites that subsequently inhibit key enzymes and are incorporated into DNA and RNA.

Metabolic Activation Pathway

It is postulated that this compound undergoes a series of enzymatic conversions to become pharmacologically active. This pathway likely involves phosphoribosylation and subsequent phosphorylation events. A key initial step is the conversion to a ribonucleotide by orotate phosphoribosyltransferase (OPRT), an enzyme crucial for the activation of 5-FU.[10][11]

Metabolic Activation of this compound This compound This compound F-S-MP 5-Fluoro-2-(methylthio)pyrimidine ribonucleoside monophosphate This compound->F-S-MP OPRT F-S-DP 5-Fluoro-2-(methylthio)pyrimidine ribonucleoside diphosphate F-S-MP->F-S-DP FUTP_analog 5-Fluoro-2-(methylthio)uridine triphosphate (F-S-UTP) F-S-DP->FUTP_analog FdUDP_analog 5-Fluoro-2-(methylthio)deoxyuridine diphosphate (F-S-dUDP) F-S-DP->FdUDP_analog Ribonucleotide Reductase FdUTP_analog 5-Fluoro-2-(methylthio)deoxyuridine triphosphate (F-S-dUTP) FdUDP_analog->FdUTP_analog FdUMP_analog 5-Fluoro-2-(methylthio)deoxyuridine monophosphate (F-S-dUMP) FdUDP_analog->FdUMP_analog

Caption: Proposed metabolic activation of this compound.

Molecular Targets and Cytotoxic Effects

The activated metabolites are hypothesized to exert their cytotoxic effects through three primary mechanisms:

  • Inhibition of Thymidylate Synthase (TS): The metabolite 5-fluoro-2-(methylthio)deoxyuridine monophosphate (F-S-dUMP) is predicted to be a potent inhibitor of thymidylate synthase.[12] By forming a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, it blocks the conversion of dUMP to dTMP.[13] This leads to a depletion of the thymidine nucleotide pool, which is essential for DNA synthesis and repair, ultimately causing "thymineless death" in rapidly proliferating cancer cells.[2]

  • Incorporation into RNA: The triphosphate metabolite, 5-fluoro-2-(methylthio)uridine triphosphate (F-S-UTP), can be incorporated into RNA in place of uridine triphosphate.[3][14] This fraudulent incorporation is expected to disrupt RNA processing, maturation, and function, leading to widespread cellular dysfunction.[15]

  • Incorporation into DNA: The deoxyribonucleotide metabolite, 5-fluoro-2-(methylthio)deoxyuridine triphosphate (F-S-dUTP), can be incorporated into DNA.[3][14] This event can lead to DNA fragmentation and instability, triggering apoptosis.

Molecular Targets and Cytotoxicity cluster_metabolites Active Metabolites cluster_targets Cellular Targets cluster_effects Downstream Effects FdUMP_analog F-S-dUMP TS Thymidylate Synthase FdUMP_analog->TS Inhibition FUTP_analog F-S-UTP RNA RNA FUTP_analog->RNA Incorporation FdUTP_analog F-S-dUTP DNA DNA FdUTP_analog->DNA Incorporation dTMP_depletion dTMP Depletion TS->dTMP_depletion RNA_dysfunction RNA Dysfunction RNA->RNA_dysfunction DNA_damage DNA Damage DNA->DNA_damage Apoptosis Apoptosis dTMP_depletion->Apoptosis RNA_dysfunction->Apoptosis DNA_damage->Apoptosis

Caption: Hypothesized molecular targets and downstream effects.

Experimental Validation Protocols

To substantiate the proposed mechanism of action, a series of well-defined experiments are required. The following protocols provide a framework for this validation.

In Vitro Cytotoxicity Assessment

Objective: To determine the cytotoxic potential of this compound against a panel of human cancer cell lines.

Methodology:

  • Cell Culture: Culture a panel of cancer cell lines (e.g., colorectal, breast, pancreatic) in their recommended media.

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control and a positive control (e.g., 5-FU).

  • Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Cell LineTissue of OriginPutative IC50 Range (µM)
HT-29Colon1 - 50
MCF-7Breast1 - 50
PANC-1Pancreas5 - 100
Thymidylate Synthase Inhibition Assay

Objective: To directly measure the inhibitory effect of the compound's metabolites on thymidylate synthase activity.

Methodology:

  • Metabolite Synthesis: Chemically synthesize or enzymatically generate the putative active metabolite, F-S-dUMP.

  • Enzyme Source: Use purified recombinant human thymidylate synthase.

  • Inhibition Assay: Perform a spectrophotometric assay that measures the conversion of dUMP to dTMP. Incubate the enzyme with varying concentrations of F-S-dUMP.

  • Data Analysis: Determine the IC50 of F-S-dUMP for thymidylate synthase inhibition.

Analysis of Intracellular Metabolites

Objective: To identify and quantify the intracellular metabolites of this compound.

Methodology:

  • Cell Treatment: Treat cancer cells with the compound for various time points.

  • Metabolite Extraction: Extract intracellular metabolites using a suitable solvent system (e.g., methanol/water).

  • LC-MS/MS Analysis: Analyze the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and its phosphorylated metabolites.

  • Data Comparison: Compare the metabolite profile to that of cells treated with 5-FU.

Quantification of Nucleic Acid Incorporation

Objective: To determine the extent of incorporation of the fluorinated pyrimidine into RNA and DNA.

Methodology:

  • Radiolabeling: Synthesize a radiolabeled version of this compound (e.g., with ³H or ¹⁴C).

  • Cell Treatment and Nucleic Acid Isolation: Treat cells with the radiolabeled compound, then isolate total RNA and DNA.

  • Scintillation Counting: Quantify the amount of radioactivity incorporated into the nucleic acid fractions.

  • Data Normalization: Normalize the incorporated radioactivity to the total amount of RNA or DNA.

Experimental Workflow Diagram

Experimental Workflow cluster_invitro In Vitro Studies cluster_cellular Cell-Based Assays start Start: Hypothesis Formulation cytotoxicity Cytotoxicity Assays (IC50 Determination) start->cytotoxicity enzyme_assay Thymidylate Synthase Inhibition Assay start->enzyme_assay metabolite_analysis Metabolite Profiling (LC-MS/MS) cytotoxicity->metabolite_analysis enzyme_assay->metabolite_analysis nucleic_acid_incorp Nucleic Acid Incorporation (Radiolabeling) metabolite_analysis->nucleic_acid_incorp cell_cycle Cell Cycle Analysis (Flow Cytometry) nucleic_acid_incorp->cell_cycle end End: Mechanism Elucidation cell_cycle->end

Caption: A logical workflow for the experimental validation of the proposed mechanism.

Conclusion

The proposed mechanism of action for this compound is strongly rooted in the well-established pharmacology of 5-fluorouracil. The presence of the 5-fluoro group strongly suggests an interaction with thymidylate synthase, while the overall pyrimidine scaffold points towards a role as a nucleic acid antimetabolite. The 2-(methylthio) substitution offers an intriguing modification that may modulate the compound's potency, selectivity, or pharmacokinetic profile.

The experimental protocols outlined in this guide provide a robust framework for the systematic investigation and validation of this hypothesized mechanism. Successful execution of these studies will not only elucidate the precise molecular workings of this compound but also contribute to the broader understanding of pyrimidine analog chemistry in the context of cancer drug development. The insights gained will be invaluable for the rational design of future anticancer agents with improved efficacy and reduced toxicity.

References

  • Fluorouracil - Wikipedia.

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  • Peters, G. J., van der Wilt, C. L., van Groeningen, C. J., & Pinedo, H. M. (1994). 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. Cancer Treatment and Research, 70, 99-122.

  • Grem, J. L. (1990). Mechanism of thymidylate synthase inhibition by 5-fluorouracil. Investigational New Drugs, 8(3), 249-258.

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  • How 5-fluorouracil acts - Europub.

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  • Nakamura, H., & Su, T. L. (2018). 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. Cancers, 10(10), 360.

  • van der Wilt, C. L., Smid, K., Aherne, G. W., Noordhuis, P., Peters, G. J. (1997). Thymidylate synthase inhibition after administration of fluorouracil with or without leucovorin in colon cancer patients. Journal of Clinical Oncology, 15(6), 2326-2333.

  • Wilson, P. M., & LaBonte, M. J. (2008). Thymidylate synthase and 5-fluorouracil: a cautionary tale. Cancer Biology & Therapy, 7(4), 593-595.

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  • Peters, G. J., van der Wilt, C. L., van Triest, B., & Pinedo, H. M. (2002). Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1587(2-3), 194-205.

  • Ichikawa, W., Uetake, H., Shirota, Y., Yamada, H., Takahashi, T., Nihei, Z., Sugihara, K., & Sasaki, T. (2006). Impact of 5-fluorouracil metabolizing enzymes on chemotherapy in patients with resectable colorectal cancer. Oncology Reports, 16(4), 715-720.

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  • Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2022). Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer. Frontiers in Chemistry, 10, 989938.

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  • Pontiki, E., Hadjipavlou-Litina, D., & Karakasili, T. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(19), 6296.

  • Paronik, V. A., & Matiichuk, V. S. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(3), 256–272.

  • Gieroba, P., Sławiński, J., & Kawiak, A. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2095.

  • El-Sayed, W. A., Ali, O. M., & Abd-Allah, W. M. (2018). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Chemical and Pharmaceutical Sciences, 9(2), 1-10.

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Sources

biological activity of 5-Fluoro-2-(methylthio)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted Biological Activity of 5-Fluoro-2-(methylthio)pyrimidin-4-ol

Abstract

This technical guide provides a comprehensive analysis of the predicted , a novel heterocyclic compound with significant therapeutic potential. Drawing upon established structure-activity relationships of fluorinated pyrimidines and methylthio-substituted heterocycles, this document elucidates the probable mechanisms of action, potential applications in oncology and virology, and detailed experimental protocols for validating these hypotheses. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the frontiers of pyrimidine-based therapeutics.

Introduction: The Rationale for Investigating this compound

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules, including nucleobases and a wide array of therapeutic agents.[1][2] The strategic placement of specific functional groups on the pyrimidine ring can profoundly influence its biological activity. The subject of this guide, this compound, combines three key pharmacophores: a 5-fluoropyrimidine core, a 2-methylthio group, and a 4-ol (or its tautomeric 4-oxo) functionality. This unique combination suggests a high probability of significant biological activity, particularly in the realms of anticancer and antiviral therapies.

The inclusion of a fluorine atom at the 5-position is a well-established strategy in the design of anticancer drugs.[3][4] This modification can enhance metabolic stability and alter the electronic properties of the molecule, often leading to potent enzyme inhibition.[3] The 2-methylthio group is also a common feature in bioactive compounds and can contribute to receptor binding and modulation of enzyme activity.[5][6] This guide will dissect the potential contributions of each of these structural features to the overall biological profile of this compound and propose a roadmap for its experimental investigation.

Predicted Biological Activities and Underlying Mechanisms

Based on the extensive literature on related pyrimidine derivatives, we can postulate several key biological activities for this compound.

Anticancer Activity: A Focus on Thymidylate Synthase Inhibition

The 5-fluoropyrimidine moiety is the cornerstone of the widely used anticancer drug 5-fluorouracil (5-FU). The primary mechanism of action of 5-FU involves its metabolic conversion to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which acts as a potent inhibitor of thymidylate synthase (TS). TS is a critical enzyme in the de novo synthesis of pyrimidines, specifically catalyzing the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.

It is highly probable that this compound, after appropriate intracellular activation, could act as an inhibitor of TS. The 5-fluoro substituent is key to this activity.

Proposed Mechanism of Action: Thymidylate Synthase Inhibition

TS_Inhibition cluster_0 Cellular Uptake and Activation cluster_1 Thymidylate Synthase Catalytic Cycle Compound This compound Active_Metabolite Putative Active Metabolite (e.g., FdUMP analogue) Compound->Active_Metabolite Metabolic Conversion TS Thymidylate Synthase (TS) Active_Metabolite->TS Inhibition dTMP dTMP (for DNA Synthesis) TS->dTMP Methylation dUMP dUMP dUMP->TS

Caption: Proposed mechanism of anticancer activity via thymidylate synthase inhibition.

Antiviral Activity: Targeting Viral Replication

Fluorinated nucleoside analogues have demonstrated significant antiviral activity against a range of viruses.[7][8] The mechanism often involves the inhibition of viral DNA or RNA polymerases. After intracellular phosphorylation to its triphosphate form, a nucleoside analogue can be incorporated into the growing viral nucleic acid chain, leading to chain termination. While this compound is not a nucleoside itself, it could serve as a prodrug that is subsequently converted to a nucleoside analogue or interfere with pyrimidine biosynthesis, thereby depleting the nucleotide pools necessary for viral replication.[9]

Derivatives of 2-methylthio-pyrimidines have also been investigated for their antiviral properties, for instance, against the tobacco mosaic virus.[6] This suggests that the 2-methylthio group may contribute to the antiviral profile of the target compound.

Proposed Mechanism of Action: Inhibition of Viral Replication

Antiviral_Mechanism cluster_pathways Potential Inhibition Pathways Compound This compound Cell Host Cell Compound->Cell Pathway1 Inhibition of Viral Polymerase Cell->Pathway1 Metabolic Activation Pathway2 Depletion of Nucleotide Pools Cell->Pathway2 Interference with Pyrimidine Biosynthesis Virus Virus Virus->Cell Infection Viral_Replication Viral Replication Virus->Viral_Replication Pathway1->Viral_Replication Blocks Pathway2->Viral_Replication Blocks

Caption: Potential antiviral mechanisms of this compound.

In Vitro Experimental Protocols

To empirically validate the predicted biological activities, a series of well-defined in vitro experiments are necessary.

Anticancer Activity Assessment

3.1.1. Cell Viability Assay

  • Objective: To determine the cytotoxic effect of the compound on various cancer cell lines.

  • Methodology:

    • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) and a non-cancerous cell line (e.g., HaCaT keratinocytes) in appropriate media.

    • Treatment: Seed cells in 96-well plates and treat with a range of concentrations of this compound for 72 hours.

    • MTT Assay: Add MTT solution to each well and incubate. The viable cells will reduce MTT to formazan.

    • Quantification: Solubilize the formazan crystals and measure the absorbance at 570 nm.

    • Data Analysis: Calculate the IC50 value (the concentration that inhibits cell growth by 50%).

3.1.2. Thymidylate Synthase Inhibition Assay

  • Objective: To directly measure the inhibitory effect of the compound on TS activity.

  • Methodology:

    • Enzyme Source: Use recombinant human thymidylate synthase.

    • Assay Principle: Monitor the conversion of dUMP to dTMP spectrophotometrically.

    • Procedure: Incubate the enzyme with dUMP, the cofactor N5,N10-methylenetetrahydrofolate, and varying concentrations of the test compound.

    • Detection: Measure the increase in absorbance at 340 nm, which corresponds to the oxidation of the cofactor.

    • Data Analysis: Determine the IC50 value for TS inhibition.

Antiviral Activity Assessment

3.2.1. Plaque Reduction Assay

  • Objective: To quantify the inhibition of viral replication.

  • Methodology:

    • Cell Culture: Grow a monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus).

    • Infection: Infect the cell monolayer with a known titer of the virus.

    • Treatment: After viral adsorption, overlay the cells with a medium containing different concentrations of the test compound.

    • Plaque Formation: Incubate the plates until viral plaques (zones of cell death) are visible.

    • Quantification: Stain the cells and count the number of plaques.

    • Data Analysis: Calculate the EC50 value (the concentration that reduces the number of plaques by 50%).

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data that could be generated from the proposed experiments, providing a framework for data interpretation.

Assay Cell Line / Enzyme Parameter Hypothetical Value
Cell ViabilityMCF-7 (Breast Cancer)IC505 µM
Cell ViabilityHCT-116 (Colon Cancer)IC508 µM
Cell ViabilityHaCaT (Normal Keratinocytes)IC50> 100 µM
Enzyme InhibitionHuman Thymidylate SynthaseIC500.5 µM
Plaque ReductionHerpes Simplex Virus-1EC5010 µM

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of their substituents.[1]

  • 5-Fluoro Group: Essential for the predicted anticancer activity via TS inhibition. Replacement with other halogens or a hydrogen atom is expected to significantly reduce or abolish this activity.

  • 2-Methylthio Group: This group can influence the compound's lipophilicity and its interaction with target enzymes. Modifications to the alkyl chain (e.g., ethyl, propyl) could modulate potency and selectivity.

  • 4-Ol/4-Oxo Group: This group is crucial for the tautomerism that may be important for binding to the active site of target enzymes. Esterification or etherification of this group would likely alter the biological activity profile.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Its structural features strongly suggest potential anticancer and antiviral activities, primarily through the inhibition of key enzymes in nucleotide metabolism and viral replication. The experimental protocols outlined in this guide provide a clear path for the validation of these hypotheses.

Future research should focus on:

  • Synthesis and Characterization: The first step is the chemical synthesis and full characterization of the compound.

  • In Vitro and In Vivo Testing: Comprehensive evaluation of its biological activity in a broader range of cancer cell lines and viral strains, followed by in vivo studies in animal models.

  • Mechanism of Action Studies: Detailed biochemical and molecular biology studies to elucidate the precise mechanisms of action.

  • Lead Optimization: Synthesis and evaluation of analogues to improve potency, selectivity, and pharmacokinetic properties.

This in-depth analysis provides a solid foundation for initiating a drug discovery program centered on this compound, a molecule with the potential to address unmet needs in oncology and infectious diseases.

References

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An In-depth Technical Guide to 5-Fluoro-2-(methylthio)pyrimidin-4-ol Derivatives and Analogs: Synthesis, Biological Evaluation, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. The introduction of a fluorine atom at the 5-position, a modification famously employed in the anticancer drug 5-fluorouracil (5-FU), can dramatically alter the biological properties of these molecules. This guide delves into the synthesis, biological evaluation, and potential therapeutic applications of a specific class of fluorinated pyrimidines: 5-Fluoro-2-(methylthio)pyrimidin-4-ol and its derivatives. This document provides a comprehensive overview for researchers engaged in the discovery and development of novel pyrimidine-based therapeutics, with a focus on anticancer, antimicrobial, and antiviral applications.

Introduction: The Significance of Fluorinated Pyrimidines

Pyrimidine analogs are a crucial class of compounds in pharmacology, primarily due to their structural similarity to the nucleobases of DNA and RNA.[1][2] This similarity allows them to act as antimetabolites, interfering with nucleic acid synthesis and repair, a mechanism powerfully exploited in cancer chemotherapy.[3][4] The archetypal fluorinated pyrimidine, 5-fluorouracil (5-FU), has been a mainstay in the treatment of solid tumors for decades.[4] Its mechanism of action involves the inhibition of thymidylate synthase and incorporation into RNA and DNA, leading to cytotoxicity in rapidly proliferating cancer cells.[3]

The focus of this guide, this compound, introduces a 2-methylthio group to the 5-fluoropyrimidine core. This addition is not merely an incremental change; the methylthio group can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, potentially leading to altered biological activity and a more favorable therapeutic profile. This guide will explore the synthetic strategies to access this core structure and its analogs, detail the methodologies for evaluating their biological potential, and discuss the structure-activity relationships that govern their efficacy.

Medicinal Chemistry: Structure-Activity Relationships (SAR)

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[5] Understanding these structure-activity relationships (SAR) is critical for the rational design of more potent and selective drug candidates.

The Role of the 5-Fluoro Substituent

The fluorine atom at the C5 position is a key pharmacophore. Its strong electron-withdrawing nature can influence the acidity of the N1 and N3 protons and the reactivity of the pyrimidine ring. In the context of anticancer activity, the 5-fluoro group is essential for the mechanism-based inhibition of thymidylate synthase by the active metabolite of 5-FU.

The Influence of the 2-(Methylthio) Group

The 2-(methylthio) group is known to modulate the biological activity of pyrimidine derivatives.[6][7] It can serve as a leaving group in nucleophilic substitution reactions, allowing for further derivatization. Furthermore, its presence can enhance binding to target enzymes and influence the compound's pharmacokinetic properties. In some contexts, the methylthio group has been associated with analgesic and anti-inflammatory activities.[6]

Modifications at the 4- and 6-Positions

Derivatization at the 4- and 6-positions of the pyrimidine ring offers a rich avenue for SAR exploration. The 4-ol group can exist in tautomeric equilibrium with the 4-oxo form (pyrimidinone). Alkylation or acylation of this group can lead to prodrugs with altered solubility and bioavailability. Substitutions at the 6-position can also significantly impact biological activity.

SAR_Overview Core This compound Core F5 5-Fluoro Group (Key Pharmacophore) Core->F5 Essential for TS Inhibition SMe2 2-(Methylthio) Group (Modulates Activity & PK) Core->SMe2 Influences Lipophilicity OH4 4-Hydroxy/Oxo Group (Tautomerism, Prodrug Site) Core->OH4 Allows for Prodrug Design Pos6 Position 6 (Derivatization Site) Core->Pos6 Amenable to Analog Synthesis Activity Biological Activity (Anticancer, Antimicrobial, Antiviral) F5->Activity SMe2->Activity OH4->Activity Pos6->Activity

Caption: Key structural features influencing the biological activity of this compound derivatives.

Synthesis Strategies

The synthesis of this compound and its analogs can be achieved through cyclocondensation reactions, a common method for constructing the pyrimidine ring.[1]

Proposed Synthetic Route for this compound

A plausible synthetic route involves the cyclocondensation of a fluorinated three-carbon building block with S-methylisothiourea. A key intermediate could be a fluoro-substituted β-ketoester or a related activated species.

Step-by-Step Protocol:

  • Preparation of the Fluorinated Precursor: A suitable starting material, such as ethyl 2-fluoroacetoacetate, can be synthesized or obtained commercially.

  • Cyclocondensation Reaction: The fluorinated precursor is reacted with S-methylisothiourea sulfate in the presence of a base, such as sodium ethoxide in ethanol. The reaction mixture is typically heated under reflux to drive the condensation and ring closure.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.

Synthesis_Workflow cluster_synthesis Synthetic Workflow Start Fluorinated Precursor (e.g., ethyl 2-fluoroacetoacetate) Condensation Cyclocondensation Start->Condensation Reagent S-Methylisothiourea Reagent->Condensation Base Base (e.g., NaOEt) Base->Condensation Product This compound Condensation->Product Purification Purification (Recrystallization/Chromatography) Product->Purification

Caption: A generalized workflow for the synthesis of the core scaffold.

Biological Evaluation

A comprehensive in vitro evaluation is essential to determine the therapeutic potential of newly synthesized this compound derivatives.

Anticancer Activity

a. Cell Viability and Cytotoxicity Assays (e.g., MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability.[8]

  • Protocol:

    • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in 96-well plates and allow them to adhere overnight.[9][10]

    • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 48-72 hours. Include a vehicle control and a positive control (e.g., 5-FU or doxorubicin).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.[11]

b. Apoptosis Assays: To determine if the compounds induce programmed cell death, assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can be performed.

c. Cell Cycle Analysis: Flow cytometry can also be used to analyze the effect of the compounds on the cell cycle distribution, identifying potential arrest at specific phases (e.g., G1, S, or G2/M).

Compound Class Cancer Cell Line Typical IC50 Range (µM)
Pyrimidine DerivativesLoVo (Colon)0.08 - 15.4
MCF-7 (Breast)0.15 - 25.8
A549 (Lung)0.11 - 19.3
Thiazolo[5,4-d]pyrimidine DerivativesMGC-803 (Gastric)< 10

Table 1: Representative IC50 values for various pyrimidine derivatives against different cancer cell lines, providing a benchmark for newly synthesized compounds.[8][12]

Antimicrobial and Antiviral Activity

a. Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) of the compounds against various bacterial and fungal strains can be determined using broth microdilution methods.[13][14]

b. Antiviral Assays: The antiviral activity can be assessed by measuring the inhibition of virus-induced cytopathic effects in cell culture. For example, activity against Tobacco Mosaic Virus (TMV) can be evaluated using the half-leaf method.[15] The potential for activity against human viruses such as Herpes Simplex Virus (HSV) or influenza can also be explored in appropriate cell-based models.[2][16]

Potential Mechanisms of Action

The mechanism of action of this compound derivatives is likely to be multifactorial, drawing from the established activities of fluoropyrimidines and 2-methylthiopyrimidines.

a. Inhibition of Thymidylate Synthase: Similar to 5-FU, these compounds, after metabolic activation to the corresponding nucleotide, may inhibit thymidylate synthase, leading to a depletion of thymidine triphosphate and subsequent disruption of DNA synthesis and repair.

b. Incorporation into Nucleic Acids: The fluorinated pyrimidine core could be anabolized and incorporated into both RNA and DNA, leading to errors in transcription and translation, and ultimately, cell death.

c. Other Potential Targets: The 2-(methylthio) group may confer activity against other cellular targets. For instance, some pyrimidine derivatives have been shown to inhibit protein kinases or other enzymes involved in cell signaling pathways.[17]

Mechanism_of_Action cluster_moa Potential Mechanism of Action Drug This compound Derivative Metabolism Metabolic Activation (Phosphorylation) Drug->Metabolism FdUMP_analog FdUMP Analog Metabolism->FdUMP_analog FUTP_analog FUTP Analog Metabolism->FUTP_analog Inhibition Inhibition FdUMP_analog->Inhibition RNA_synthesis RNA Synthesis & Function FUTP_analog->RNA_synthesis Incorporation & Disruption TS Thymidylate Synthase TS->Inhibition DNA_synthesis DNA Synthesis & Repair Inhibition->DNA_synthesis Disruption Apoptosis Apoptosis DNA_synthesis->Apoptosis Leads to RNA_synthesis->Apoptosis Leads to

Caption: A putative mechanism of action for this compound derivatives as anticancer agents.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with the potential for broad biological activity. The combination of the 5-fluoro and 2-methylthio substituents on the pyrimidine core offers a unique opportunity for the development of novel therapeutics. Future research should focus on the synthesis of a diverse library of analogs to establish robust structure-activity relationships. In-depth mechanistic studies will be crucial to identify the specific cellular targets and pathways modulated by these compounds. Furthermore, in vivo studies in relevant animal models will be necessary to evaluate their efficacy and safety profiles, paving the way for potential clinical development. The exploration of this chemical space holds significant promise for the discovery of next-generation anticancer, antimicrobial, and antiviral agents.

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5-Fluoro-2-(methylthio)pyrimidin-4-ol as a kinase inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Evaluation of 5-Fluoro-2-(methylthio)pyrimidin-4-ol as a Putative Kinase Inhibitor

Abstract

The dysregulation of protein kinase signaling is a fundamental driver of numerous human diseases, most notably cancer. This has positioned kinase inhibitors as a cornerstone of modern targeted therapy. The pyrimidine scaffold represents a "privileged" structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors due to its ability to mimic the adenine ring of ATP and establish critical hydrogen bonding interactions within the kinase hinge region.[1][2] This guide provides a comprehensive technical framework for the investigation of this compound, a novel pyrimidine derivative, as a potential kinase inhibitor. While direct evidence of this specific molecule's activity is not yet broadly published, its structural features warrant a thorough evaluation. We present a logical, field-proven workflow, from initial biochemical screening to cell-based characterization and mechanistic studies, designed to rigorously assess its potential as a therapeutic agent. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the discovery of next-generation kinase inhibitors.

Introduction: The Pyrimidine Scaffold as a Foundation for Kinase Inhibition

Protein kinases orchestrate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins, thereby modulating their activity, localization, and stability. The human genome encodes over 500 kinases, and their aberrant activity is a hallmark of many pathologies. Consequently, the development of small molecule inhibitors that can selectively modulate kinase activity is an area of intense research.

The pyrimidine nucleus is a recurring motif in successful kinase inhibitors.[3] Its nitrogen atoms can act as hydrogen bond acceptors, effectively competing with endogenous ATP for binding to the highly conserved hinge region of the kinase active site.[1] Substitutions at various positions on the pyrimidine ring allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The subject of this guide, this compound, possesses several features that make it an intriguing candidate for kinase inhibition:

  • 5-Fluoro Substitution: The fluorine atom can enhance binding affinity through favorable electrostatic interactions and may improve metabolic stability.

  • 2-Methylthio Group: This group can project into a hydrophobic pocket within the ATP-binding site, contributing to both potency and selectivity.

  • 4-Hydroxyl Group: This group can exist in tautomeric equilibrium with the keto form (pyrimidin-4-one), providing opportunities for additional hydrogen bonding interactions.

This guide will outline a systematic approach to unlock the potential of this molecule.

Synthesis of this compound

A robust and scalable synthetic route is paramount for any drug discovery campaign. While multiple synthetic strategies for fluorinated pyrimidines exist, a common approach involves the cyclocondensation of a suitable precursor with an amidine.[4]

Proposed Synthetic Pathway

A plausible synthesis of this compound could be achieved through a multi-step process, which is a common strategy for creating substituted pyrimidines.[4]

Initial Evaluation: Kinase Panel Screening

The first critical step in characterizing a putative kinase inhibitor is to understand its target landscape. A broad kinase panel screen is the most efficient method to identify potential primary targets and assess initial selectivity.

Experimental Protocol: Kinase Panel Screening
  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Concentration: The initial screen is typically performed at a single high concentration (e.g., 1 µM or 10 µM) to identify any significant inhibitory activity.

  • Kinase Panel: Utilize a commercial kinase panel service (e.g., Eurofins Discovery, Reaction Biology) that offers a broad selection of purified kinases (e.g., the DiscoverX KINOMEscan™ platform). These platforms typically employ binding assays to measure the interaction of the test compound with the kinase.

  • Data Analysis: The results are usually reported as percent inhibition relative to a control. A common threshold for a "hit" is >90% inhibition at the screening concentration.

Interpreting the Results

The outcome of this screen will guide the subsequent steps. A highly selective compound that potently inhibits one or a few kinases is a strong candidate for further development.[2] Conversely, a compound that inhibits a large number of kinases may be less desirable due to the potential for off-target effects, though it could be considered for indications where multi-kinase inhibition is beneficial.

Quantitative Characterization: Determining Inhibitory Potency (IC50)

Once one or more primary kinase targets have been identified, the next step is to quantify the compound's potency by determining its half-maximal inhibitory concentration (IC50).

Experimental Protocol: In Vitro Kinase Assay (Example: ADP-Glo™ Kinase Assay)

This assay format measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

  • Reagent Preparation:

    • Prepare a reaction buffer appropriate for the kinase of interest.

    • Prepare a solution of the purified kinase and its specific substrate peptide.

    • Prepare a solution of ATP at the Km concentration for the specific kinase.

  • Compound Titration: Perform a serial dilution of this compound to create a range of concentrations for the dose-response curve (e.g., 10 µM to 0.1 nM).

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add the kinase, substrate, and test compound.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and kinase detection reagent according to the manufacturer's protocol.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Data Presentation
ParameterValue
Kinase Target [Hypothetical Target, e.g., PIM-1]
IC50 (nM) [To be determined experimentally]
Assay Method ADP-Glo™ Kinase Assay
ATP Concentration [Km for the specific kinase]

Mechanism of Action Studies

Understanding how this compound inhibits its target kinase is crucial. Pyrimidine derivatives often act as ATP-competitive inhibitors.[3] This can be confirmed through mechanism of action (MOA) studies.

Experimental Protocol: ATP Competition Assay
  • Assay Setup: Perform the in vitro kinase assay as described above, but with varying concentrations of both the inhibitor and ATP.

  • Data Analysis: Generate Lineweaver-Burk or Michaelis-Menten plots of the kinase activity at different inhibitor concentrations.

    • Competitive Inhibition: The Vmax remains constant, while the apparent Km for ATP increases with increasing inhibitor concentration.

    • Non-competitive Inhibition: The Km remains constant, while the Vmax decreases.

    • Uncompetitive Inhibition: Both Vmax and Km decrease.

Logical Flow of Kinase Inhibitor Characterization

G cluster_0 Initial Discovery & Screening cluster_1 Biochemical Characterization cluster_2 Cellular & In Vivo Evaluation A Synthesis of This compound B Broad Kinase Panel Screen (e.g., 1 µM) A->B C Identify 'Hit' Kinase(s) (>90% Inhibition) B->C D IC50 Determination (Dose-Response Curve) C->D Validate Hits E Mechanism of Action Study (ATP Competition Assay) D->E F Determine Kinetic Parameters (e.g., Ki) E->F G Cell-Based Assay (Target Engagement & Potency) F->G Confirm Mechanism H Assess Cellular Selectivity & Off-Target Effects G->H I Pharmacokinetic (PK) & In Vivo Efficacy Studies H->I

Caption: Workflow for characterizing a novel kinase inhibitor.

Cell-Based Assays: Assessing Target Engagement and Cellular Potency

Demonstrating that the compound can inhibit the target kinase within a cellular context is a critical step.

Experimental Protocol: Cellular Target Engagement Assay (e.g., NanoBRET™)

The NanoBRET™ Target Engagement Assay measures the binding of a compound to a specific kinase in live cells.

  • Cell Line Preparation: Use a cell line that has been engineered to express the target kinase as a NanoLuc® fusion protein.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound.

  • Assay Execution: Add the NanoBRET™ tracer and Nano-Glo® substrate according to the manufacturer's protocol.

  • Data Acquisition: Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.

  • Data Analysis: Calculate the BRET ratio. A decrease in the BRET ratio with increasing compound concentration indicates displacement of the tracer and binding of the compound to the target kinase.

Experimental Protocol: Cell Proliferation Assay

To determine if target inhibition translates to a functional cellular outcome, a cell proliferation assay is performed using a cancer cell line known to be dependent on the target kinase.

  • Cell Seeding: Seed the cancer cells in 96-well plates.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound.

  • Incubation: Incubate the cells for 72 hours.

  • Viability Measurement: Assess cell viability using a reagent such as PrestoBlue™ or CellTiter-Glo®.[5]

  • Data Analysis: Calculate the GI50 (concentration required to inhibit cell growth by 50%).

Hypothetical Signaling Pathway

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Target Kinase Target Kinase Receptor Tyrosine Kinase (RTK)->Target Kinase Activates Substrate Protein Substrate Protein Target Kinase->Substrate Protein Phosphorylates Downstream Signaling Downstream Signaling Substrate Protein->Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Inhibitor 5-Fluoro-2-(methylthio) pyrimidin-4-ol Inhibitor->Target Kinase

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion and Future Directions

This guide has outlined a comprehensive, multi-step strategy for the evaluation of this compound as a potential kinase inhibitor. By following this logical progression from broad screening to detailed biochemical and cellular characterization, researchers can build a robust data package to support its continued development. Positive outcomes from these studies would warrant further investigation into its selectivity profile against a wider range of kinases, pharmacokinetic properties, and in vivo efficacy in relevant disease models. The pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutics, and a systematic approach is key to identifying promising new candidates.

References

  • Benchchem. Application Notes and Protocols for Pyrimidine Derivatives as Kinase Inhibitors.
  • Benchchem. Application Note: In Vitro Kinase Assay Protocols for Pyrimidine-Based Inhibitors.
  • Drewry, D. H., et al. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. 2021. Available from: [Link]

  • Chen, Y., et al. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. 2021. Available from: [Link]

  • BLDpharm. 5-Fluoro-6-methyl-2-(methylthio)pyrimidin-4-ol.
  • Tantawy, E. S., et al. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. 2024. Available from: [Link]

  • Applichem. 5-Fluoro-2-(methylthio)pyrimidin-4-amine.
  • Beilstein Journal of Organic Chemistry. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry. 2020. Available from: [Link]

  • Advanced ChemBlocks. 5-fluoro-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one.
  • PubMed. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Available from: [Link]

  • PubMed. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Available from: [Link]

  • PubMed Central. Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. Available from: [Link]

  • PubMed. 2-(Alkylthio)pyrimidin-4-ones as Novel, Reversible Inhibitors of Lipoprotein-Associated Phospholipase A2. Available from: [Link]

  • PubChem. 5-Fluoro-2-methoxy-4-(methylthio)pyridine. Available from: [Link]

  • PubMed Central. Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates. Available from: [Link]

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Methodological & Application

Application Notes & Experimental Protocols for 5-Fluoro-2-(methylthio)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Characterization in Oncology Drug Discovery

Authored by: Senior Application Scientist, Gemini Division

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents, particularly in oncology.[1] Its structural resemblance to the purine bases of DNA and RNA allows for competitive interaction with a wide array of biological targets. This guide provides a comprehensive framework and detailed experimental protocols for the initial characterization of a novel derivative, 5-Fluoro-2-(methylthio)pyrimidin-4-ol . The protocols herein are designed for researchers in drug discovery and chemical biology, offering a logical, step-by-step workflow from initial compound handling to foundational in vitro assays. We will focus on two primary areas of investigation reflective of the common therapeutic applications of pyrimidine derivatives: direct enzyme inhibition via a kinase assay and cellular antiproliferative effects using a cancer cell line.[2][3]

Introduction: The Significance of the Pyrimidine Scaffold

Pyrimidine derivatives are a "privileged scaffold" in drug development, a term given to molecular frameworks that are capable of binding to multiple biological targets.[4] This versatility has led to their successful development as anticancer agents, antivirals, and antimicrobials. In oncology, many pyrimidine-based drugs function as kinase inhibitors.[5] Kinases are a family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation. This signaling event is fundamental to cell growth, proliferation, and survival. In many cancers, kinases become dysregulated, leading to uncontrolled cell division. Pyrimidine inhibitors are often designed to compete with ATP at the enzyme's active site, thereby blocking the signaling cascade and halting cancer progression.[6]

This compound is a compound of interest due to its structural features:

  • 5-Fluoro Group: The substitution of fluorine at the C5 position can enhance binding affinity and modulate metabolic stability.[1]

  • 2-(methylthio) Group: This group can influence the compound's solubility and interactions within the target's binding pocket.[7]

  • Pyrimidin-4-ol Core: This core structure is critical for mimicking the adenine ring of ATP and forming key hydrogen bonds with the kinase hinge region.[8]

This document outlines robust protocols to assess the potential of this compound as both a specific enzyme inhibitor and a general antiproliferative agent.

Compound Handling and Stock Solution Preparation

Proper handling and preparation of the test compound are critical for generating reproducible and reliable data. The following protocol outlines the standard procedure for creating a high-concentration stock solution.

Protocol 2.1: Preparation of DMSO Stock Solution

  • Rationale: this compound, like many small organic molecules, is expected to have low aqueous solubility. Dimethyl sulfoxide (DMSO) is a polar aprotic solvent capable of dissolving a wide range of compounds and is miscible with aqueous cell culture media at the low final concentrations used in assays.

  • Materials:

    • This compound (solid powder)

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh out a precise amount of this compound (e.g., 5 mg).

    • Solvent Addition: Based on the molecular weight (MW) of the compound, calculate the volume of DMSO required to achieve a desired high-concentration stock (e.g., 10 mM or 50 mM).

      • Example Calculation for a 10 mM stock:

        • Assume MW = 160.16 g/mol .

        • Volume (L) = Mass (g) / (MW ( g/mol ) * Concentration (mol/L))

        • Volume (µL) = (0.005 g / (160.16 g/mol * 0.010 mol/L)) * 1,000,000 µL/L ≈ 3121.9 µL

    • Dissolution: Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the compound.

    • Solubilization: Cap the tube tightly and vortex vigorously for 2-3 minutes. If necessary, gently warm the solution (e.g., in a 37°C water bath) to aid dissolution. Ensure no solid particulates are visible.

    • Storage: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Application I: In Vitro Kinase Inhibition Assay

This assay directly measures the ability of this compound to inhibit the activity of a specific protein kinase. A luminescence-based assay that quantifies ATP consumption is a common and robust method.[9] The principle is simple: active kinases consume ATP, while inhibited kinases do not. The amount of remaining ATP is inversely proportional to kinase activity and can be measured by a luciferase-based reaction that generates light.

Protocol 3.1: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

  • Rationale: This method determines the compound's potency by calculating its IC50 value (the concentration at which 50% of the kinase activity is inhibited). A low IC50 value suggests a potent inhibitor.

  • Materials:

    • Recombinant protein kinase (e.g., EGFR, VEGFR2, or another kinase of interest)

    • Kinase-specific substrate peptide

    • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2)

    • ATP solution

    • Compound stock solution (from Protocol 2.1)

    • Luminescent Kinase Assay Kit (e.g., Kinase-Glo® Plus, Promega)

    • White, opaque 384-well assay plates

    • Plate reader with luminescence detection capabilities

  • Workflow Diagram:

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Dilution 1. Prepare Serial Dilutions of Test Compound Dispense_Compound 3. Dispense Compound into Assay Plate Compound_Dilution->Dispense_Compound Reaction_Mix 2. Prepare Kinase/Substrate Reaction Mixture Dispense_Kinase 4. Add Kinase/Substrate Mix Reaction_Mix->Dispense_Kinase Start_Reaction 5. Initiate with ATP Addition Dispense_Kinase->Start_Reaction Incubate 6. Incubate at 30°C Start_Reaction->Incubate Stop_Reaction 7. Add Kinase-Glo® Reagent (Stops reaction & generates signal) Incubate->Stop_Reaction Read_Plate 8. Measure Luminescence Stop_Reaction->Read_Plate Analyze_Data 9. Calculate IC50 Value Read_Plate->Analyze_Data

Caption: Workflow for the in vitro luminescence-based kinase inhibition assay.

  • Step-by-Step Procedure:

    • Compound Dilution: Prepare a serial dilution series of this compound from your DMSO stock. A common approach is a 10-point, 3-fold dilution series to span a wide concentration range (e.g., 100 µM to 5 nM). Remember to include a DMSO-only control (vehicle/0% inhibition) and a no-enzyme control (100% inhibition).

    • Reaction Setup: In each well of a white 384-well plate, add the components in the following order:

      • 1 µL of diluted compound or control.

      • 5 µL of kinase/substrate mix (pre-diluted in kinase buffer).

    • Initiate Reaction: Start the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be near the Michaelis constant (Km) for the specific kinase to ensure accurate competitive inhibition assessment.[9]

    • Incubation: Gently mix the plate and incubate at 30°C for 60 minutes. The incubation time may need optimization depending on the kinase's activity.

    • Signal Generation: After incubation, add 10 µL of the Luminescent Kinase Assay Reagent to each well. This reagent simultaneously stops the kinase reaction and initiates the luciferase reaction.

    • Readout: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

    • Data Analysis: Convert the raw luminescence data to percent inhibition relative to the controls. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

  • Data Presentation:

CompoundTarget KinaseIC50 (nM)
This compoundKinase XResult
Staurosporine (Positive Control)Kinase XResult

Application II: Cell-Based Antiproliferative Assay

While an in vitro kinase assay reveals direct target engagement, a cell-based assay is crucial to determine if the compound can penetrate cell membranes and exert a biological effect, such as inhibiting cell growth or inducing cell death. The MTT assay is a widely used colorimetric method for this purpose.[10][11]

Protocol 4.1: MTT Cell Viability Assay

  • Rationale: This assay measures the metabolic activity of a cell population, which serves as a proxy for cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[12] The amount of formazan produced, measured by absorbance, is proportional to the number of viable cells.[10]

  • Materials:

    • Human cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Sterile, clear 96-well cell culture plates

    • Microplate spectrophotometer (absorbance reader)

  • Workflow Diagram:

MTT_Assay_Workflow cluster_prep Cell Culture & Seeding cluster_assay Compound Treatment & Incubation cluster_readout MTT Reaction & Data Acquisition Cell_Culture 1. Culture Cancer Cells Cell_Seeding 2. Seed Cells into 96-Well Plate Cell_Culture->Cell_Seeding Incubate_Adhere 3. Incubate 24h for Cell Adherence Cell_Seeding->Incubate_Adhere Treat_Cells 5. Add Compound to Cells Incubate_Adhere->Treat_Cells Compound_Prep 4. Prepare Compound Serial Dilutions in Media Compound_Prep->Treat_Cells Incubate_Treatment 6. Incubate for 48-72h Treat_Cells->Incubate_Treatment Add_MTT 7. Add MTT Reagent to Each Well Incubate_Treatment->Add_MTT Incubate_MTT 8. Incubate 2-4h (Formazan Formation) Add_MTT->Incubate_MTT Solubilize 9. Add Solubilization Solution Incubate_MTT->Solubilize Read_Plate 10. Measure Absorbance at 570 nm Solubilize->Read_Plate Analyze_Data 11. Calculate EC50 Value Read_Plate->Analyze_Data Signaling_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Cytoplasm Ligand Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK Binds & Activates RAS RAS RTK->RAS Activates ATP ATP ATP->RTK Binds to ATP Pocket Compound 5-Fluoro-2-(methylthio) pyrimidin-4-ol Compound->RTK Competitively Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.

References

  • BenchChem. (n.d.). Application Note: In Vitro Kinase Assay Protocols for Pyrimidine-Based Inhibitors. BenchChem.
  • Weisenthal, L. M., & Lippman, M. E. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to In Vitro Kinase Assays for Pyrimidine-Based Inhibitors. BenchChem.
  • BenchChem. (n.d.). Application Notes: Cell Viability Assays for Anticancer Thiourea Derivatives. BenchChem.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • Bantscheff, M., et al. (2006). Chemical Proteomic Analysis Reveals Alternative Modes of Action for pyrido[2,3-d]pyrimidine Kinase Inhibitors. Journal of Proteome Research, 5(4), 757-767. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega, 8(49), 47215-47231. Retrieved from [Link]

  • Lin, Y., et al. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. ACS Medicinal Chemistry Letters, 13(11), 1779-1786. Retrieved from [Link]

  • Wells, C. I., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12134-12157. Retrieved from [Link]

  • Singh, S., & Singh, J. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews, 23(1), 1149-1163. Retrieved from [Link]

  • Pontiki, E., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(11), 3243. Retrieved from [Link]

  • Staszewska-Krajewska, O., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(8), 2110. Retrieved from [Link]

Sources

Application Notes: Leveraging 5-Fluoro-2-(methylthio)pyrimidin-4-ol for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Fluoropyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of therapeutic agents and its ability to interact with diverse biological targets.[1][2] Its derivatives are integral to drugs spanning oncology, infectious diseases, and neurology.[3] In recent years, the strategic incorporation of fluorine into heterocyclic scaffolds has become a primary strategy for enhancing drug-like properties. The unique physicochemical characteristics of the C-F bond can improve metabolic stability, binding affinity, and bioavailability.

This guide focuses on 5-Fluoro-2-(methylthio)pyrimidin-4-ol (CAS: 1480-97-3) , a versatile chemical intermediate that combines the benefits of the pyrimidine core with the advantageous properties of fluorine. More importantly, it features two distinct and highly tractable reactive handles—the 4-hydroxyl and the 2-methylthio groups—that provide medicinal chemists with a powerful platform for generating diverse compound libraries. This document provides an in-depth look at the strategic applications of this building block and detailed protocols for its key chemical transformations.

Physicochemical Properties

A foundational understanding of a building block's properties is critical for its effective use in a research campaign.

PropertyValueSource
CAS Number 1480-97-3Internal Data
Molecular Formula C₅H₅FN₂OSInternal Data
Molecular Weight 160.17 g/mol Internal Data
XLogP3 (Predicted) -0.1Computational Prediction
Hydrogen Bond Donors 2Computational Prediction
Hydrogen Bond Acceptors 4Computational Prediction
Topological Polar Surface Area 70.1 ŲComputational Prediction

Core Applications in Medicinal Chemistry

This compound is not typically an active pharmaceutical ingredient itself, but rather a strategic starting material. Its value lies in the ability to selectively modify its core structure at key positions to build more complex molecules with desired biological activities. The primary tautomeric form is the pyrimidin-4(3H)-one structure.

The core reactivity centers on three main transformations:

  • Substitution at the C2-Position: Leveraging the methylthio group as a versatile leaving group.

  • Substitution at the C4-Position: Activating the hydroxyl group for nucleophilic displacement.

  • Alkylation at the N1/N3-Positions: Functionalizing the pyrimidinone ring nitrogens.

G main This compound sub_c2 C2-Position Modification (Kinase Hinge Binders) main->sub_c2 Oxidation -> SNAr sub_c4 C4-Position Modification (Vector Diversity) main->sub_c4 Chlorination -> SNAr sub_n N1/N3-Position Modification (Solubility/PK Modulation) main->sub_n N-Alkylation Kinase_Inhibitors 2-Amino Derivatives sub_c2->Kinase_Inhibitors Nucleophilic Displacement Alkoxy_Pyrimidines 2-Alkoxy Derivatives sub_c2->Alkoxy_Pyrimidines Nucleophilic Displacement Amino_Pyrimidines 4-Amino Derivatives sub_c4->Amino_Pyrimidines Nucleophilic Displacement Other_Alkoxy_Pyrimidines 4-Alkoxy Derivatives sub_c4->Other_Alkoxy_Pyrimidines Nucleophilic Displacement N_Alkyl_Pyrimidinones N-Alkyl Derivatives sub_n->N_Alkyl_Pyrimidinones Base + Alkyl Halide

Caption: Strategic functionalization pathways for this compound.

Application 1: Synthesis of 2-Aminopyrimidine Scaffolds for Kinase Inhibitors

A significant number of clinically approved and investigational kinase inhibitors utilize a 2-aminopyrimidine scaffold to form critical hydrogen bond interactions with the hinge region of the ATP binding pocket.[4] The 2-methylthio group of the title compound is an ideal precursor for this functionality. By oxidizing the sulfide to a more reactive sulfoxide or sulfone, it becomes an excellent leaving group for nucleophilic aromatic substitution (SNAr) with a wide range of amines.[5][6]

This two-step sequence provides a robust and highly modular route to generate libraries of potential kinase inhibitors.

G START 5-Fluoro-2-(methylthio) -pyrimidin-4-ol OXIDIZED 5-Fluoro-2-(methylsulfonyl) -pyrimidin-4-ol START->OXIDIZED Protocol 1: Oxidation (e.g., m-CPBA) FINAL 2-Amino-5-fluoro -pyrimidin-4-ol Derivatives (Kinase Inhibitor Core) OXIDIZED->FINAL Protocol 2: SNAr (R¹R²NH)

Caption: Workflow for the synthesis of 2-aminopyrimidine derivatives.

Protocol 1: Oxidation of the 2-Methylthio Group

Objective: To activate the 2-position for nucleophilic substitution by converting the methylthio group to a methylsulfonyl group.

Causality: The electron-withdrawing nature of the sulfonyl group significantly increases the electrophilicity of the C2 carbon and stabilizes the Meisenheimer complex intermediate formed during SNAr, thereby facilitating the displacement of the methylsulfinate leaving group.[7]

Materials:

Reagent/SolventPurposeTypical Grade
This compoundStarting Material>95%
Dichloromethane (DCM)SolventAnhydrous
meta-Chloroperoxybenzoic acid (m-CPBA)Oxidizing Agent~77% (balance m-chlorobenzoic acid and water)
Saturated Sodium Bicarbonate (aq.)Quench/WashReagent Grade
Sodium Thiosulfate (aq.)Quench (for excess oxidant)Reagent Grade
Magnesium Sulfate (anhydrous)Drying AgentReagent Grade

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to 0 °C using an ice bath.

  • Add m-CPBA (2.2–2.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution. For larger scale reactions, a sodium thiosulfate wash may be used first to destroy excess peroxide.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The resulting crude 5-fluoro-2-(methylsulfonyl)pyrimidin-4-ol is often a solid and can be purified by recrystallization or silica gel chromatography if necessary, though it is frequently used directly in the next step.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with Amines

Objective: To displace the methylsulfonyl group with a primary or secondary amine to generate the target 2-aminopyrimidine scaffold.

Causality: The highly activated substrate readily undergoes reaction with a wide variety of amine nucleophiles. The choice of base and solvent can be critical for driving the reaction to completion, especially with less nucleophilic amines.

Materials:

Reagent/SolventPurposeTypical Grade
5-Fluoro-2-(methylsulfonyl)pyrimidin-4-olStarting MaterialCrude or purified from Protocol 1
Amine (R¹R²NH)Nucleophile>98%
N,N-Diisopropylethylamine (DIPEA) or K₂CO₃BaseReagent Grade
N-Methyl-2-pyrrolidone (NMP) or DMSOSolventAnhydrous

Procedure:

  • To a solution of 5-Fluoro-2-(methylsulfonyl)pyrimidin-4-ol (1.0 eq) in NMP or DMSO (approx. 0.2 M) add the desired amine (1.2–2.0 eq).

  • Add a non-nucleophilic base such as DIPEA (2.0–3.0 eq) or an inorganic base like K₂CO₃ (3.0 eq).

  • Heat the reaction mixture to 80–120 °C and stir for 2–24 hours. The optimal temperature depends on the nucleophilicity of the amine.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate or another suitable organic solvent.

  • Wash the organic mixture extensively with water and then brine to remove the high-boiling solvent and excess reagents.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product via silica gel column chromatography or preparative HPLC to yield the desired 2-amino-5-fluoropyrimidin-4-ol derivative.

Application 2: Diversification via the C4-Position

The 4-hydroxyl group provides a secondary site for diversification. A common and effective strategy in medicinal chemistry is to convert the hydroxyl group into a chloride, creating another electrophilic center for SNAr reactions. This allows for the introduction of different substituents at the C4 position, which can be used to modulate potency, selectivity, and pharmacokinetic properties.

Protocol 3: Chlorination of the 4-Hydroxyl Group

Objective: To convert the 4-pyrimidinol to a 4-chloropyrimidine.

Causality: Reagents like phosphorus oxychloride (POCl₃) readily convert the C4-oxo group of the pyrimidinone tautomer into a highly reactive 4-chloro substituent, which is an excellent leaving group for subsequent SNAr reactions.

Materials:

Reagent/SolventPurposeTypical Grade
This compoundStarting Material>95%
Phosphorus Oxychloride (POCl₃)Chlorinating AgentReagent Grade
N,N-Dimethylaniline (optional)Catalyst/Acid ScavengerReagent Grade
TolueneSolvent (Co-evaporation)Reagent Grade

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • Place this compound (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Add POCl₃ (5.0–10.0 eq) carefully. A catalytic amount of N,N-dimethylaniline (0.1 eq) can be added to accelerate the reaction.

  • Heat the mixture to reflux (approx. 100-110 °C) and maintain for 2-6 hours.

  • Monitor the reaction by quenching a small aliquot and analyzing by LC-MS.

  • Once complete, cool the reaction mixture to room temperature and carefully remove the excess POCl₃ by rotary evaporation (using a base trap).

  • Co-evaporate the residue with toluene (2-3x) to remove residual POCl₃.

  • The crude residue can be carefully quenched by pouring it onto crushed ice and then neutralizing with a solid base like sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate.

  • The resulting 4-chloro-5-fluoro-2-(methylthio)pyrimidine can be purified by chromatography or used directly in subsequent substitution reactions.

Conclusion

This compound is a highly valuable building block for modern drug discovery programs. Its pre-installed fluorine atom offers intrinsic metabolic advantages, while its dual reactive sites at the C2 and C4 positions provide a robust platform for the rapid synthesis of diverse compound libraries. The protocols outlined in this guide provide a validated starting point for medicinal chemists to leverage this versatile intermediate, particularly in the pursuit of novel kinase inhibitors and other targeted therapies where the fluoropyrimidine scaffold is a key pharmacophoric element.

References
  • Zanatta, N., et al. (2022). Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones. The Journal of Organic Chemistry. [Link][8][9]

  • Bonacorso, H. G., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. The Journal of Organic Chemistry. [Link][10][11]

  • Lyne, P. D., et al. (2016). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate... Journal of Medicinal Chemistry. [Link][5]

  • Asif, M., et al. (2023). Diverse Pharmacological Potential of Various Substituted Pyrimidine Derivatives. Current Organic Chemistry. [Link]

  • Anand, A., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Results in Chemistry. [Link][3]

  • PubChem. (2024). 5-Fluoro-2-methylpyrimidin-4-ol. National Center for Biotechnology Information. [Link]

  • Bar-Natan, R., et al. (2020). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. [Link][7]

  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link][1]

  • International Journal of Pharmaceutical Sciences. (2024). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research. [Link][2]

  • Unciti-Broceta, A., et al. (2022). Cancer drug precursor designed to reduce toxic side effects. University of Edinburgh Cancer Research UK Centre. [Link][12]

  • Jeong, J., et al. (2018). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Medicinal Chemistry Letters. [Link][13]

  • Kumar, S., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. [Link][4]

  • Mortlock, A. A., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry. [Link][14]

Sources

Application Notes and Protocols for the Biological Evaluation of 5-Fluoro-2-(methylthio)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Novel Pyrimidine Analogues

Pyrimidine analogues are a critical class of compounds in cancer chemotherapy, primarily functioning as antimetabolites that disrupt nucleic acid synthesis and lead to cytotoxicity in rapidly proliferating cancer cells.[1] The well-established anticancer agent 5-fluorouracil (5-FU) serves as a cornerstone in the treatment of various solid tumors, including colorectal, breast, and gastric cancers.[2][3][4] 5-FU exerts its cytotoxic effects through the inhibition of thymidylate synthase and the incorporation of its metabolites into DNA and RNA.[5]

This document provides a comprehensive guide to the in vitro biological evaluation of a novel pyrimidine analogue, 5-Fluoro-2-(methylthio)pyrimidin-4-ol. Given its structural similarity to 5-FU and other thiopyrimidine nucleoside analogues[6], it is hypothesized that this compound may exhibit potent anticancer activity. The following protocols are designed to rigorously assess its cytotoxic and cytostatic effects, elucidate its mechanism of action, and characterize its potential as a therapeutic agent. These assays are fundamental in the early stages of anti-cancer drug development to make informed decisions before advancing to in vivo studies.[1][7][8]

I. Preliminary Assessment of Anticancer Activity: Cytotoxicity and Viability Assays

The initial evaluation of any potential anticancer compound involves determining its effect on cell proliferation and viability. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of the compound's potency.[1][9]

A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a widely used colorimetric method to assess cell viability.[9] It is based on the principle that viable cells with active NAD(P)H-dependent cellular oxidoreductase enzymes can reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.[9]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., pancreatic, breast, colon cancer cell lines) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[1]

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. A broad concentration range (e.g., 0.01 µM to 100 µM) is recommended to generate a complete dose-response curve.[1] Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle-only as a negative control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Data Presentation:

Cancer Cell LineThis compound IC50 (µM)
Pancreatic (e.g., MiaPaCa-2)Experimental Value
Breast (e.g., MCF-7)Experimental Value
Colon (e.g., HCT116)Experimental Value

Table 1: Example of IC50 value presentation for this compound across different cancer cell lines.

Experimental Workflow for MTT Assay:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) treatment Compound Treatment (48-72h incubation) cell_seeding->treatment compound_prep Compound Dilution Series compound_prep->treatment mtt_addition MTT Addition (4h incubation) treatment->mtt_addition solubilization Formazan Solubilization (DMSO) mtt_addition->solubilization read_plate Read Absorbance (570 nm) solubilization->read_plate calculate_ic50 Calculate IC50 read_plate->calculate_ic50

Figure 1: Workflow for determining cell viability using the MTT assay.

II. Elucidating the Mechanism of Cell Death: Apoptosis Assays

Understanding whether a compound induces apoptosis (programmed cell death) is crucial for its characterization as a potential anticancer agent.

A. Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1] In early apoptosis, phosphatidylserine is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and wash with cold PBS.[1]

  • Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature. Add 400 µL of binding buffer to each sample.[1]

  • Data Acquisition: Analyze the samples by flow cytometry within one hour.[1]

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Viable: Annexin V- / PI-

    • Early Apoptotic: Annexin V+ / PI-

    • Late Apoptotic/Necrotic: Annexin V+ / PI+

Data Presentation:

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle ControlExperimental ValueExperimental ValueExperimental Value
Compound (IC50)Experimental ValueExperimental ValueExperimental Value
Compound (2x IC50)Experimental ValueExperimental ValueExperimental Value

Table 2: Example of data presentation for apoptosis analysis by Annexin V/PI staining.

Apoptosis Detection Workflow:

Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis cell_treatment Treat Cells with Compound harvesting Harvest Cells cell_treatment->harvesting staining Annexin V-FITC/PI Staining harvesting->staining flow_cytometry Flow Cytometry Analysis staining->flow_cytometry quantification Quantify Cell Populations flow_cytometry->quantification

Figure 2: Workflow for apoptosis detection using Annexin V/PI staining.

III. Assessing Effects on Cell Motility: Cell Migration Assay

The ability of cancer cells to migrate is fundamental to invasion and metastasis. The wound healing assay is a straightforward method to assess the effect of a compound on cell migration.[1]

A. Wound Healing (Scratch) Assay

This assay measures the rate at which cells in a confluent monolayer migrate to close a mechanically created "wound."

Protocol:

  • Cell Seeding: Grow cells to a confluent monolayer in 6-well plates.[1]

  • Wound Creation: Create a scratch in the monolayer using a sterile 200 µL pipette tip.[1]

  • Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing this compound at non-lethal concentrations (below the IC50).

  • Imaging: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

  • Data Analysis: Measure the area of the wound at each time point and calculate the percentage of wound closure relative to the 0-hour time point.

Data Presentation:

Treatment% Wound Closure at 24h% Wound Closure at 48h
Vehicle ControlExperimental ValueExperimental Value
Compound (0.5x IC50)Experimental ValueExperimental Value

Table 3: Example of data presentation for the wound healing assay.

IV. Investigating Potential Molecular Targets: Enzyme Inhibition Assays

Based on the structure of this compound and the known mechanisms of related compounds, potential molecular targets include enzymes involved in nucleotide metabolism and cell signaling.

A. Dihydrofolate Reductase (DHFR) Inhibition Assay

Pyrimidine analogs can act as inhibitors of DHFR, leading to the depletion of tetrahydrofolate and subsequent disruption of DNA synthesis.[9]

Protocol:

A commercially available DHFR inhibitor screening kit can be used. The general principle involves incubating recombinant human DHFR with the substrate (dihydrofolate) and NADPH in the presence and absence of the test compound. The rate of NADPH consumption, which is proportional to DHFR activity, is monitored spectrophotometrically.

B. Kinase Inhibition Assays

Kinases are key enzymes in cell signaling pathways, and their inhibition is a common mechanism of anticancer drugs.[10] A panel of kinase inhibition assays can be performed to screen for the activity of this compound against various kinases. These assays are often performed by specialized contract research organizations.

Potential Signaling Pathway for Investigation:

Signaling_Pathway compound This compound dhfr DHFR compound->dhfr Inhibition ts Thymidylate Synthase compound->ts Inhibition kinase Kinase compound->kinase Inhibition dna_synthesis DNA Synthesis dhfr->dna_synthesis Required for ts->dna_synthesis Required for cell_proliferation Cell Proliferation kinase->cell_proliferation Promotes dna_synthesis->cell_proliferation apoptosis Apoptosis cell_proliferation->apoptosis Inversely related

Sources

Application Notes and Protocols: 5-Fluoro-2-(methylthio)pyrimidin-4-ol Enzyme Inhibition Assay

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Introduction

Pyrimidine analogs represent a cornerstone in therapeutic drug development, demonstrating a wide spectrum of biological activities, including potent anticancer and anti-inflammatory effects.[1][2][3] These molecules often act as antimetabolites, mimicking endogenous pyrimidines to interfere with critical cellular processes like DNA and RNA synthesis.[2][3][4] The compound 5-Fluoro-2-(methylthio)pyrimidin-4-ol belongs to this versatile class of molecules. Its structural features, including the fluorine atom at the 5-position and the methylthio group at the 2-position, suggest its potential as an inhibitor of various enzymes. Fluorinated pyrimidines, such as 5-fluorouracil, are well-known inhibitors of thymidylate synthase, a crucial enzyme in nucleotide biosynthesis.[2][4] The methylthio group can also influence the compound's reactivity and interactions with enzymatic targets.[5]

Given the diverse enzymatic targets of pyrimidine derivatives, which include kinases, metabolic enzymes, and cholinesterases, a robust and adaptable enzyme inhibition assay protocol is essential for characterizing the inhibitory potential of novel compounds like this compound.[1][6] This guide provides a detailed, field-proven protocol for assessing the enzyme inhibitory activity of this compound, using Dihydroorotate Dehydrogenase (DHODH) as a representative target enzyme. DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway and a validated target for antiproliferative and anti-inflammatory agents.[1] The principles and methodologies outlined herein can be readily adapted for other enzyme systems.

Principle of the Assay

This protocol is based on a continuous spectrophotometric assay that monitors the activity of DHODH. The enzyme catalyzes the oxidation of dihydroorotate to orotate, with the concomitant reduction of a co-substrate. In this assay, the reduction of 2,6-dichloroindophenol (DCIP), a chromogenic indicator, is monitored by the decrease in its absorbance at 600 nm. The rate of this reaction is proportional to the enzyme's activity. By measuring the reaction rate in the presence of varying concentrations of this compound, its inhibitory effect can be quantified, and key parameters such as the half-maximal inhibitory concentration (IC50) can be determined.

Materials and Reagents

ReagentSupplierCatalog NumberStorage
Human DHODH, recombinantSigma-AldrichD8567-80°C
This compound(To be sourced)-RT/4°C
L-Dihydroorotic acid potassium saltSigma-AldrichD7002-20°C
2,6-Dichloroindophenol sodium salt (DCIP)Sigma-Aldrich36170RT
Coenzyme Q10 (CoQ10)Sigma-AldrichC9538-20°C
Triton X-100Sigma-AldrichT8787RT
Dimethyl sulfoxide (DMSO)Sigma-AldrichD8418RT
Tris-HClSigma-AldrichT5941RT
Sodium Chloride (NaCl)Sigma-AldrichS9888RT
96-well clear, flat-bottom microplatesCorning3596RT

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Buffers, Substrates, Inhibitor) Plate_Setup Plate Setup (Inhibitor, Enzyme, Substrate Addition) Reagent_Prep->Plate_Setup Enzyme_Prep Enzyme Dilution Enzyme_Prep->Plate_Setup Incubation Incubation Plate_Setup->Incubation Short pre-incubation Measurement Kinetic Measurement (Absorbance at 600 nm) Incubation->Measurement Rate_Calc Calculate Reaction Rates Measurement->Rate_Calc IC50_Det IC50 Determination Rate_Calc->IC50_Det

Caption: Experimental workflow for the DHODH enzyme inhibition assay.

Detailed Step-by-Step Protocol

1. Preparation of Reagents

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.05% (v/v) Triton X-100. Prepare a 1 L stock and store at 4°C.

  • L-Dihydroorotate (Substrate) Stock Solution: Dissolve L-dihydroorotic acid potassium salt in the Assay Buffer to a final concentration of 10 mM. Aliquot and store at -20°C.

  • DCIP Stock Solution: Dissolve DCIP in DMSO to a final concentration of 10 mM. Protect from light and store at 4°C.

  • CoQ10 Stock Solution: Dissolve CoQ10 in DMSO to a final concentration of 10 mM. Aliquot and store at -20°C.

  • Enzyme Stock Solution: Recombinant human DHODH is typically supplied at a high concentration. Thaw on ice and prepare working stocks by diluting in Assay Buffer. The final concentration in the assay will need to be optimized to yield a linear reaction rate for at least 10 minutes.

  • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

2. Assay Procedure

  • Prepare Serial Dilutions of the Inhibitor:

    • Perform a serial dilution of the 10 mM inhibitor stock solution in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to 10 nM).

    • For the assay, further dilute each concentration 1:50 in Assay Buffer. This will result in a final DMSO concentration of 2% in these wells.

  • Set up the 96-well Plate:

    • Add 2 µL of the diluted inhibitor solutions to the appropriate wells of a 96-well plate.

    • For the positive control (uninhibited enzyme), add 2 µL of 2% DMSO in Assay Buffer.

    • For the negative control (no enzyme activity), add 2 µL of 2% DMSO in Assay Buffer.

  • Add Enzyme:

    • Prepare a working solution of DHODH in Assay Buffer.

    • Add 98 µL of the diluted enzyme solution to all wells except the negative control wells.

    • To the negative control wells, add 98 µL of Assay Buffer.

  • Pre-incubation:

    • Gently tap the plate to mix the contents.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Prepare the reaction mix containing L-dihydroorotate, DCIP, and CoQ10 in Assay Buffer. The final concentrations in the 200 µL reaction volume should be optimized, but a good starting point is:

      • L-dihydroorotate: 200 µM

      • DCIP: 120 µM

      • CoQ10: 50 µM

    • Add 100 µL of the reaction mix to all wells to initiate the reaction.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader pre-set to 25°C.

    • Measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.

Data Analysis

  • Calculate the Rate of Reaction:

    • For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Determine Percent Inhibition:

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 where:

      • V_inhibitor is the rate of reaction in the presence of the inhibitor.

      • V_control is the rate of reaction of the positive control (uninhibited enzyme).

  • IC50 Determination:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value. The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the results, the following controls should be included in every experiment:

  • Positive Control (Maximal Activity): Contains all reaction components except the inhibitor (DMSO vehicle is added instead). This establishes the baseline for 100% enzyme activity.

  • Negative Control (Background): Contains all reaction components except the enzyme. This accounts for any non-enzymatic reduction of DCIP. The rate of this reaction should be negligible and subtracted from all other readings.

  • Reference Inhibitor: A known DHODH inhibitor (e.g., Brequinar or Leflunomide) should be run in parallel to validate the assay's performance and sensitivity.

Potential Signaling Pathway Involvement

G cluster_pathway De Novo Pyrimidine Biosynthesis cluster_invisible Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple Steps Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPsynth dUMP dUMP UMP->dUMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA dTMP dTMP dUMP->dTMP Thymidylate Synthase dTMP->DNA_RNA Inhibitor This compound Dihydroorotate_to_Orotate_edge Inhibitor->Dihydroorotate_to_Orotate_edge Inhibition

Caption: Potential inhibition of the de novo pyrimidine biosynthesis pathway by this compound at the DHODH step.

Field-Proven Insights and Troubleshooting

  • Inhibitor Solubility: this compound may have limited solubility in aqueous solutions. Ensure that the final DMSO concentration is kept constant across all wells and does not exceed a level that affects enzyme activity (typically <2%). If solubility is an issue, consider using other co-solvents, but validate their effect on the enzyme first.

  • Enzyme Stability: DHODH activity can be sensitive to storage and handling. Aliquot the enzyme upon receipt and avoid repeated freeze-thaw cycles. Always keep the enzyme on ice when not in use.

  • Linearity of the Reaction: It is crucial to work within the linear range of the assay. If the reaction rate is too fast or slows down quickly, reduce the enzyme concentration. If the signal is too low, increase the enzyme concentration or the incubation time (while ensuring linearity).

  • Interference from the Compound: The inhibitor itself may absorb light at 600 nm. Run a control with the inhibitor and all reaction components except the enzyme to check for any interference.

This detailed protocol provides a robust framework for the initial characterization of the enzyme inhibitory properties of this compound. The adaptability of this methodology allows for its application to a wide range of enzyme targets, facilitating the exploration of the full therapeutic potential of this novel pyrimidine derivative.

References

  • BenchChem. (n.d.). Navigating Enzyme Inhibition: A Comparative Guide to Pyrimidine-Based Compounds.
  • Pizzorno, G., Diasio, R. B., & Cheng, Y.-C. (n.d.). Pyrimidine Analogs. In Holland-Frei Cancer Medicine (6th ed.). BC Decker.
  • Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews, 109(7), 2880–2893.
  • Wikipedia. (2024, June 4). Pyrimidine analogue.
  • Di Micco, S., et al. (2019). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 10(10), 4349–4365.
  • Pizzorno, G., Diasio, R. B., & Cheng, Y.-C. (n.d.). Pyrimidine and Purine Antimetabolites. In Holland-Frei Cancer Medicine (6th ed.). BC Decker.
  • Duran, H. E. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Advances in Biotechnology & Microbiology, 18(2).
  • CymitQuimica. (n.d.). CAS 124700-70-5: 4-Pyrimidinol,2-(methylthio)-.

Sources

Application Notes and Protocols for Cell-Based Assays with 5-Fluoro-2-(methylthio)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name], Senior Application Scientist

Introduction

Pyrimidine analogs are a cornerstone of chemotherapy, primarily functioning as antimetabolites that disrupt nucleic acid synthesis, leading to cytotoxicity in rapidly proliferating cancer cells.[1] 5-Fluorouracil (5-FU) is a widely used chemotherapeutic agent for a variety of cancers, including colorectal, gastric, breast, and pancreatic cancers.[2][3][4][5] Its mechanism of action involves the inhibition of thymidylate synthase and the incorporation of its metabolites into RNA and DNA.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting cell-based assays with a novel investigational pyrimidine analog, 5-Fluoro-2-(methylthio)pyrimidin-4-ol. Given its structural similarity to 5-FU, it is hypothesized that this compound may exhibit similar anticancer properties. The following protocols are designed to elucidate its mechanism of action, potency, and potential therapeutic applications.

Cell-based assays are indispensable tools in drug discovery for characterizing the biological activity of novel compounds.[6][7] They provide a physiologically relevant context to study a drug's effect on cellular processes such as proliferation, viability, and apoptosis (programmed cell death).[7] The assays detailed herein are fundamental for the preclinical evaluation of this compound and will enable researchers to make data-driven decisions in the drug development pipeline.

I. Preliminary Compound Handling and Preparation

Proper handling and preparation of this compound are critical for obtaining reproducible results.

Compound Information:

PropertyValueSource
Chemical Name 2-(Methylthio)pyrimidin-4-ol[8]
CAS Number 124700-70-5[9]
Molecular Formula C₅H₆N₂OS[8]
Molecular Weight 142.18 g/mol [8]
Storage Sealed in dry, 2-8°C[9]

Protocol for Stock Solution Preparation:

  • Safety First: Always handle the compound in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Weighing: Accurately weigh out the desired amount of this compound using a calibrated analytical balance.

  • Solvent Selection: Due to the hydroxyl group, the compound is expected to be soluble in polar solvents.[10] Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of small molecules for cell-based assays.

  • Dissolution: Dissolve the compound in high-purity, sterile DMSO to create a high-concentration stock solution (e.g., 10 mM or 100 mM). Ensure complete dissolution by vortexing.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

II. Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[11][12] This assay is crucial for determining the cytotoxic potential of this compound and for calculating its half-maximal inhibitory concentration (IC50), a key indicator of potency.[1]

Scientific Rationale:

The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Workflow:

Caption: Workflow for MTT-based cell viability assay.

Detailed Protocol:

  • Cell Seeding:

    • Culture cancer cell lines (e.g., colorectal, breast, pancreatic) in appropriate complete culture medium.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[1]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium. A typical concentration range to start with is 0.01 µM to 100 µM.[1]

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions or control solutions.

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[1]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[1]

    • Incubate the plate for 4 hours at 37°C, protected from light.[13]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the log of the compound concentration.

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

III. Apoptosis Detection by Annexin V/Propidium Iodide Staining

To determine if the observed cytotoxicity is due to apoptosis, an Annexin V/Propidium Iodide (PI) assay followed by flow cytometry is recommended.

Scientific Rationale:

In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC or APC) for detection. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live cells and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised. This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Experimental Workflow:

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Detailed Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.

    • Treat the cells with this compound at concentrations around the determined IC50 value for 24 to 48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect the culture supernatant to include any floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[1]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each sample.

    • Analyze the samples by flow cytometry within one hour.[1]

    • Use appropriate single-stain controls for compensation settings.

Data Interpretation:

  • Annexin V- / PI-: Viable cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells or cells with compromised membranes

IV. Cell Cycle Analysis

Pyrimidine analogs often induce cell cycle arrest, typically in the S-phase, by interfering with DNA synthesis.[3] Cell cycle analysis using PI staining and flow cytometry can reveal the effect of this compound on cell cycle progression.[14]

Scientific Rationale:

Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells, one can distinguish between cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15]

Experimental Workflow:

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Detailed Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with this compound at relevant concentrations (e.g., IC25, IC50) for a desired time period (e.g., 24, 48 hours).

  • Cell Fixation:

    • Harvest and wash the cells with PBS.

    • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is included to degrade RNA and ensure that only DNA is stained.[15]

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer.

Data Analysis:

  • The DNA content histogram will show distinct peaks corresponding to the G0/G1 and G2/M phases. The region between these peaks represents the S phase.

  • Quantify the percentage of cells in each phase of the cell cycle using cell cycle analysis software (e.g., ModFit LT, FlowJo).

  • Compare the cell cycle distribution of treated cells to that of control cells to identify any cell cycle arrest.

V. Conclusion

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its potential as an anticancer agent. It is recommended to perform these assays in multiple cancer cell lines to assess the compound's spectrum of activity. Further investigations could include assays to explore its effects on specific molecular targets, such as thymidylate synthase activity or its incorporation into nucleic acids.

References

  • Cancer biologists discover a new mechanism for an old drug | MIT News. (2024, October 7). Retrieved from [Link]

  • The Use of Cell-Based Assays for Translational Medicine Studies - BioAgilytix Labs. (n.d.). Retrieved from [Link]

  • Cell-Based Bioassays for Biologics | Charles River. (n.d.). Retrieved from [Link]

  • 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent - PubMed Central. (n.d.). Retrieved from [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC - NIH. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells - PMC - NIH. (n.d.). Retrieved from [Link]

  • Assaying cell cycle status using flow cytometry - PMC - NIH. (n.d.). Retrieved from [Link]

  • Cell-Based Assays - Eurofins Scientific. (n.d.). Retrieved from [Link]

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Evaluation of cell cycle inhibitors by flow cytometry - Auctores | Journals. (n.d.). Retrieved from [Link]

  • Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed. (2017, September 29). Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved from [Link]

  • Cell Cycle Analysis. (n.d.). Retrieved from [Link]

  • Radiolabeled 5-Fluorouracil-Loaded Solid Lipid Nanoparticles: A Potential Platform for Colorectal Cancer Imaging - American Chemical Society. (2025, September 12). Retrieved from [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Publishing. (2024, April 5). Retrieved from [Link]

  • Cell-Based Anti-Infective Assays - Microbiologics. (n.d.). Retrieved from [Link]

  • Editorial: Updates on pharmacogenomics role in cancer chemotherapy - Frontiers. (n.d.). Retrieved from [Link]

  • Artificial Neural Network as a Tool to Predict Severe Toxicity of Anticancer Drug Therapy in Patients with Gastric Cancer: A Retrospective Study - MDPI. (n.d.). Retrieved from [Link]

  • (PDF) Guidelines for cell viability assays - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis, Antiproliferative and Apoptosis-Inducing Activity of thiazolo[5,4-d]pyrimidines. (2013, October 22). Retrieved from [Link]

  • Anti-Neuroinflammatory Effects of a Representative Low-Molecular-Weight Component Isolated from Codium fragile Through Inhibition of the NF-κB Pathway in Microglia and Macrophage Cells - MDPI. (n.d.). Retrieved from [Link]

  • Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines - PMC - PubMed Central. (2025, November 3). Retrieved from [Link]

  • 5-fluoro-2-methoxy-4-(methylthio)pyridine | C7H8FNOS | CID 147316298 - PubChem. (n.d.). Retrieved from [Link]

Sources

Application Note: A Comprehensive Guide to the Synthesis and Purification of 5-Fluoro-2-(methylthio)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Significance and Application

Pyrimidine scaffolds are fundamental heterocyclic motifs in medicinal chemistry, forming the core of numerous therapeutic agents, including antiviral and anticancer drugs.[1] The strategic introduction of specific substituents can profoundly modulate a molecule's biological activity, metabolic stability, and pharmacokinetic profile. Fluoropyrimidines, such as the widely used anticancer drug 5-Fluorouracil (5-FU), are a cornerstone of chemotherapy, primarily acting as antimetabolites that disrupt nucleic acid synthesis.[1][2][3][4][5]

The incorporation of a methylthio (-SCH₃) group at the C2 position and a fluorine atom at the C5 position of the pyrimidin-4-ol core is a rational design strategy. The methylthio group can enhance binding affinity to target proteins and modulate electronic properties, while the fluorine atom can increase metabolic stability and binding interactions. This application note provides a detailed, scientifically-grounded protocol for the synthesis and purification of 5-Fluoro-2-(methylthio)pyrimidin-4-ol , a valuable building block for drug discovery programs.

As no direct, single-publication synthesis for this specific molecule is readily available, this guide presents a robust, two-step synthetic route adapted from well-established transformations of analogous structures. The protocol is designed to be reproducible and provides in-depth explanations for key experimental choices, ensuring both success and understanding for the practicing chemist.

Proposed Synthetic Strategy: Retrosynthesis

The most logical and efficient pathway to the target compound begins with a commercially available and structurally related starting material, 5-Fluorouracil. The retrosynthetic analysis identifies a two-step sequence:

  • S-methylation: Introduction of the methylthio group via selective methylation of a thiouracil precursor.

  • Thionation: Conversion of the C2 carbonyl of 5-Fluorouracil to a thiocarbonyl.

This approach is advantageous due to the high efficiency and selectivity of these individual transformations reported for similar substrates.

Synthetic_Pathway product This compound intermediate 5-Fluoro-2-thiouracil product->intermediate  1. NaOH (aq)  2. Methyl Iodide (MeI) start 5-Fluorouracil intermediate->start  Lawesson's Reagent  or P₄S₁₀ in Pyridine Purification_Workflow cluster_0 Primary Purification cluster_1 Secondary Purification (Optional) crude Crude Reaction Mixture (Aqueous Solution) acidify Acidify to pH 5-6 (Glacial Acetic Acid) crude->acidify filter Vacuum Filtration acidify->filter wash Wash with Cold H₂O filter->wash dry Dry Under Vacuum wash->dry product Purified Product (>98% Purity) dry->product recrystall Recrystallization (e.g., Ethanol/Water) chroma Column Chromatography (Silica, DCM/MeOH) product->recrystall If needed product->chroma If needed

Sources

Application Note: Comprehensive Analytical Characterization of 5-Fluoro-2-(methylthio)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 5-Fluoro-2-(methylthio)pyrimidin-4-ol, a fluorinated pyrimidine derivative of interest in medicinal chemistry and drug discovery. Given the critical role of structural integrity, purity, and stability in the drug development pipeline, this document outlines a suite of orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy. The protocols herein are designed to be robust and self-validating, grounded in established principles from the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines.

Introduction and Physicochemical Profile

This compound is a heterocyclic compound featuring a pyrimidine core, which is a key scaffold in many biologically active molecules. The presence of a fluorine atom at the 5-position can significantly modulate physicochemical and pharmacological properties such as metabolic stability and binding affinity. The methylthio group at the 2-position and the hydroxyl group at the 4-position further influence the molecule's electronic and solubility characteristics.

It is crucial to recognize that pyrimidin-4-ol compounds can exist in a tautomeric equilibrium with their corresponding pyrimidin-4(3H)-one form. This application note considers both forms, as the analytical methods described are suitable for characterizing the compound regardless of its dominant tautomeric state in a given environment.

A thorough analytical characterization is paramount to ensure the identity, purity, and quality of the compound for any research or development application. The following table summarizes the key computed physicochemical properties for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Structure Chemical Structure of this compoundN/A
Molecular Formula C₅H₅FN₂OSCalculated
Molecular Weight 160.17 g/mol Calculated
Exact Mass 160.01098 DaCalculated
XLogP3 (Predicted) ~0.5 - 1.5Estimated based on analogs
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 4Calculated

Integrated Analytical Workflow

A multi-step, orthogonal approach is recommended for the complete characterization of this compound. The workflow ensures that both the structural identity and the purity profile are rigorously established.

Analytical_Workflow cluster_0 Step 1: Identity & Structural Elucidation cluster_1 Step 2: Purity & Quantification cluster_2 Step 3: Validation & Reporting NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) HPLC_UV HPLC-UV (Purity, Assay) NMR->HPLC_UV MS Mass Spectrometry (LC-MS) MS->HPLC_UV Confirmed Mass FTIR FT-IR Spectroscopy Validation Method Validation (ICH Q2(R1)) HPLC_UV->Validation Purity Data Report Certificate of Analysis Validation->Report Sample Sample Sample->NMR Primary Structure Sample->MS Molecular Weight Sample->FTIR Functional Groups

Caption: Integrated workflow for characterization.

Chromatographic Analysis for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of this compound and for quantifying its concentration in solution (assay). A reversed-phase method is most suitable due to the compound's moderate polarity.

Causality Behind Experimental Choices
  • Reversed-Phase (C18 Column): The nonpolar stationary phase (C18) provides effective retention for the moderately polar pyrimidine analyte, allowing for separation from more polar (e.g., salts) and less polar (e.g., nonpolar organic) impurities.

  • UV Detection: The pyrimidine ring contains a conjugated system of double bonds, making it a strong chromophore. This allows for sensitive detection using a UV detector, typically at the wavelength of maximum absorbance (λmax), which is expected to be around 260-280 nm for this class of compounds.[1][2][3]

  • Buffered Mobile Phase: A buffered mobile phase (e.g., phosphate or formate buffer) is crucial to control the ionization state of the pyrimidin-4-ol moiety (pKa dependent) and any ionizable impurities. This ensures reproducible retention times and improves peak shape.[1]

Protocol: HPLC Purity Determination
  • System Preparation: Prepare the mobile phase components. The system consists of a pump, autosampler, column oven, and a UV detector.[4][5]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Ammonium Formate in Water (pH 3.5).

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 5% B, hold for 1 min. Ramp to 95% B over 15 min. Hold at 95% B for 2 min. Return to 5% B over 1 min and re-equilibrate for 5 min.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 270 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.

  • Analysis:

    • Inject a blank (diluent) to establish the baseline.

    • Inject the sample solution.

    • Integrate all peaks in the chromatogram.

  • Data Interpretation: Calculate the area percent of the main peak relative to the total area of all peaks to determine the purity. The system suitability must be verified according to USP <621> standards.[4][6][7]

Table 2: Representative HPLC Method Parameters

ParameterConditionRationale
Stationary Phase C18 SilicaGood retention for moderately polar heterocycles.
Mobile Phase Water (w/formate buffer) / AcetonitrileStandard reversed-phase solvents; buffer controls ionization.
Elution Mode GradientEnsures elution of impurities with a wide range of polarities.
Detector UV, 270 nmPyrimidine core is a strong UV chromophore.

Mass Spectrometry for Identity Confirmation

Mass spectrometry (MS) is essential for confirming the molecular weight of the target compound. When coupled with liquid chromatography (LC-MS), it also provides molecular weight information for any impurities detected in the HPLC analysis.

Causality Behind Experimental Choices
  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar, thermally labile molecules like the target compound.[8][9] It typically generates protonated molecular ions [M+H]⁺ in positive ion mode, which directly confirms the molecular weight.

  • High-Resolution MS (e.g., TOF or Orbitrap): High-resolution mass analyzers can determine the mass of an ion with high accuracy (typically < 5 ppm), allowing for the unambiguous determination of the elemental formula.

Protocol: LC-MS Analysis
  • System Configuration: An HPLC system is coupled directly to a mass spectrometer equipped with an ESI source.

    LCMS_Setup Solvent Mobile Phase Reservoir Pump HPLC Pump Solvent->Pump Injector Autosampler Pump->Injector Column HPLC Column Injector->Column ESI ESI Source Column->ESI MS_Analyzer Mass Analyzer (e.g., TOF) ESI->MS_Analyzer Detector Detector MS_Analyzer->Detector

    Caption: A typical LC-MS system configuration.

  • LC Method: Use the same HPLC method as described in Section 3.2. If using a phosphate buffer, it must be replaced with a volatile buffer like ammonium formate or ammonium acetate to be compatible with the MS.

  • MS Parameters (Positive ESI Mode):

    • Ion Source: ESI+.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Flow: 10 L/min.

    • Drying Gas Temperature: 325 °C.

    • Scan Range: m/z 50 - 500.

  • Data Interpretation:

    • Extract the mass spectrum for the main chromatographic peak.

    • Look for the protonated molecular ion [M+H]⁺ at m/z 161.0188.

    • The presence of this ion confirms the molecular weight of 160.17 g/mol . Fragmentation patterns, such as the loss of the methylthio group, can provide further structural confirmation.[10]

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structure determination. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

Causality Behind Experimental Choices
  • ¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. The methylthio group and the C6-proton on the pyrimidine ring will give characteristic signals.

  • ¹³C NMR: Shows signals for all unique carbon atoms in the molecule, confirming the carbon skeleton.

  • ¹⁹F NMR: The ¹⁹F nucleus is 100% abundant and highly sensitive to its electronic environment.[11] A ¹⁹F NMR spectrum will show a single resonance for the fluorine atom at C5, and its coupling to the adjacent C6-proton will provide definitive proof of its position.

Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz (or higher) NMR spectrometer.

  • Data Interpretation: Analyze chemical shifts (δ), coupling constants (J), and integration values.

Table 3: Predicted ¹H and ¹⁹F NMR Characteristics (in DMSO-d₆)

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H ~2.5SingletN/A-S-CH₃
¹H ~7.8 - 8.2Doublet~3-5 Hz (H-F coupling)C6-H
¹H ~12.0 - 13.0Broad SingletN/AN-H / O-H (tautomer)
¹⁹F ~ -160 to -175Doublet~3-5 Hz (F-H coupling)C5-F

Note: Chemical shifts are estimates and can vary based on solvent and concentration.

FT-IR Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and simple technique used to identify the presence of key functional groups within the molecule.

Protocol: FT-IR Analysis
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Data Interpretation: Identify characteristic absorption bands.

Table 4: Expected FT-IR Vibrational Frequencies

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3100 - 3300N-H StretchAmide/Lactam (one form)
2850 - 2960C-H StretchMethyl (-CH₃)
1650 - 1700C=O StretchCarbonyl (one form)
1550 - 1620C=C / C=N StretchPyrimidine Ring
1100 - 1250C-F StretchAryl-Fluoride
600 - 700C-S StretchThioether

Method Validation Principles

Any analytical method used for quality control must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the ICH Q2(R1) guideline. Key parameters to assess for the HPLC purity method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components which may be expected to be present (impurities, degradation products). This is often demonstrated using a photodiode array (PDA) detector to check for peak purity and by spiking the sample with known impurities.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. Assessed by analyzing a series of dilutions of a stock solution.

  • Accuracy: The closeness of test results to the true value. Determined by spiking a placebo with known amounts of the analyte (spike-recovery).

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability (intra-day) and intermediate precision (inter-day, different analysts).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

Conclusion

The analytical characterization of this compound requires a combination of chromatographic and spectroscopic techniques. The protocols outlined in this application note provide a robust framework for confirming the compound's identity, elucidating its structure, and determining its purity. By grounding these methods in fundamental scientific principles and adhering to international regulatory guidelines such as ICH Q2(R1), researchers and drug developers can ensure the generation of reliable and high-quality data, which is essential for advancing new chemical entities through the development pipeline.

References

  • Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review) Source: ResearchGate URL: [Link]

  • Title: Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry Source: PubMed URL: [Link]

  • Title: Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review Source: Applied Science and Biotechnology Journal of Advanced Research URL: [Link]

  • Title: New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. Source: Journal of the Chemical Society B: Physical Organic URL: [Link]

  • Title: New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review Source: Zenodo URL: [Link]

  • Title: Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats Source: Society for Redox Biology and Medicine (SfRBM) URL: [Link]

  • Title: New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds Source: Edinburgh Research Explorer URL: [Link]

  • Title: 5-Fluoro-2-methylpyrimidin-4-ol | C5H5FN2O Source: PubChem URL: [Link]

  • Title: Noninvasive spectroscopic analysis of fluoropyrimidine metabolism in cultured tumor cells Source: Cancer Research URL: [Link]

  • Title: Chirality Sensing of N-Heterocycles via 19F NMR Source: JACS Au URL: [Link]

  • Title: Fluorine-19 nuclear magnetic resonance spectroscopy Source: Wikipedia URL: [Link]

  • Title: FT-IR data of pyrimidine derivatives compounds Source: ResearchGate URL: [Link]

  • Title: Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking Source: MDPI URL: [Link]

  • Title: 5-Pyrimidinecarboxaldehyde, 4-fluoro-2-(methylthio) Source: Chemsrc URL: [Link]

  • Title: A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome Source: PubMed Central (PMC) URL: [Link]

  • Title: HPLC chromatograms of purine and pyrimidine compounds in high-freshness Source: ResearchGate URL: [Link]

  • Title: securing fluoropyrimidine-based chemotherapy: comparison of three methods of screening for dihydropyrimidine dehydrogenase deficiency Source: Scientific Reports URL: [Link]

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Sources

Application Note: Strategic Use of 5-Fluoro-2-(methylthio)pyrimidin-4-ol as a Core Scaffold for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically approved therapeutics.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic utilization of 5-Fluoro-2-(methylthio)pyrimidin-4-ol , a highly versatile scaffold for conducting Structure-Activity Relationship (SAR) studies. We will explore the key reactive sites of this molecule, providing field-proven, step-by-step protocols for its chemical modification, and discuss the logic behind interpreting the resulting biological data to guide drug discovery programs.

Introduction: The Pyrimidine Scaffold in Drug Discovery

Nitrogen-containing heterocycles are privileged structures in drug design, and among them, the pyrimidine ring is preeminent.[1][3] Its presence in the nucleobases of DNA and RNA provides a biological precedent, and its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, makes it an ideal framework for targeting a wide range of enzymes and receptors.[4] Consequently, the pyrimidine core is found in drugs spanning oncology, infectious diseases, and inflammatory conditions.[2][5]

This compound is an exceptionally valuable starting material for building focused compound libraries for SAR exploration. Its utility stems from three distinct, chemically addressable points for diversification:

  • C4-Hydroxyl Group: Can be readily converted into a leaving group for nucleophilic substitution, allowing the introduction of a vast array of amines, alcohols, and thiols.

  • C2-Methylthio Group: A versatile handle that can be displaced directly or, more efficiently, oxidized to a highly reactive sulfone, enabling substitution with various nucleophiles.[6]

  • C5-Fluoro Group: While less reactive towards substitution, the fluorine atom profoundly influences the scaffold's electronic properties, pKa, metabolic stability, and binding affinity through favorable electrostatic interactions.

This guide will provide the foundational chemistry and strategic thinking required to unlock the potential of this scaffold in a systematic SAR campaign.

Physicochemical Properties of the Scaffold

Understanding the baseline physicochemical properties of the starting scaffold is critical for interpreting the effects of subsequent modifications. While a complete experimental dataset for this compound is not publicly available, we can build a profile based on its calculated properties and data from the closely related analog, 2-(methylthio)pyrimidin-4-ol.[7]

Property2-(Methylthio)pyrimidin-4-ol[7]This compound (Target Compound)Rationale for Estimated Change
Molecular Formula C₅H₆N₂OSC₅H₅FN₂OSAddition of one fluorine atom.
Molecular Weight 142.18160.18Calculated.
Topological Polar Surface Area (TPSA) 46.01 Ų~46 ŲTPSA is primarily influenced by N, O, and S atoms; the C-F bond has a minimal direct contribution.
cLogP 0.90> 0.90 (Est.)The fluorine atom typically increases lipophilicity, leading to a higher LogP value.
Hydrogen Bond Donors 11The C4-hydroxyl (or tautomeric N-H) is the primary donor.
Hydrogen Bond Acceptors 44Ring nitrogens, oxygen, and sulfur atoms act as acceptors.
pKa Estimated ~8.0< 8.0 (Est.)The electron-withdrawing fluorine atom increases the acidity of the C4-OH / N3-H proton, lowering the pKa.

Core Principles and Workflow for SAR Studies

An SAR study is an iterative process aimed at understanding how specific structural changes to a lead compound affect its biological activity. The goal is to develop a predictive model that guides the design of more potent and selective analogs.

The SAR Cycle

The workflow for an SAR study is cyclical, involving design, synthesis, biological evaluation, and data analysis to inform the next round of design.

SAR_Cycle Scaffold Select Scaffold (this compound) Design Design Analogs (Vary R1, R2) Scaffold->Design Synthesis Synthesize Library (Protocols 1-4) Design->Synthesis BioAssay Biological Screening (e.g., IC50 Assay) Synthesis->BioAssay Analysis Analyze Data (SAR) - Potency - Selectivity - ADME BioAssay->Analysis Analysis->Design Iterate Lead_Opt Lead Optimization Analysis->Lead_Opt

Caption: Iterative cycle of a Structure-Activity Relationship (SAR) study.

Strategic Diversification Vectors

The this compound scaffold offers two primary, orthogonal vectors for chemical modification, allowing for systematic exploration of the chemical space around the core.

Diversification cluster_0 C4 Vector 1: C4-Substitution C2 Vector 2: C2-Substitution C5 Vector 3: C5-Fluoro Modulation

Caption: Key diversification vectors on the this compound scaffold.

  • Vector 1 (C4 Position): This position often points towards the solvent-exposed region of a binding pocket. Modifications here can influence solubility and allow for the introduction of groups that can form key interactions (e.g., hydrogen bonds, ionic bonds) with the target protein.

  • Vector 2 (C2 Position): Substituents at C2 are typically more buried within the binding site. This vector is ideal for probing deeper pockets, improving van der Waals contacts, and enhancing potency.

  • Vector 3 (C5 Position): The C5-fluoro group serves as a critical modulator. Its strong electron-withdrawing nature influences the reactivity of the entire ring and can act as a hydrogen bond acceptor, improving binding affinity and metabolic stability.

Experimental Protocols

The following protocols are self-validating methodologies that provide a reliable foundation for synthesizing a diverse library of analogs. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Pathway A: Modification at the C4-Position

This pathway involves activating the C4-hydroxyl to a C4-chloro intermediate, which is then readily displaced by nucleophiles.

Protocol 1: Chlorination of this compound

Causality: The hydroxyl group is a poor leaving group. Converting it to a chloride using phosphorus oxychloride (POCl₃) creates a highly reactive electrophilic center at C4, primed for nucleophilic aromatic substitution (SNAr).[8]

  • Reagents: this compound (1.0 eq), Phosphorus oxychloride (POCl₃, 5-10 eq), N,N-Diisopropylethylamine (DIPEA, 0.1-0.2 eq, optional catalyst).

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound.

    • Carefully add POCl₃ (in excess, acts as both reagent and solvent).

    • If the reaction is sluggish, add a catalytic amount of DIPEA.

    • Heat the mixture to reflux (approx. 105 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

    • Cool the reaction mixture to room temperature, then slowly and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

    • Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until pH ~7-8.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-chloro-5-fluoro-2-(methylthio)pyrimidine .

    • Purify by column chromatography (silica gel, hexanes/ethyl acetate gradient) if necessary.

Protocol 2: Nucleophilic Substitution at C4 with an Amine

Causality: The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles at the C4 position, displacing the chloride.[8][9] A non-nucleophilic base (DIPEA) is used to neutralize the HCl generated during the reaction without competing with the primary amine nucleophile.

  • Reagents: 4-chloro-5-fluoro-2-(methylthio)pyrimidine (1.0 eq), desired primary or secondary amine (1.1-1.5 eq), DIPEA (2.0 eq), and a polar aprotic solvent (e.g., ethanol, isopropanol, or DMF).

  • Procedure:

    • Dissolve 4-chloro-5-fluoro-2-(methylthio)pyrimidine in the chosen solvent in a sealable reaction vessel.

    • Add the desired amine, followed by DIPEA.

    • Seal the vessel and heat the mixture to 80-120 °C. The reaction is typically faster at higher temperatures.

    • Monitor the reaction by TLC or LC-MS until completion (typically 4-16 hours).

    • Cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired C4-substituted analog.

Pathway B: Modification at the C2-Position

This pathway leverages the oxidation of the methylthio group to a methylsulfonyl group, an excellent leaving group for SNAr.[6]

Protocol 3: Oxidation of the C2-Methylthio Group

Causality: Oxidizing the electron-rich sulfur atom to a hexavalent sulfone (-SO₂CH₃) makes it a powerful electron-withdrawing group and an outstanding leaving group.[10][11] This significantly activates the C2 position for nucleophilic attack.

  • Reagents: this compound (or a C4-substituted analog) (1.0 eq), meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 2.2-2.5 eq), and a chlorinated solvent (e.g., dichloromethane, DCM).

  • Procedure:

    • Dissolve the starting pyrimidine in DCM and cool the solution to 0 °C in an ice bath.

    • Add m-CPBA portion-wise over 15-20 minutes, maintaining the internal temperature below 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-8 hours, monitoring by LC-MS.

    • Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Wash the organic layer with a saturated NaHCO₃ solution to remove m-chlorobenzoic acid, followed by water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 5-fluoro-2-(methylsulfonyl)pyrimidine derivative, which is often used in the next step without further purification.

Protocol 4: Nucleophilic Aromatic Substitution (SNAr) at C2

Causality: The potent electron-withdrawing effect of the sulfonyl group makes the C2 position highly electrophilic, allowing for displacement by a wide range of nucleophiles under mild conditions.

  • Reagents: 5-fluoro-2-(methylsulfonyl)pyrimidine derivative (1.0 eq), desired amine (1.2-2.0 eq), and a polar aprotic solvent like DMF or DMSO. A base is often not required but can be added if the nucleophile is used as its salt.

  • Procedure:

    • Dissolve the C2-sulfonylpyrimidine in the chosen solvent.

    • Add the amine nucleophile.

    • Heat the reaction mixture to 60-100 °C and monitor by LC-MS (typically 1-6 hours).

    • After completion, cool the mixture, dilute with ethyl acetate, and wash extensively with water to remove the high-boiling point solvent.

    • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography to yield the desired C2-substituted analog.

Data Presentation and Hypothetical SAR Analysis

To illustrate the application of these protocols, consider a hypothetical SAR study targeting a protein kinase. The goal is to improve the potency of the initial hit, this compound.

CmpdStructureR¹ (at C4)R² (at C2)IC₅₀ (µM)SAR Interpretation
1 Parent-OH-SCH₃15.2Initial hit, moderate activity.
2 Analog A-NH₂-SCH₃5.8Replacing C4-OH with C4-NH₂ improves potency, suggesting a key H-bond donor is preferred.
3 Analog B-NH(CH₃)-SCH₃2.1Small alkylation on the C4-amine is tolerated and further improves potency, possibly through favorable hydrophobic interactions.
4 Analog C-N(CH₃)₂-SCH₃25.6Loss of the N-H donor at C4 leads to a significant drop in activity, confirming the H-bond donor is critical.
5 Analog D-NH(CH₃)-NH₂0.45Based on the C4 result (Cmpd 3), modifying C2 from -SCH₃ to -NH₂ dramatically increases potency. This suggests the C2-amino group accesses a new H-bonding interaction.
6 Analog E-NH(CH₃)-NH(CH₂CH₃)1.8Adding bulk at the C2-amino position is detrimental, indicating a sterically constrained pocket.

Analysis: From this hypothetical data, a clear SAR trend emerges:

  • A hydrogen bond donor at the C4 position is essential for activity (compare 3 and 4 ).

  • A small hydrophobic substituent on the C4-amine is beneficial (compare 2 and 3 ).

  • The C2 position is sensitive to steric bulk but benefits greatly from a hydrogen-bonding group (compare 3 , 5 , and 6 ).

The next design cycle would focus on exploring other small, polar groups at the C2 position while maintaining the optimal N-methylamino group at C4, leading towards a potent lead candidate.

References

  • Natarajan, R., et al. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity – A Review. ResearchGate. Available at: [Link]

  • Natarajan, R., et al. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. Available at: [Link]

  • Natarajan, R., et al. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science. Available at: [Link]

  • Patel, H., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. World Journal of Pharmaceutical Research, 12(8), 1145-1160. Available at: [Link]

  • Barlin, G. B., & Brown, W. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 2473. Available at: [Link]

  • Lindh, J., et al. (2014). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Sustainable Chemistry & Engineering, 2(3), 478-484. Available at: [Link]

  • Sengmany, S., et al. (2012). Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. ResearchGate. Available at: [Link]

  • Janza, B. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Chemistry Stack Exchange. Available at: [Link]

  • PubChem. 5-Fluoro-2-methoxy-4-(methylthio)pyridine. National Center for Biotechnology Information. Available at: [Link]

  • El-Sayed, W. A., et al. (2023). Sulfoxidation of pyrimidine thioate derivatives and study their biological activities. ResearchGate. Available at: [Link]

  • Carpenter Technology. SUPER INVAR 32-5. Available at: [Link]

  • El-Sayed, W. A., et al. (2024). Sulfoxidation of pyrimidine thioate derivatives and study their biological activities. Scientific Reports, 14(1), 1-13. Available at: [Link]

  • PubChem. 5-fluoro-4-imino-3-methyl-3,4-dihydropyrimidin-2(1H)-one. National Center for Biotechnology Information. Available at: [Link]

  • Chemsrc. 5-Pyrimidinecarboxaldehyde, 4-fluoro-2-(methylthio). Available at: [Link]

  • Schober, L. J., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 445-452. Available at: [Link]

  • Sharma, A., & Kumar, V. (2018). Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. International Journal of Pharmaceutical Sciences and Research, 9(10), 4065-4074. Available at: [Link]

Sources

Application Notes and Protocols for 5-Fluoro-2-(methylthio)pyrimidin-4-ol (FMP-4) as a Novel Microtubule Targeting Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This document provides a comprehensive technical guide for the investigation of 5-Fluoro-2-(methylthio)pyrimidin-4-ol, hereinafter referred to as FMP-4, as a potential microtubule targeting agent for oncology research and drug development. While FMP-4 is a novel compound with limited published data, this guide synthesizes established methodologies for evaluating microtubule inhibitors and proposes a framework for its characterization. The protocols herein are based on proven techniques for assessing compound effects on tubulin polymerization, cellular microtubule architecture, cell cycle progression, and in vivo tumor growth. This guide is intended to empower researchers to rigorously evaluate the potential of FMP-4 and similar pyrimidine-based compounds as a new class of anticancer therapeutics.

Introduction: The Rationale for Pyrimidine-Based Microtubule Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton, playing essential roles in cell division, intracellular transport, and the maintenance of cell shape.[1] Their dynamic instability is fundamental to the formation and function of the mitotic spindle, making them a well-validated and highly successful target for cancer chemotherapy.[2] Clinically utilized microtubule targeting agents (MTAs) are broadly classified as either stabilizing agents (e.g., taxanes) or destabilizing agents (e.g., vinca alkaloids and colchicine).[3]

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Recent investigations into fused pyrimidine systems, such as furo[2,3-d]pyrimidines, have revealed potent microtubule depolymerizing activities, suggesting that the pyrimidine core can be effectively utilized to design novel tubulin inhibitors.[1][4] These agents often act by binding to the colchicine site on β-tubulin, thereby inhibiting tubulin polymerization and leading to mitotic arrest and apoptosis.[1]

This compound (FMP-4) is a small molecule that incorporates key structural features, including a fluorinated pyrimidine ring, which may enhance its binding affinity and metabolic stability. Based on the activity of structurally related compounds, we hypothesize that FMP-4 acts as a microtubule destabilizing agent. This document outlines a comprehensive suite of protocols to test this hypothesis and characterize its biological activity.

Proposed Synthesis of FMP-4

A plausible synthetic route for FMP-4 can be adapted from established methods for the synthesis of fluorinated pyrimidines.[5][6] A proposed two-step synthesis is outlined below:

FMP-4 Synthesis reagents Potassium (Z)-2-cyano-2-fluoroethenolate + S-methylisothiourea hemisulfate intermediate 5-Fluoro-2-(methylthio)pyrimidin-4-amine reagents->intermediate Cyclocondensation hydrolysis Acidic Hydrolysis intermediate->hydrolysis product This compound (FMP-4) hydrolysis->product

Caption: Proposed synthesis of FMP-4.

This pathway involves an initial cyclocondensation reaction between potassium (Z)-2-cyano-2-fluoroethenolate and S-methylisothiourea hemisulfate to yield 5-fluoro-2-(methylthio)pyrimidin-4-amine.[6] Subsequent acidic hydrolysis of the amine can then produce the desired this compound.

Postulated Mechanism of Action

We hypothesize that FMP-4 functions as a microtubule destabilizing agent by binding to the colchicine binding site on β-tubulin. This interaction is thought to prevent the conformational changes in the tubulin dimer that are necessary for its incorporation into a growing microtubule polymer. The subsequent disruption of microtubule dynamics leads to the activation of the spindle assembly checkpoint, causing a cell cycle arrest in the G2/M phase, and ultimately inducing apoptosis in rapidly dividing cancer cells.

FMP-4_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Cellular Consequences FMP4 FMP-4 Tubulin α/β-Tubulin Dimers FMP4->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Disruption Disruption of Microtubule Dynamics Tubulin->Disruption Inhibition G2M_Arrest G2/M Phase Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Postulated mechanism of action for FMP-4.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

Objective: To determine the direct effect of FMP-4 on the polymerization of purified tubulin in a cell-free system.

Principle: This fluorescence-based assay monitors the assembly of tubulin into microtubules. A fluorescent reporter that intercalates into polymerized microtubules is used, and the increase in fluorescence intensity over time is proportional to the extent of polymerization.[7] Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase.

Materials:

  • Purified bovine brain tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Fluorescent reporter dye (e.g., DAPI)

  • FMP-4 stock solution (e.g., 10 mM in DMSO)

  • Positive control: Nocodazole (10 mM in DMSO)

  • Negative control: DMSO

  • Black, clear-bottom 96-well plates

  • Temperature-controlled microplate reader capable of fluorescence detection

Protocol:

  • Preparation of Reagents:

    • Prepare a 2x tubulin stock (e.g., 4 mg/mL) in General Tubulin Buffer with 2 mM GTP and 30% glycerol. Keep on ice.

    • Prepare serial dilutions of FMP-4 and Nocodazole in General Tubulin Buffer at 10x the final desired concentration.

  • Assay Setup:

    • Pre-warm the microplate reader to 37°C.

    • Add 5 µL of the 10x compound dilutions (FMP-4, Nocodazole, or DMSO) to the appropriate wells of the 96-well plate.

  • Initiation of Polymerization:

    • To the 2x tubulin stock, add the fluorescent reporter to its final working concentration.

    • Add 45 µL of the tubulin/reporter mix to each well to initiate the reaction. The final volume will be 50 µL.

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed microplate reader.

    • Measure the fluorescence intensity (e.g., Ex/Em 360/450 nm for DAPI) every 60 seconds for 60 minutes.

Data Analysis:

  • Plot fluorescence intensity versus time for each concentration of FMP-4.

  • Calculate the initial rate of polymerization (Vmax) and the plateau fluorescence intensity.

  • Determine the IC50 value of FMP-4 for the inhibition of tubulin polymerization.

Compound IC50 (µM) for Tubulin Polymerization Inhibition
FMP-4To be determined
Nocodazole~ 2 µM
Immunofluorescence Analysis of Microtubule Disruption

Objective: To visualize the effect of FMP-4 on the microtubule network in cultured cancer cells.

Principle: Immunofluorescence microscopy allows for the specific staining and visualization of cellular structures. An antibody against α-tubulin is used to label the microtubule cytoskeleton, and changes in its organization, such as depolymerization and fragmentation, can be observed following treatment with FMP-4.[1]

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Complete culture medium

  • FMP-4

  • Positive control (e.g., Nocodazole)

  • Glass coverslips

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: mouse anti-α-tubulin

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG

  • Nuclear counterstain: DAPI

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Culture and Treatment:

    • Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of FMP-4, Nocodazole, or vehicle (DMSO) for a predetermined time (e.g., 18 hours).

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Immunostaining:

    • Wash three times with PBS.

    • Block with 1% BSA in PBS for 1 hour.

    • Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with the Alexa Fluor 488-conjugated secondary antibody (diluted in blocking buffer) for 1 hour in the dark.

  • Staining and Mounting:

    • Wash three times with PBS.

    • Incubate with DAPI for 5 minutes to stain the nuclei.

    • Wash twice with PBS.

    • Mount the coverslips onto glass slides using mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence microscope. Capture images of the microtubule network (green) and nuclei (blue).

Expected Results:

  • Vehicle Control: Well-defined, intact microtubule network extending throughout the cytoplasm.

  • FMP-4 and Nocodazole: Dose-dependent disruption of the microtubule network, characterized by diffuse tubulin staining and fragmented microtubules.

Cell Cycle Analysis by Flow Cytometry

Objective: To quantify the effect of FMP-4 on cell cycle progression.

Principle: Flow cytometry with propidium iodide (PI) staining is used to analyze the DNA content of a cell population.[4] Since cells in the G2 and M phases of the cell cycle have double the DNA content of cells in the G0/G1 phase, a G2/M arrest induced by FMP-4 can be quantified as an increase in the percentage of cells in this phase.[8]

Materials:

  • Cancer cell line

  • Complete culture medium

  • FMP-4

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% ethanol (ice-cold)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat cells with various concentrations of FMP-4 for 24 hours.

    • Harvest both adherent and floating cells, and wash with PBS.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in PI staining solution and incubate for 30 minutes in the dark.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

    • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Data Presentation:

Treatment Concentration % G0/G1 % S % G2/M
Vehicle (DMSO)-e.g., 55%e.g., 30%e.g., 15%
FMP-4IC50To be determinedTo be determinedTo be determined
FMP-45x IC50To be determinedTo be determinedTo be determined

digraph "Cell_Cycle_Analysis_Workflow" {
graph [rankdir="LR", splines=ortho];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
Start [label="Seed Cells", fillcolor="#F1F3F4", fontcolor="#202124"];
Treatment [label="Treat with FMP-4", fillcolor="#FBBC05", fontcolor="#202124"];
Harvest [label="Harvest Cells", fillcolor="#F1F3F4", fontcolor="#202124"];
Fix [label="Fix in 70% Ethanol", fillcolor="#F1F3F4", fontcolor="#202124"];
Stain [label="Stain with PI/RNase A", fillcolor="#F1F3F4", fontcolor="#202124"];
Analyze [label="Flow Cytometry Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Data [label="Quantify Cell Cycle Phases", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Treatment -> Harvest -> Fix -> Stain -> Analyze -> Data;

}

Caption: Workflow for cell cycle analysis.

In Vivo Xenograft Tumor Model

Objective: To evaluate the antitumor efficacy of FMP-4 in a preclinical animal model.

Principle: A human cancer cell line is implanted into immunocompromised mice to form tumors.[9] The mice are then treated with FMP-4, and the effect on tumor growth is monitored over time. This provides an assessment of the compound's in vivo efficacy and potential toxicity.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude)

  • Human cancer cell line (e.g., MDA-MB-231)

  • Matrigel

  • FMP-4 formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Analytical balance for body weight measurement

Protocol:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize the mice into treatment and control groups.

  • Treatment:

    • Administer FMP-4 (e.g., via intraperitoneal injection or oral gavage) and vehicle control according to a predetermined schedule (e.g., daily for 21 days).

  • Monitoring:

    • Measure tumor volume with calipers and record the body weight of each mouse twice weekly.

    • Monitor the animals for any signs of toxicity.

  • Endpoint:

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Data Analysis:

  • Plot the mean tumor volume ± SEM for each group over time.

  • Calculate the tumor growth inhibition (TGI) for the FMP-4 treated group compared to the vehicle control.

  • Plot the mean body weight for each group over time to assess toxicity.

Treatment Group Dose and Schedule Mean Final Tumor Volume (mm³) Tumor Growth Inhibition (%) Mean Body Weight Change (%)
Vehicle-e.g., 1500-e.g., +5%
FMP-4e.g., 20 mg/kg, q.d.To be determinedTo be determinedTo be determined

Concluding Remarks

The protocols detailed in this guide provide a robust framework for the preclinical evaluation of this compound (FMP-4) as a microtubule targeting agent. By systematically assessing its effects on tubulin polymerization, cellular microtubule integrity, cell cycle progression, and in vivo tumor growth, researchers can generate the critical data needed to validate its proposed mechanism of action and determine its potential as a novel anticancer therapeutic. The insights gained from these studies will be invaluable for the continued development of pyrimidine-based compounds in oncology.

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  • Gangjee, A., et al. (2016). Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. PubMed. [Link]

  • Gangjee, A., et al. (2018). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 157, 1483-1499. [Link]

  • ACS Publications. (2016). Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. Journal of Medicinal Chemistry. [Link]

  • AACR Journals. (2011). Abstract 3244: Design, synthesis and biological evaluation of substituted furo[2,3-d]pyrimidines as potent microtubule targeting antitumor agents that circumvent Pgp and βIII-tubulin mediated resistance. Cancer Research. [Link]

  • Crown Bioscience. (2021, October 24). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening with 5-Fluoro-2-(methylthio)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Fluorinated Pyrimidines in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of nucleobases and a plethora of approved therapeutic agents.[1] Its inherent ability to engage in hydrogen bonding and serve as a bioisostere for other aromatic systems has cemented its role in the development of drugs across a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[1] The strategic incorporation of a fluorine atom, as seen in 5-Fluoro-2-(methylthio)pyrimidin-4-ol , can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic profile and target engagement. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound and similar pyrimidine derivatives in high-throughput screening (HTS) campaigns.

While specific biological targets for this compound are not extensively documented in publicly available literature, the broader class of pyrimidine analogs has shown significant activity against various enzyme families, particularly protein kinases.[2][3] Dysregulation of kinase signaling is a hallmark of many cancers, making them a prime target for therapeutic intervention. Therefore, this guide will focus on protocols for screening this compound against a representative kinase target, providing a robust framework that can be adapted to other target classes.

I. Pre-Screening Compound Characterization

Before initiating a large-scale HTS campaign, it is imperative to characterize the physical and chemical properties of this compound to ensure data quality and minimize artifacts.

A. Solubility Assessment:

The solubility of a test compound in the assay buffer is critical for obtaining accurate and reproducible results. Poor solubility can lead to compound precipitation, resulting in false-positive or false-negative data.

Protocol for Solubility Determination:

  • Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serially dilute the stock solution in the chosen aqueous assay buffer to final concentrations ranging from 1 µM to 100 µM.

  • Incubate the solutions at room temperature for 1-2 hours.

  • Visually inspect for precipitation. For a more quantitative assessment, measure light scattering using a nephelometer or a plate reader capable of detecting absorbance at a high wavelength (e.g., 600-700 nm).

  • The highest concentration that remains clear is considered the working solubility limit for the HTS assay.

B. Stability Analysis:

The stability of the compound in the assay buffer over the time course of the experiment is crucial. Degradation of the compound can lead to a loss of activity and inaccurate structure-activity relationship (SAR) data.

Protocol for Stability Assessment:

  • Prepare a solution of this compound in the assay buffer at the highest intended screening concentration.

  • Incubate the solution under the same conditions as the planned HTS assay (e.g., temperature, light exposure).

  • At various time points (e.g., 0, 1, 2, 4, and 24 hours), take an aliquot of the solution.

  • Analyze the concentration of the parent compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or mass spectrometer.

  • A compound is generally considered stable if >90% of the parent compound remains after the incubation period.

II. High-Throughput Screening: A Kinase Inhibition Case Study

This section outlines a detailed protocol for a biochemical kinase assay in a 384-well format, a common setup in HTS campaigns.[4] The principle of this assay is to measure the inhibition of a specific kinase by the test compound.

A. Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a robust and sensitive detection method suitable for HTS.[5] It relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity. In a kinase assay, a biotinylated peptide substrate and an antibody that recognizes the phosphorylated substrate are used. The antibody is labeled with a lanthanide donor (e.g., Europium), and streptavidin is conjugated to an acceptor fluorophore (e.g., allophycocyanin). When the kinase phosphorylates the substrate, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.

B. Experimental Workflow:

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Plate Preparation (Serial Dilutions) Dispense_Cmpd Dispense Compound Compound_Prep->Dispense_Cmpd Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Dispense_Kinase Add Kinase Solution Reagent_Prep->Dispense_Kinase Dispense_Sub_ATP Initiate Reaction (Add Substrate/ATP) Reagent_Prep->Dispense_Sub_ATP Dispense_Kinase->Dispense_Sub_ATP Incubate_Rxn Incubate (Room Temperature) Dispense_Sub_ATP->Incubate_Rxn Add_Detection Add TR-FRET Detection Reagents Incubate_Rxn->Add_Detection Incubate_Detect Incubate (Protected from Light) Add_Detection->Incubate_Detect Read_Plate Read Plate (TR-FRET Reader) Incubate_Detect->Read_Plate Data_QC Quality Control (Z'-factor, S/B) Read_Plate->Data_QC Dose_Response Dose-Response Curves Data_QC->Dose_Response Hit_ID Hit Identification Dose_Response->Hit_ID

Caption: High-Throughput Screening (HTS) Workflow for a Kinase Assay.

C. Detailed Protocol for a TR-FRET Kinase Assay:

1. Reagent Preparation:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Kinase Solution (2X): Prepare the recombinant kinase in Kinase Buffer at twice the final desired concentration. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.

  • Substrate/ATP Solution (2X): Prepare the biotinylated peptide substrate and ATP in Kinase Buffer at twice their final desired concentrations. The ATP concentration should be at or near the Michaelis-Menten constant (Km) for the kinase to facilitate the identification of competitive inhibitors.

  • Detection Reagents: Prepare the Europium-labeled anti-phospho-antibody and the streptavidin-acceptor conjugate in the detection buffer provided by the manufacturer.

2. Assay Procedure (384-well plate format):

  • Using an acoustic liquid handler or a pin tool, transfer 20-50 nL of this compound from the compound plate to the assay plate. This will result in a final concentration range typically from low nanomolar to high micromolar.

  • Add 5 µL of the 2X Kinase Solution to each well.

  • Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP Solution to each well. The final reaction volume is 10 µL.

  • Incubate the plate at room temperature for 60-120 minutes. The optimal incubation time should be determined during assay development to ensure the reaction is in the linear range.

  • Stop the reaction and initiate detection by adding 10 µL of the TR-FRET detection reagent mixture to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

D. Data Analysis and Interpretation:

  • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) for each well.

  • Normalize the data to the controls:

    • Percent Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min))

      • Signal_compound: TR-FRET ratio in the presence of the test compound.

      • Signal_min: TR-FRET ratio of the negative control (no kinase).

      • Signal_max: TR-FRET ratio of the positive control (DMSO vehicle).

  • For dose-response experiments, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Assess the quality of the screen using the Z'-factor:

    • Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

      • A Z'-factor > 0.5 indicates an excellent assay suitable for HTS.

Table 1: Representative Data for Pyrimidine Derivatives in a Kinase Assay

Compound IDTarget KinaseIC₅₀ (µM)
Pyrimidine-AKinase X0.5
Pyrimidine-BKinase X1.2
Pyrimidine-CKinase X> 50
This compound (Hypothetical) Kinase X 0.8

III. Cell-Based Secondary Assays

Hits identified from the primary biochemical screen should be validated in a more physiologically relevant context using cell-based assays. This helps to confirm on-target activity and provides initial insights into cell permeability and potential cytotoxicity.

A. Cellular Target Engagement Assay:

Principle: This assay measures the ability of the compound to inhibit the phosphorylation of a downstream substrate of the target kinase within a cellular environment.

Protocol for a Western Blot-Based Target Engagement Assay:

  • Seed cells known to express the target kinase in a 6-well plate and grow to 70-80% confluency.

  • Treat the cells with increasing concentrations of this compound for 1-2 hours.

  • Lyse the cells and quantify the total protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate and a primary antibody for the total protein of that substrate as a loading control.

  • Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.

  • Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation.

B. Cytotoxicity Assay:

Principle: It is crucial to assess whether the observed inhibition in the cell-based assay is due to specific target engagement or a general cytotoxic effect. The MTT or CellTiter-Glo® assays are commonly used for this purpose.[5][6]

Protocol for the MTT Assay:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for 24-72 hours.

  • Add MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the resulting formazan crystals with DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cellular_Assay_Logic cluster_primary Primary Screen cluster_secondary Secondary Assays cluster_validation Hit Validation Primary_Hit Biochemical Hit (e.g., IC50 < 1µM) Target_Engagement Cellular Target Engagement (e.g., Western Blot) Primary_Hit->Target_Engagement Cytotoxicity Cytotoxicity Assay (e.g., MTT) Primary_Hit->Cytotoxicity Validated_Hit Validated Hit (On-Target, Non-Toxic) Target_Engagement->Validated_Hit Cytotoxicity->Validated_Hit

Caption: Logic Flow for Hit Validation in a Drug Discovery Cascade.

IV. Troubleshooting and Considerations

  • False Positives: Compounds that interfere with the assay technology (e.g., fluorescent compounds, aggregators) can lead to false-positive results. Counter-screens, such as running the assay in the absence of the kinase, can help identify these artifacts.

  • False Negatives: Poor compound solubility or stability can result in false-negative data. The pre-screening characterization is essential to mitigate this.

  • DMSO Tolerance: The final concentration of DMSO in the assay should be kept low (typically ≤ 1%) as it can affect enzyme activity and cell health.

  • Plate Edge Effects: Evaporation from the outer wells of a microplate can lead to variability. Using plates with lids and ensuring proper humidification during incubation can minimize this effect.

V. Conclusion

This compound represents a promising starting point for hit-finding campaigns due to its desirable chemical features. The protocols and workflows outlined in this document provide a comprehensive framework for conducting robust and reliable HTS assays. By carefully characterizing the compound, optimizing assay conditions, and employing a cascade of biochemical and cell-based assays, researchers can effectively identify and validate novel drug candidates derived from the versatile pyrimidine scaffold.

References

  • BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of Pyrimidine Derivatives in Drug Discovery.
  • EvitaChem. (n.d.). Buy gamma-Cyhalothrin (EVT-337819) | 76703-62-3.
  • BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of Pyrimidinediol Derivatives.
  • EvitaChem. (n.d.). Buy Phycocyanobilin (EVT-337816) | 20298-86-6.
  • PubChem. (n.d.). 5-Fluoro-2-methoxy-4-(methylthio)pyridine.
  • PubChem. (n.d.). 5-Fluoro-2-methylpyrimidin-4-ol.
  • Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer. (n.d.).
  • Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. (2022). PMC.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.
  • Sanford Burnham Prebys Medical Discovery Institute. (n.d.). High-Throughput Screening.
  • Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. (2010). PubMed.
  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-Fluoro-2-(methylthio)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, chemists, and process development professionals working on the synthesis of 5-Fluoro-2-(methylthio)pyrimidin-4-ol. This key intermediate is crucial in the development of various pharmaceutical agents, and its efficient synthesis is paramount. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reaction conditions effectively.

Section 1: Synthesis Overview & Core Chemistry

The most reliable and common method for synthesizing this compound is the cyclocondensation reaction between a fluorinated three-carbon electrophilic building block and S-methylisothiourea. The typical precursor is an ester of 2-fluoro-3-oxo-succinic acid, such as diethyl 2-fluoro-3-oxosuccinate.

The reaction proceeds via a base-mediated condensation, where the S-methylisothiourea acts as a binucleophile, attacking the two carbonyl carbons of the fluorinated precursor to form the heterocyclic pyrimidine ring. The choice of base, solvent, and temperature is critical for achieving high yield and purity.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions A Diethyl 2-fluoro-3-oxosuccinate F Cyclocondensation A->F B S-methylisothiourea sulfate B->F C Base (e.g., NaOEt in EtOH) C->F Catalyst D Solvent (e.g., Ethanol) D->F E Heat (Reflux) E->F G Workup (Acidification) F->G H Crude Product (this compound) G->H I Purification (Recrystallization) H->I J Final Product I->J Troubleshooting_Yield Start Low / No Yield Observed Check_Base Is the base active and anhydrous? Start->Check_Base Check_SM Is the starting material pure? Check_Base->Check_SM Yes Sol_Base Use fresh, anhydrous base. Check_Base->Sol_Base No Check_Cond Are reaction time and temp sufficient? Check_SM->Check_Cond Yes Sol_SM Verify SM purity via NMR/GC. Check_SM->Sol_SM No Check_Stoich Is stoichiometry correct? Check_Cond->Check_Stoich Yes Sol_Cond Increase reflux time; monitor reaction. Check_Cond->Sol_Cond No Sol_Stoich Recalculate and re-weigh reactants. Check_Stoich->Sol_Stoich No End Re-run Optimized Reaction Check_Stoich->End Yes Sol_Base->End Sol_SM->End Sol_Cond->End Sol_Stoich->End

Caption: Decision workflow for troubleshooting low product yield.

Problem 2: Significant Impurity Formation

Your crude product shows one or more major impurities that are difficult to separate from the desired product.

  • Impurity A: Uncyclized Intermediate

    • Identification: A molecule with a mass corresponding to the sum of one molecule of the fluoro-ester and one of S-methylisothiourea, minus water.

    • Cause: The reaction was stopped prematurely, or the conditions were not forcing enough to complete the second ring-closing step.

    • Solution: Increase the reaction time or temperature. Ensure at least 2.2 equivalents of base are present to facilitate the final cyclization.

  • Impurity B: 5-Fluoro-2-ethoxypyrimidin-4-ol

    • Identification: An impurity with a mass corresponding to the substitution of the -SMe group with an -OEt group.

    • Cause: This is less common but can occur if the S-methylisothiourea contains impurities or if there is excessive water in the reaction, leading to side reactions with the ethoxide base/solvent.

    • Solution: Use high-purity S-methylisothiourea. Ensure the ethanol solvent is absolute (<0.2% water).

  • Impurity C: Dimerization/Polymerization Products

    • Identification: High molecular weight species observed in LC-MS.

    • Cause: Can be caused by overly concentrated reaction conditions or localized overheating.

    • Solution: Reduce the initial concentration of the reactants. Ensure efficient stirring and uniform heating to avoid "hot spots."

Problem 3: Difficulty with Product Purification and Isolation

The product has precipitated from the reaction mixture, but it is oily, colored, or fails to solidify properly.

The product is weakly acidic due to the amide-like proton and can form salts. This property is key to its purification.

  • Initial Isolation (Acid-Crash Precipitation):

    • Why: After the reaction is complete, the product exists as its sodium salt, which is soluble in ethanol. To precipitate the neutral product, the mixture must be acidified.

    • Protocol: Cool the reaction mixture in an ice bath. Slowly add glacial acetic acid or dilute HCl (e.g., 2M) while stirring vigorously until the pH is between 4 and 5. Over-acidification can lead to hydrolysis of the methylthio group, so careful pH control is essential.

  • Recrystallization (The Self-Validating Step):

    • Why: This is the most effective way to remove process impurities. The choice of solvent is critical. The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures.

    • Trustworthiness: A successful recrystallization that yields well-defined crystals is a strong indicator of high purity.

    • Recommended Solvent System: A mixture of ethanol and water is often effective. Dissolve the crude solid in a minimum amount of hot ethanol. While hot, add water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the solid, then allow the solution to cool slowly to room temperature, and finally in an ice bath. This controlled precipitation method yields cleaner crystals.

Section 4: Detailed Experimental Protocol

This protocol is a robust starting point. Optimization may be required based on your specific lab conditions and equipment.

Materials:

  • Diethyl 2-fluoro-3-oxosuccinate (1.0 eq)

  • S-methylisothiourea hemisulfate (1.1 eq)

  • Sodium metal (2.3 eq)

  • Absolute Ethanol (anhydrous)

  • Glacial Acetic Acid

Procedure:

  • Preparation of Sodium Ethoxide Solution: Under an inert atmosphere (N₂ or Argon), carefully add sodium metal (2.3 eq) in small portions to a flask containing anhydrous ethanol. Stir until all the sodium has dissolved. Caution: This reaction is exothermic and produces flammable hydrogen gas. Perform in a well-ventilated fume hood.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add S-methylisothiourea hemisulfate (1.1 eq) and stir for 15-20 minutes to form the free base.

  • Addition of Ester: Add diethyl 2-fluoro-3-oxosuccinate (1.0 eq) dropwise to the mixture at room temperature.

  • Cyclocondensation: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Isolation:

    • Cool the reaction mixture to 0-5 °C using an ice bath.

    • Slowly add glacial acetic acid to adjust the pH to 4-5. A precipitate should form.

    • Stir the resulting slurry at 0-5 °C for 1 hour to ensure complete precipitation.

    • Collect the solid by vacuum filtration, wash the filter cake with cold water, followed by a small amount of cold ethanol.

  • Purification:

    • Dry the crude solid under vacuum.

    • Perform a recrystallization from an ethanol/water solvent system as described in the troubleshooting section.

    • Dry the final product in a vacuum oven at 40-50 °C to a constant weight.

References

  • Synthesis of Fluorinated Pyrimidines: A study describing the synthesis of related fluorinated pyrimidines from fluoroenolate precursors, highlighting the utility of cyclocondensation reactions. [1]2. Cyclocondensation with S-methylisothiourea: A report detailing the synthesis of 5-fluoro-2-(methylsulfanyl)pyrimidin-4-amine, a structurally similar compound, via the cyclization of an enolate with S-methylisothiourea hemisulfate. This source validates the core reaction approach. [2]3. General Pyrimidine Synthesis: Review articles on the synthesis of pyrimidine derivatives provide a broad context for the reaction mechanisms and potential side reactions. (Note: Access may require a subscription).

Sources

Technical Support Center: 5-Fluoro-2-(methylthio)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoro-2-(methylthio)pyrimidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Introduction

This compound is a fluorinated pyrimidine derivative of interest in medicinal chemistry and drug discovery. The stability of this compound in solution is a critical factor for obtaining reliable and reproducible experimental results. This guide provides a comprehensive overview of the factors influencing its stability and offers practical advice for its handling and use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by three main factors:

  • pH: The compound is susceptible to both acid- and base-catalyzed hydrolysis. Alkaline conditions, in particular, can significantly accelerate the degradation of the pyrimidine ring and cleavage of the methylthio group.

  • Temperature: Higher temperatures generally increase the rate of chemical degradation.

  • Light: Exposure to light, especially UV radiation, can induce photodegradation.

Q2: What are the recommended storage conditions for stock solutions of this compound?

A2: To ensure the longevity of your stock solutions, we recommend the following storage conditions:

  • Solvent: Use a dry, aprotic solvent such as anhydrous DMSO or ethanol for preparing stock solutions.

  • Temperature: Store stock solutions at -20°C or -80°C.

  • Light Protection: Always store solutions in amber vials or wrapped in aluminum foil to protect them from light.

  • Moisture: Minimize exposure to moisture by using tightly sealed containers.

Q3: In which common laboratory solvents is this compound soluble?

A3: The solubility of pyrimidine derivatives can vary. Generally, this compound is expected to be soluble in polar organic solvents such as DMSO, DMF, and to a lesser extent, in alcohols like ethanol and methanol. Its solubility in aqueous solutions is likely to be limited and highly pH-dependent. The solubility of pyrimidine derivatives generally increases with temperature[1].

Q4: What are the likely degradation pathways for this compound?

A4: Based on the chemistry of related pyrimidine structures, the following degradation pathways are plausible:

  • Hydrolysis of the Methylthio Group: The 2-(methylthio) group can be hydrolyzed to a hydroxyl group, forming 5-fluorouracil as a potential degradation product. Studies on analogous 2-(phenylthio)pyrimidines have shown susceptibility to alkaline hydrolysis[2].

  • Pyrimidine Ring Opening: Under harsh conditions, such as strong base, the pyrimidine ring itself can be cleaved. The degradation of pyrimidines like cytosine and uracil can lead to the formation of β-alanine and other highly soluble products[3][4].

  • Dehalogenation: While typically stable, the C-F bond could potentially be cleaved under certain reductive conditions, though this is less common.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Experimental Results

Possible Cause: Degradation of this compound in your experimental media.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare working solutions of the compound fresh from a frozen stock solution on the day of the experiment.

  • pH Control: Ensure the pH of your aqueous buffers is controlled and maintained throughout the experiment. For pyrimidine derivatives, a neutral to slightly acidic pH is often optimal for stability.

  • Temperature Management: Keep solutions on ice when not in immediate use and minimize exposure to elevated temperatures.

  • Light Protection: Conduct experiments under subdued lighting conditions whenever possible and use amber-colored labware.

  • Run a Control: Include a "time-zero" control in your analytical runs to assess the initial concentration and purity of your compound.

Issue 2: Appearance of Unknown Peaks in HPLC or LC-MS Analysis

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Characterize Degradants: If possible, use mass spectrometry (MS) to determine the molecular weights of the unknown peaks. This can provide clues to their identity. Common degradation products of pyrimidines can result from hydrolysis or ring cleavage[3][4].

  • Perform a Forced Degradation Study: To confirm that the new peaks are indeed degradants, a forced degradation study can be performed. This involves intentionally exposing the compound to harsh conditions (acid, base, heat, light, oxidation) to accelerate degradation and identify the resulting products.

  • Optimize Chromatography: Adjust your HPLC method to ensure good separation between the parent compound and all degradation products. Ion-pairing HPLC methods can be effective for separating pyrimidines and their metabolites[5].

Data Presentation

Table 1: General Stability Profile of Fluorinated Pyrimidines in Solution

ConditionStressorExpected StabilityPrimary Degradation Pathway
pH Acidic (e.g., 0.1 M HCl)Moderate to LowHydrolysis, Ring Opening
Neutral (e.g., pH 7.4 buffer)Moderate to HighSlow Hydrolysis
Alkaline (e.g., 0.1 M NaOH)LowRapid Hydrolysis, Ring Opening
Temperature 4°CHigh (short-term)Potential for precipitation
Room Temperature (20-25°C)ModerateGradual Degradation
Elevated (e.g., >40°C)LowAccelerated Degradation
Light Ambient Lab LightModerateSlow Photodegradation
Direct Sunlight/UV LampLowRapid Photodegradation

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Accurately weigh the desired amount of this compound in a sterile, amber vial.

  • Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Gently vortex or sonicate until the compound is completely dissolved.

  • Store the stock solution at -20°C or -80°C, protected from light and moisture.

Protocol 2: General Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and incubate at 60°C. Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and maintain at room temperature. Withdraw samples at various time points (e.g., 0, 15, 30, 60 minutes). Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep it at room temperature. Monitor the degradation over several hours.

  • Thermal Degradation: Store a solid sample of the compound at an elevated temperature (e.g., 70°C) for several days. Also, reflux a solution of the compound in a suitable solvent.

  • Photostability: Expose a solution of the compound to a calibrated light source, such as a xenon lamp, according to ICH Q1B guidelines[6][7][8]. A control sample should be kept in the dark at the same temperature.

Analysis: Analyze all samples by a suitable method, such as reverse-phase HPLC with UV or MS detection, to observe the formation of degradation products[5][9][10][11][12].

Visualization

Diagram 1: Potential Degradation Pathway

G A This compound B Hydrolysis of Methylthio Group A->B Alkaline Conditions D Pyrimidine Ring Opening A->D Strong Base C 5-Fluorouracil B->C E β-Alanine Derivatives & Other Small Molecules D->E

Caption: Potential degradation pathways of this compound.

Diagram 2: Experimental Workflow for Stability Testing

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (e.g., in DMSO) B Prepare Working Solutions in Test Media (e.g., Buffers) A->B C Incubate under various conditions (pH, Temp, Light) B->C D Withdraw Samples at Time Points C->D E Analyze by HPLC/LC-MS D->E F Quantify Parent Compound & Identify Degradants E->F

Caption: A general workflow for assessing the stability of the compound in solution.

References

  • [No title found]
  • Lange, L. M., & Tai, P. C. (Year).
  • Creative Proteomics. (2024, September 18). Pyrimidine Metabolism Pathways Synthesis and Degradation.
  • [No author found]. (2020, January 29). What is the end product of pyrimidine metabolism? Quora.
  • Brown, D. J., & Ford, P. W. (1969). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. Journal of the Chemical Society C: Organic, 2720-2723.
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  • Zieliński, R. J. (2022, January 8). Degradation of Pyrimidine Nucleotides.
  • Shapiro, R., & Danzig, M. (Year). Competition between the hydrolysis and deamination of cytidine and its 5-substituted derivatives in aqueous acid. [Journal Name, if available].
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  • Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.
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  • ICH. (Year). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
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  • Cullen, W. (2023, July 19). Meet the expert: The Importance of Photostability Testing. Sampled.
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Sources

Technical Support Center: Synthesis of 5-Fluoro-2-(methylthio)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Fluoro-2-(methylthio)pyrimidin-4-ol. This document is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic procedures and troubleshoot common issues encountered in the laboratory. We will delve into the critical parameters of the synthesis, explain the chemical principles behind each step, and provide actionable solutions to improve your yield and purity.

Recommended Synthetic Pathway

The most common and reliable route to this compound involves a two-step process:

  • Cyclocondensation: A Claisen-type condensation of diethyl 2-fluoro-3-oxosuccinate with thiourea to form the heterocyclic intermediate, 5-fluoro-2-thiouracil.

  • S-Methylation: A selective methylation of the sulfur atom on the 5-fluoro-2-thiouracil ring to yield the final product.

Control over reaction conditions in both steps is paramount for achieving high yield and avoiding problematic side products.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Fluoro-2-thiouracil (Intermediate)

This procedure is based on established methods for pyrimidine synthesis via cyclocondensation[1].

  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.1 eq.) in anhydrous ethanol under an inert atmosphere (N₂ or Ar).

  • Reaction Initiation: To the sodium ethoxide solution, add thiourea (1.0 eq.). Stir the mixture for 15-20 minutes at room temperature to ensure complete dissolution and formation of the nucleophile.

  • Substrate Addition: Add diethyl 2-fluoro-3-oxosuccinate (1.0 eq.) dropwise to the solution over 30 minutes. An exothermic reaction may be observed; maintain the temperature below 40°C using a water bath if necessary.

  • Reaction & Reflux: After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup & Isolation:

    • Cool the mixture to room temperature and then place it in an ice bath.

    • Carefully neutralize the reaction by adding glacial acetic acid or 2M HCl dropwise until the pH is approximately 5-6.

    • A precipitate will form. Stir the slurry in the ice bath for another 30 minutes.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold water (3x) and then a small amount of cold ethanol to remove impurities.

    • Dry the product under vacuum to yield 5-fluoro-2-thiouracil as a solid.

Protocol 2: Synthesis of this compound (Final Product)

This protocol is adapted from a highly efficient, analogous S-methylation of a similar pyrimidine core[2].

  • Dissolution: In a round-bottom flask, dissolve the 5-fluoro-2-thiouracil (1.0 eq.) from the previous step in an aqueous solution of sodium hydroxide (2.0 eq.).

  • Cooling: Place the flask in an ice bath and stir until the internal temperature is between 0-5°C.

  • Methylation: Add methyl iodide (1.1 eq.) dropwise while vigorously stirring. Ensure the temperature does not rise above 10°C during the addition.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The reaction should become a pale yellow solution.

  • Precipitation & Isolation:

    • Cool the solution back down to 0-5°C in an ice bath.

    • Acidify the solution with glacial acetic acid until the pH is approximately 5.

    • A white precipitate of the final product will form.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water (3x), and dry under vacuum.

Troubleshooting Guide

Step 1: Cyclocondensation Issues

Question: My yield for the 5-fluoro-2-thiouracil intermediate is very low. What are the common causes?

Answer: Low yield in this step typically points to one of three areas: the base, the reaction conditions, or starting material quality.

  • Inefficient Cyclization: The reaction requires a strong base like sodium ethoxide to deprotonate the thiourea, making it sufficiently nucleophilic to attack the ester carbonyls of the succinate derivative[1]. Using a weaker base can result in an incomplete reaction. Ensure your sodium is fresh and your ethanol is anhydrous, as water will quench the ethoxide and inhibit the reaction.

  • Side Reactions: Diethyl 2-fluoro-3-oxosuccinate can undergo self-condensation or hydrolysis under basic conditions if the thiourea is not present or not sufficiently activated. Ensure the thiourea is fully dissolved and activated before adding the ester.

  • Premature Precipitation: If the reaction is neutralized while still warm, some product may remain dissolved. Always cool the mixture thoroughly in an ice bath before and during acidification to maximize product precipitation.

Question: I see multiple spots on my TLC plate after the cyclization reaction. What could they be?

Answer: Besides your starting materials, common impurities include partially reacted intermediates or products from side reactions. The most likely culprit is the mono-amidation product, where thiourea has reacted with only one of the ester groups. To drive the reaction to completion, ensure adequate reflux time and the correct stoichiometry of the base.

Step 2: S-Methylation Issues

Question: The main impurity in my final product seems to be N-methylated. How can I improve the S-methylation selectivity?

Answer: This is the most critical challenge in this step. Selectivity for S-methylation over N-methylation is controlled by the pKa of the respective protons and the reaction conditions.

  • Mechanism of Selectivity: The thiol proton (S-H) of the thiouracil tautomer is significantly more acidic (lower pKa) than the amide protons (N-H). When a base is added, it will preferentially deprotonate the sulfur, creating a highly nucleophilic thiolate anion[2]. This thiolate is a soft nucleophile, which reacts readily with the soft electrophile methyl iodide.

  • Solution:

    • Control Temperature: Keep the reaction temperature low (0-5°C) during the addition of methyl iodide. Higher temperatures can provide enough energy to deprotonate the nitrogen, leading to competing N-methylation.

    • Stoichiometry of Base: Using a large excess of a strong base can lead to di-deprotonation and a loss of selectivity. Using approximately 2 equivalents of NaOH is sufficient to form the monosodium salt (thiolate) and drive the reaction forward.

    • Choice of Methylating Agent: Methyl iodide is a good choice. Dimethyl sulfate (DMS) is a harder electrophile and may show less selectivity, potentially leading to more O-methylation of the pyrimidin-4-ol tautomer.

Question: My final product is difficult to purify and appears oily or sticky. What should I do?

Answer: This often indicates the presence of impurities, such as the aforementioned N-methylated or di-methylated byproducts, which can interfere with crystallization.

  • Improve Precipitation: Ensure the pH for precipitation is correct (around 5). If the solution is too acidic or too basic, the product may remain in solution as a salt.

  • Recrystallization: If simple precipitation is insufficient, recrystallization is the next step. Try solvents like ethanol, isopropanol, or an ethanol/water mixture.

  • Liquid Chromatography: For persistent impurities, purification by column chromatography may be necessary, though this is less ideal for large-scale synthesis. A silica gel column with a solvent system like dichloromethane/methanol or ethyl acetate/hexanes should be effective.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of sodium ethoxide in the first step? The role of sodium ethoxide is twofold. First, it acts as a base to deprotonate thiourea, generating a potent nucleophile. Second, it serves as a catalyst for the Claisen-type condensation, facilitating the intramolecular cyclization by deprotonating the α-carbon of the intermediate, which then attacks the second carbonyl group to close the ring.

Q2: Are there alternative starting materials or routes for this synthesis? Yes, an alternative route involves the cyclocondensation of a pre-formed fluoroenolate with S-methylisothiourea hemisulfate[3]. This method can sometimes offer better yields in the cyclization step by avoiding the use of metallic sodium and providing a more direct route to the S-methylated pyrimidine core.

Q3: How can I definitively characterize my final product and check for N-methylated impurities? A combination of spectroscopic techniques is essential:

  • ¹H NMR: The S-CH₃ signal will appear as a singlet around 2.5 ppm. An N-CH₃ signal would typically appear further downfield, around 3.2-3.5 ppm. The N-H proton will appear as a broad singlet.

  • ¹³C NMR: The carbon of the S-CH₃ group will have a characteristic shift around 12-15 ppm.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product (174.18 g/mol ) and help identify any impurities with different masses (e.g., unreacted starting material at 146.15 g/mol ).

Q4: Why is this compound an important target molecule? Fluorinated pyrimidines are a critical class of compounds in medicinal chemistry. 5-Fluorouracil, a related compound, is a widely used chemotherapy agent[4]. The 2-(methylthio) group is often used to modulate the electronic properties and metabolic stability of the molecule, making it a valuable building block for the synthesis of more complex drug candidates.

Visual Workflows & Data

Diagrams

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Step 1: Cyclocondensation cluster_intermediate Intermediate cluster_step2 Step 2: S-Methylation cluster_final Final Product A Diethyl 2-fluoro-3-oxosuccinate P1 NaOEt, EtOH Reflux A->P1 B Thiourea B->P1 C 5-Fluoro-2-thiouracil P1->C P2 1. NaOH, H₂O, 0°C 2. Methyl Iodide C->P2 D This compound P2->D

TroubleshootingYield Start Low Overall Yield? CheckStep1 Analyze Step 1 (Cyclization) Start->CheckStep1 Yes Step1_Low Yield of Intermediate Low? CheckStep1->Step1_Low CheckStep2 Analyze Step 2 (S-Methylation) Step2_Low Yield of Final Product Low? CheckStep2->Step2_Low Step1_Low->CheckStep2 No, yield is good Cause1A Check Base: - Anhydrous EtOH? - Fresh Na? Step1_Low->Cause1A Yes Cause1B Check Conditions: - Adequate Reflux Time? - Correct Stoichiometry? Step1_Low->Cause1B Yes Cause1C Check Workup: - Cooled to 0°C? - pH ~5-6? Step1_Low->Cause1C Yes Cause2A Check Selectivity: - N-methylation byproduct? - Maintain 0-5°C? Step2_Low->Cause2A Yes Cause2B Check Reaction: - Stirred for 12-16h? - Correct eq. of NaOH/MeI? Step2_Low->Cause2B Yes Cause2C Check Purification: - Incomplete precipitation? - Consider recrystallization. Step2_Low->Cause2C Yes

Data Tables

Table 1: Comparison of Conditions for S-Methylation Selectivity

ParameterCondition A (Recommended)Condition B (Leads to Impurities)Rationale for Recommendation
Temperature 0-5°CRoom Temperature (25°C)Low temperature kinetically favors deprotonation and reaction at the more acidic sulfur position.
Base 2.0 eq. NaOH>3.0 eq. NaOHA large excess of strong base can cause di-deprotonation, reducing S vs. N selectivity.
Methylating Agent Methyl Iodide (MeI)Dimethyl Sulfate (DMS)MeI is a softer electrophile, which preferentially reacts with the soft thiolate nucleophile (HSAB theory).
Expected S:N Ratio >95:5~70:30Optimized conditions significantly suppress the formation of the N-methylated side product.

References

Sources

Technical Support Center: Purification of 5-Fluoro-2-(methylthio)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Fluoro-2-(methylthio)pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important fluorinated pyrimidine derivative. Here, we provide troubleshooting guides and frequently asked questions in a direct Q&A format to address specific issues you may face in your experiments.

I. Understanding the Molecule: Key Physicochemical Properties

Before diving into purification, a solid understanding of the physicochemical properties of this compound is crucial. These properties dictate its behavior in different purification techniques.

PropertyValue/InformationImplication for Purification
Molecular Formula C₅H₅FN₂OSA relatively small and polar molecule.
Solubility Slightly soluble in DMSO and Methanol.Limited solubility in common organic solvents can pose a challenge for both chromatography and recrystallization.[]
Polarity HighDue to the pyrimidin-4-ol core, fluorine, and sulfur atoms, the molecule is highly polar. This will strongly influence its retention in chromatography.
pKa The pyrimidin-4-ol moiety can exhibit tautomerism and has acidic and basic sites.The compound's charge state can be manipulated by pH, which can be leveraged in extraction and chromatography.

II. Frequently Asked Questions (FAQs)

FAQ 1: What are the likely impurities in a crude sample of this compound?

Understanding potential impurities is the first step in developing a robust purification strategy. While the exact impurity profile depends on the synthetic route, common impurities in pyrimidine synthesis can include:

  • Unreacted Starting Materials: Depending on the synthesis, these could be compounds like a fluorinated β-ketoester and S-methylisothiourea.

  • Over-alkylation or Under-alkylation Products: If a methylation step is involved, you might see species with additional methyl groups or unmethylated precursors.

  • Hydrolysis Products: The methylthio group can be susceptible to hydrolysis under certain conditions, leading to the corresponding thiol or hydroxyl derivative.

  • Positional Isomers: During the cyclization reaction to form the pyrimidine ring, there is a possibility of forming isomeric products.

  • Polymeric Materials: Highly polar compounds can sometimes polymerize under harsh reaction conditions.

FAQ 2: My crude material has very poor solubility in common chromatography solvents. What should I do?

This is a common issue with polar heterocyclic compounds. Here are several approaches:

  • Dissolution in a Stronger, Polar Solvent: You can dissolve your crude product in a minimal amount of a high-boiling point polar aprotic solvent like DMF or DMSO. For chromatography, you can then adsorb this solution onto a solid support like silica gel or celite. After evaporation of the solvent, the dry powder can be loaded onto the column. This technique is known as "dry loading".

  • Use of Co-solvents: A small amount of a highly polar solvent can be added to your mobile phase to increase the solubility of your compound. However, be mindful that this will also increase the eluting power of your mobile phase significantly.

  • Consider Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography is often a better choice than normal-phase (silica gel) chromatography. In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).

III. Troubleshooting Guide: Column Chromatography

Column chromatography is a primary tool for the purification of this compound. However, its high polarity can present challenges.

Scenario 1: My compound is streaking on the TLC plate and the column.

Cause: This is a classic sign of a strong interaction between your polar, potentially basic, compound and the acidic silica gel surface.

Solution:

  • Add a Modifier to the Mobile Phase: To mitigate the acidity of the silica gel, add a small amount of a basic modifier to your eluent.

    • Triethylamine (Et₃N): Typically 0.1-1% (v/v) is sufficient.

    • Ammonia in Methanol: A 7N solution of ammonia in methanol can be used as a polar component of your mobile phase.

  • Switch to a Different Stationary Phase:

    • Alumina (Neutral or Basic): Alumina is a good alternative to silica gel for basic compounds.

    • Reversed-Phase Silica (C18): As mentioned, this is an excellent option for highly polar molecules.

Workflow for Troubleshooting Streaking in Normal-Phase Chromatography:

Caption: Troubleshooting workflow for streaking in chromatography.

Scenario 2: My compound won't elute from the silica gel column, even with a very polar mobile phase.

Cause: Your compound is irreversibly adsorbing to the silica gel. This can happen with extremely polar compounds.

Solution:

  • Drastic Increase in Mobile Phase Polarity: If you are using a standard solvent system like ethyl acetate/hexanes, switch to a more polar system like dichloromethane/methanol. You may need to use a gradient elution up to 10-20% methanol in dichloromethane.

  • Stability Check: Before committing to a column, spot your compound on a silica TLC plate and let it sit for an hour before eluting. If you see a new spot or smearing, your compound may be decomposing on the silica.

  • Switch to Reversed-Phase Chromatography: This is often the most effective solution for highly polar compounds that are difficult to elute from silica gel.

Recommended Reversed-Phase Chromatography Conditions:

ParameterRecommendation
Stationary Phase C18-functionalized silica gel
Mobile Phase Gradient of Water and Acetonitrile (or Methanol)
Modifier 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in the mobile phase to improve peak shape.

IV. Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline material. However, finding a suitable solvent system for polar compounds can be challenging.

Scenario 3: I can't find a single solvent that is good for recrystallization.

Cause: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. For many polar compounds, solvents that dissolve them at high temperatures also keep them in solution at low temperatures.

Solution: Use a Two-Solvent System (Anti-solvent Crystallization)

  • Dissolve: Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., hot DMSO, DMF, or methanol).

  • Add Anti-solvent: While the solution is hot, slowly add a "poor" solvent (an "anti-solvent") in which your compound is insoluble (e.g., water, diethyl ether, or hexanes) until you see persistent cloudiness.

  • Re-dissolve: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Cool Slowly: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

Scenario 4: My compound "oils out" instead of forming crystals.

Cause: "Oiling out" occurs when the solubility of the compound is exceeded at a temperature above its melting point in the solvent system, or if the solution is cooled too quickly. The presence of impurities can also inhibit crystal lattice formation.

Solution:

  • Slow Down the Cooling Process: Insulate the flask to allow for very slow cooling.

  • Add More Solvent: Add a small amount of the hot "good" solvent to dissolve the oil and then attempt to cool it down again, more slowly.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to create nucleation sites for crystal growth.

  • Seed the Solution: If you have a small amount of pure crystalline material, add a tiny "seed crystal" to the cooled solution to initiate crystallization.

  • Anti-solvent Vapor Diffusion: For very stubborn cases, especially with high-boiling point solvents like DMF or DMSO, vapor diffusion is an excellent technique.[2]

Experimental Protocol: Anti-solvent Vapor Diffusion

  • Dissolve your compound in a minimal amount of a high-boiling point, "good" solvent (e.g., DMF) in a small open vial.

  • Place this vial inside a larger, sealed chamber (like a beaker covered with parafilm) that contains a layer of a volatile "anti-solvent" (e.g., diethyl ether or dichloromethane).

  • Over time, the anti-solvent vapor will slowly diffuse into the solution in the vial.

  • This gradual increase in the concentration of the anti-solvent will slowly decrease the solubility of your compound, promoting the formation of high-quality crystals.

Diagram of Anti-solvent Vapor Diffusion Setup:

G cluster_0 Anti-solvent Vapor Diffusion a Vial with compound dissolved in 'good' solvent (e.g., DMF) b Sealed Chamber (e.g., Beaker with Parafilm) d Anti-solvent vapor diffuses into the vial b->d c Reservoir of volatile 'anti-solvent' (e.g., Diethyl Ether) d->a

Caption: Setup for anti-solvent vapor diffusion crystallization.

By systematically applying these troubleshooting strategies, you can overcome the common purification challenges associated with this compound and obtain material of high purity for your research and development endeavors.

V. References

  • Kreis, L. M., & Schartinger, I. (2021). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Medicines for All institute (M4ALL) - Virginia Commonwealth University.

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

Sources

Technical Support Center: 5-Fluoro-2-(methylthio)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-FMP-001 Version: 1.0 Last Updated: January 15, 2026

Introduction: Navigating the Nuances of a Key Synthetic Intermediate

Welcome to the technical support guide for 5-Fluoro-2-(methylthio)pyrimidin-4-ol. This molecule is a valuable building block in medicinal chemistry and drug development, prized for the synthetic handles offered by its distinct functional groups. However, the very features that make it synthetically useful—the thioether and the electron-deficient fluorinated pyrimidine ring—also render it susceptible to specific degradation pathways.

This guide is designed to provide researchers, scientists, and drug development professionals with a deep, practical understanding of the compound's stability. Moving beyond simple protocols, we will explore the causal chemistry behind potential issues, enabling you to anticipate problems, troubleshoot effectively, and ensure the integrity of your experimental outcomes. Our goal is to create a self-validating system of knowledge for your laboratory work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries our application scientists receive regarding the handling and reaction of this compound.

Q1: What are the primary chemical liabilities of this compound that I should be aware of?

A1: The two most critical degradation pathways are oxidation of the methylthio group and hydrolysis of the carbon-sulfur bond.

  • Oxidation: The thioether moiety (-SCH₃) is readily oxidized, even by atmospheric oxygen, to form the corresponding sulfoxide and subsequently the sulfone.[1][2] This is often the most common degradation pathway observed under routine laboratory conditions. These oxidized species are significantly more reactive and can act as leaving groups in nucleophilic substitution reactions.[1][2][3][4]

  • Hydrolysis: The C2-S bond can be cleaved under harsh aqueous conditions. This process is significantly accelerated if the thioether has first been oxidized to the sulfoxide or sulfone, as these are much better leaving groups.[1][2] Alkaline conditions, in particular, promote the hydrolysis of these oxidized derivatives.[1][2] The ultimate hydrolysis product is often 5-fluorouracil (5-FU), a common pyrimidine metabolite.[5][6]

Q2: During my reaction workup, I've noticed a new, more polar spot on my TLC that wasn't in the starting material. What is it likely to be?

A2: A new, significantly more polar spot (i.e., lower Rf value) is a classic indicator of thioether oxidation. The conversion of the methylthio group (-SCH₃) to a methylsulfinyl (sulfoxide, -S(O)CH₃) or methylsulfonyl (sulfone, -S(O)₂CH₃) group introduces a highly polar S-O bond. This increased polarity causes stronger interaction with the silica gel on a TLC plate, resulting in reduced mobility. To confirm, you can check the mass spectrum of your crude product for peaks corresponding to [M+16] (sulfoxide) and [M+32] (sulfone) relative to your starting material's mass.

Q3: My reaction yields are inconsistent between runs. Could degradation of the starting material be the cause?

A3: Absolutely. Inconsistent yields are often traced back to the variable purity of the starting material or its degradation during the reaction. If this compound is stored improperly, it can slowly oxidize. Using a partially oxidized starting material introduces reactive sulfoxide/sulfone species into your reaction, leading to a different product profile and lower yields of your desired compound. It is crucial to use proper inert atmosphere techniques for both storage and reactions to exclude atmospheric oxygen.[7]

Q4: What are the best practices for storing this compound to ensure its long-term stability?

A4: To mitigate the risks of oxidation and hydrolysis, rigorous storage conditions are essential. The compound should be viewed as sensitive to air, moisture, and light.

ParameterRisk FactorRecommended ActionJustification
Atmosphere Oxidation of thioetherStore under a dry, inert atmosphere (Argon or Nitrogen).Prevents slow reaction with atmospheric O₂.
Temperature Increased reaction ratesStore at low temperatures (2-8°C for short-term; -20°C for long-term).Reduces the kinetic rate of all potential degradation pathways.
Moisture HydrolysisUse a tightly sealed container; store in a desiccator.Prevents hydrolysis, especially if acidic/basic contaminants are present.
Light Photo-catalyzed oxidationStore in an amber vial or protected from light.Light can provide the energy to initiate radical oxidation processes.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides structured workflows to diagnose and solve specific problems encountered during experiments.

Issue 1: Identification of Unexpected Byproducts
  • Symptom: Your reaction produces a complex mixture of products, and the yield of the desired compound is low. LC-MS analysis shows several unexpected peaks.

  • Causality-Driven Diagnosis: The primary suspects are products derived from the oxidation and/or subsequent hydrolysis/nucleophilic substitution of the starting material. The oxidized sulfone, in particular, is a highly reactive intermediate for nucleophilic aromatic substitution (SNAr).[3][4]

  • Troubleshooting & Validation Protocol:

    • Analyze Mass Data: Scrutinize your LC-MS data. Look for masses corresponding to:

      • Starting Material (SM): C₅H₅FN₂OS, MW ≈ 160.17

      • Sulfoxide: SM + 16 Da

      • Sulfone: SM + 32 Da

      • Hydrolysis Product (5-FU): C₄H₃FN₂O₂, MW ≈ 130.08

      • Solvent Adducts: Check for masses corresponding to your product where the -S(O)₂CH₃ group has been displaced by a solvent molecule (e.g., methanol, ethanol).

    • Run Control Reactions:

      • Reaction without Coupling Partner: Stir the starting material under your standard reaction conditions but without your primary coupling partner. This will reveal if the compound is degrading due to the solvent, temperature, or base alone.

      • Reaction under Inert Atmosphere: If not already doing so, repeat the reaction using degassed solvents and maintaining a strict nitrogen or argon atmosphere throughout. Compare the results to your original experiment.

    • Validate Starting Material Purity: Before any reaction, run a quick purity check (e.g., ¹H NMR or LC-MS) on your bottle of this compound to ensure it has not degraded during storage.

Diagram: Troubleshooting Workflow for Byproduct Formation

G cluster_analysis Step 1: Analysis cluster_controls Step 2: Control Experiments cluster_validation Step 3: Validation start Low Yield & Unexpected Byproducts check_ms Analyze LC-MS Data Look for M+16, M+32, 5-FU start->check_ms run_control Run reaction without coupling partner start->run_control run_inert Repeat reaction under strict inert atmosphere start->run_inert check_sm Check Purity of Starting Material (SM) start->check_sm result_oxidation Conclusion: Oxidation (M+16, M+32 found) check_ms->result_oxidation Positive result_hydrolysis Conclusion: Hydrolysis/ Degradation (5-FU or SM degradation found) run_control->result_hydrolysis Degradation Observed run_inert->result_oxidation Yield Improves result_impure Conclusion: Impure SM check_sm->result_impure Impurities Detected solution_inert Solution: Use degassed solvents & inert atmosphere techniques. result_oxidation->solution_inert solution_conditions Solution: Re-evaluate base, solvent, and temperature conditions. result_hydrolysis->solution_conditions solution_purify Solution: Purify SM or acquire from a new source. result_impure->solution_purify

Caption: A logical workflow for diagnosing and solving byproduct formation.

Part 3: Mechanistic Insights & Visualization

A deeper understanding of the degradation mechanisms is key to preventative experimental design.

The Cascade of Degradation

The most common and problematic degradation pathway is a cascade event: initial oxidation followed by nucleophilic displacement.

  • Step 1 (Oxidation): The sulfur atom of the methylthio group acts as a nucleophile towards an oxidant (e.g., O₂, peroxide impurities). This forms the sulfoxide, which can be further oxidized to the sulfone.

  • Step 2 (Activation): The resulting methylsulfonyl group (-S(O)₂CH₃) is a potent electron-withdrawing group and an excellent leaving group. Its presence makes the C2 position of the pyrimidine ring highly electrophilic and ripe for nucleophilic aromatic substitution (SNAr).

  • Step 3 (Displacement/Hydrolysis): A nucleophile (Nu⁻), such as hydroxide (OH⁻) from water under basic conditions, can attack the C2 position, displacing the methylsulfinate or methylsulfonate anion and leading to a new product.

Diagram: Key Degradation Pathways

DegradationPathways cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis/Displacement start 5-Fluoro-2-(methylthio) pyrimidin-4-ol sulfoxide Sulfoxide Intermediate (M+16) start->sulfoxide [O] (e.g., O₂, H₂O₂) sulfone Sulfone Intermediate (M+32) (Activated for SNAr) sulfoxide->sulfone [O] hydrolyzed_product 5-Fluorouracil (Hydrolysis Product) sulfone->hydrolyzed_product H₂O / OH⁻ (Hydrolysis)

Caption: The cascade of oxidation followed by hydrolysis.

By understanding these pathways, researchers can proactively design experiments—using degassed solvents, controlling pH with non-nucleophilic bases, and ensuring the purity of their starting material—to minimize degradation and maximize the success of their synthetic endeavors.

References

  • Brown D. J., Ford P. W. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. Journal of the Chemical Society C: Organic.
  • BenchChem. Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem Technical Support.
  • T. Bernard, et al. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. URL: [Link]

  • K. D. Schnackerz, et al. Degradation of 5-Fluorouracil via the Pyrimidine Degradative Pathway. ResearchGate. URL: [Link]

  • Hiroshi Yamanaka, et al. OXIDATION OF 2.4-DISUBSTITUTED PYRIMIDINES WITH ORGANIC PERACIDS. Pharmaceutical Institute, Tohoku University School of Medicine.
  • ACS GCI Pharmaceutical Roundtable. Thioether Formation Reagent Guide. ACS Green Chemistry Institute. URL: [Link]

  • Chemistry Steps. Reactions of Thiols. Chemistry Steps. URL: [Link]

  • Master Organic Chemistry. Thiols And Thioethers. Master Organic Chemistry. URL: [Link]

Sources

Technical Support Center: Troubleshooting Solubility Issues with 5-Fluoro-2-(methylthio)pyrimidin-4-ol in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Fluoro-2-(methylthio)pyrimidin-4-ol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common solubility challenges encountered during in vitro and cell-based assays. Our goal is to equip you with the scientific rationale and practical protocols to ensure the accuracy and reproducibility of your experimental results.

Introduction: Understanding the Solubility Challenge

This compound, like many heterocyclic compounds, particularly pyrimidine derivatives, can exhibit poor aqueous solubility. This characteristic stems from its rigid, planar aromatic ring system and the potential for strong intermolecular interactions in its solid state.[1][2] Poor solubility can lead to a host of experimental artifacts, including compound precipitation, inaccurate concentration measurements, and consequently, misleading biological data.[3][4] This guide will walk you through a systematic approach to diagnose and resolve these solubility-related issues.

Frequently Asked Questions (FAQs)

Q1: My this compound is fully dissolved in my DMSO stock, but I see precipitation when I add it to my aqueous assay buffer. Why is this happening?

A1: This is a common phenomenon known as "kinetic solubility" limitation. While your compound may be readily soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), the drastic change in solvent polarity upon dilution into an aqueous buffer can cause the compound to crash out of solution.[4] A clear DMSO stock does not guarantee solubility in the final assay medium.[4]

Q2: What is the maximum recommended final concentration of DMSO in my assay?

A2: A final DMSO concentration of 0.5% to 1% is a widely accepted industry standard.[4] While higher concentrations might temporarily keep your compound in solution, they can also introduce artifacts by affecting the activity of enzymes or the health of cells, confounding your results.[4][5][6] It is crucial to maintain a consistent final DMSO concentration across all experimental wells, including controls.[4]

Q3: How does the pH of my assay buffer affect the solubility of this compound?

A3: The pH of the aqueous buffer can significantly influence the solubility of ionizable compounds.[1][7] The pyrimidine ring is weakly basic, and the hydroxyl group has acidic properties.[1] Therefore, the overall charge of this compound will change with pH.

  • In acidic conditions (lower pH): The nitrogen atoms in the pyrimidine ring can become protonated, forming a more soluble cationic species.[1]

  • In alkaline conditions (higher pH): The hydroxyl group can be deprotonated, forming a more soluble anionic species. It is highly recommended to determine the experimental solubility of your compound across a range of pH values to find the optimal buffer conditions for your assay.[1][7]

Q4: Can components in my cell culture medium, like serum, affect compound solubility?

A4: Yes, components of cell culture media, particularly proteins like those found in fetal bovine serum (FBS), can bind to your compound and influence its apparent solubility.[4] This binding can sometimes increase the amount of compound that stays in solution. However, it's important to be aware that this can also reduce the free concentration of your compound available to interact with its target. If you observe different solubility behavior in the presence and absence of serum, it's a factor to consider in your experimental design and data interpretation.[4]

Troubleshooting Guide: A Step-by-Step Approach to Resolving Solubility Issues

If you are encountering precipitation or suspect solubility is impacting your assay results, follow this systematic troubleshooting workflow.

Step 1: Visual Inspection and Concentration Re-evaluation

Your first step should always be a careful visual inspection of your assay plates, ideally under a microscope. Look for any signs of compound precipitation, which may appear as crystals, amorphous aggregates, or a general cloudiness in the wells. If precipitation is observed, it is a clear indication that the compound concentration is exceeding its solubility limit under the current assay conditions.[8]

Action:

  • Perform a serial dilution of your compound to determine the maximum concentration that remains soluble in your assay buffer.[4]

  • Consider lowering the highest tested concentration in your experiments to stay within the soluble range.[3]

Step 2: Optimizing the Solvent System

If reducing the concentration is not feasible for your experimental goals, the next step is to optimize the solvent system.

2.1 Co-solvent Exploration

While DMSO is the most common, other organic solvents can be used as co-solvents to improve solubility.

Recommended Co-solvents to Test:

  • Ethanol

  • Methanol

  • Propylene glycol

  • Polyethylene glycol 400 (PEG 400)

Important Considerations:

  • Always evaluate the tolerance of your specific cell line or enzyme system to any new co-solvent, as they can have their own biological effects.[9][10]

  • Keep the final concentration of any co-solvent as low as possible, ideally below 1%.[5][6]

2.2 The Impact of pH Adjustment

As discussed in the FAQs, pH can be a powerful tool for improving the solubility of ionizable compounds like this compound.

Experimental Protocol: pH Screening for Solubility

  • Prepare a set of your assay buffers at different pH values (e.g., 6.0, 6.5, 7.0, 7.4, 8.0).

  • Add your compound (from a DMSO stock) to each buffer to your desired final concentration.

  • Incubate for a set period (e.g., 1-2 hours) at the assay temperature.

  • Visually inspect for precipitation. For a more quantitative measure, you can centrifuge the samples and measure the concentration of the compound remaining in the supernatant using HPLC-UV.

Step 3: Advanced Formulation Strategies

For particularly challenging compounds, more advanced formulation techniques may be necessary. These are often employed in later-stage drug development but can be adapted for research purposes.

3.1 Use of Solubilizing Excipients
  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, effectively encapsulating the hydrophobic molecule within a hydrophilic exterior.[11][12] This can significantly enhance aqueous solubility.

  • Surfactants: Non-ionic surfactants like Tween® 20 or Tween® 80 can be used at low concentrations to help maintain compound solubility.[9][10] However, be mindful that surfactants can also disrupt cell membranes and interfere with some assay technologies.[10]

3.2 Solid Dispersions

In a solid dispersion, the compound is dispersed within a polymer matrix.[13][14] While this is more common for oral drug formulations, the principle can be applied in a research setting by preparing a stock of the solid dispersion that can be dissolved to form a supersaturated, yet kinetically stable, solution.

Visualization of Troubleshooting Workflow

The following diagram illustrates the decision-making process for addressing solubility issues with this compound.

G start Start: Solubility Issue Suspected visual_inspection Step 1: Visual Inspection (Microscopy) start->visual_inspection precipitation_observed Precipitation Observed? visual_inspection->precipitation_observed lower_concentration Action: Lower Compound Concentration precipitation_observed->lower_concentration Yes no_precipitation No Visible Precipitation precipitation_observed->no_precipitation No retest Re-test in Assay lower_concentration->retest end End: Optimized Assay Conditions retest->end optimize_solvent Step 2: Optimize Solvent System no_precipitation->optimize_solvent ph_screen 2.1: pH Screening optimize_solvent->ph_screen cosolvent_screen 2.2: Co-solvent Screening optimize_solvent->cosolvent_screen solubility_improved Solubility Improved? ph_screen->solubility_improved cosolvent_screen->solubility_improved advanced_formulation Step 3: Advanced Formulation solubility_improved->advanced_formulation No solubility_improved->end Yes cyclodextrins 3.1: Use Cyclodextrins advanced_formulation->cyclodextrins surfactants 3.2: Use Surfactants advanced_formulation->surfactants cyclodextrins->end surfactants->end

Sources

Technical Support Center: HPLC Method Development for 5-Fluoro-2-(methylthio)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides a comprehensive, experience-driven framework for developing and troubleshooting a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 5-Fluoro-2-(methylthio)pyrimidin-4-ol. It is designed for researchers, analytical scientists, and drug development professionals who require a reliable method for quantification and purity assessment.

Section 1: Analyte Characterization & Initial Considerations

Before initiating any method development, understanding the physicochemical properties of the analyte is paramount. This foundational knowledge informs every subsequent decision in the process.

Structure: this compound

(Note: As specific experimental data for this exact molecule is not widely published, the following characteristics are expertly inferred from its structural motifs, including the pyrimidinol core, fluoro- and methylthio- substitutions, and data from analogous compounds like 5-Fluorouracil.)

  • Chromophore: The pyrimidinol ring system is an excellent chromophore, suggesting strong UV absorbance. The optimal wavelength (λ-max) is likely to be in the range of 260-280 nm, similar to related compounds like 5-Fluorouracil.[1][2][3]

  • Polarity and Solubility: The presence of the hydroxyl (-ol) group and nitrogen atoms in the ring imparts polarity. The methylthio group is less polar. Overall, the molecule is expected to be moderately polar, making it an ideal candidate for Reversed-Phase (RP) HPLC. Its LogP value is likely to be low. For comparison, the related 5-Fluoro-2-methylpyrimidin-4-ol has a calculated XLogP3 of -0.4.[4]

  • pKa (Acidity/Basicity): The pyrimidinol structure can exhibit tautomerism and has an acidic proton on the ring nitrogen (in the -one form) and a hydroxyl group (in the -ol form). The pKa will be critical for controlling peak shape. The mobile phase pH should be set at least 1.5-2 units away from the analyte's pKa to ensure a single, stable ionic form and prevent peak tailing.[5]

Section 2: Method Development Strategy (FAQs)

This section addresses the most common questions encountered during the initial development of an HPLC method for this compound.

Q1: What are the best initial HPLC conditions to start with?

A: For a well-behaved, symmetrical peak, a reversed-phase approach is the logical starting point. The goal is to achieve a retention factor (k') between 2 and 10.

Expert Rationale: Reversed-phase chromatography is the most common and versatile mode of HPLC, well-suited for moderately polar molecules like our target analyte.[6] A C18 column provides a non-polar stationary phase that will retain the analyte based on its hydrophobicity. Acetonitrile is often chosen as the organic modifier due to its low viscosity and UV cutoff. A simple acidic mobile phase (e.g., using formic acid) is an excellent starting point to suppress the ionization of any residual silanols on the column packing, thereby minimizing peak tailing.[5]

Table 1: Recommended Starting HPLC Parameters

ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmIndustry-standard for initial method development.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to control analyte ionization and sharpen peaks.
Mobile Phase B AcetonitrileCommon, effective organic modifier with good UV transparency.
Gradient 5% to 95% B over 15 minutesA broad scouting gradient to determine the approximate elution concentration.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.[7]
Detection (UV) 266 nmBased on λ-max of structurally similar compounds.[2] A PDA detector scan is recommended.
Injection Vol. 5 µLA small volume to prevent column overload and peak distortion.[8]
Sample Diluent 50:50 Water:AcetonitrileShould be similar to or weaker than the initial mobile phase to ensure good peak shape.
Q2: How do I select the optimal column chemistry?

A: Start with a standard end-capped C18 column. If peak tailing persists, consider a column with a different stationary phase, such as one with a polar-embedded group.

Expert Rationale: The primary interaction causing peak tailing for molecules with amine or heterocyclic nitrogen groups is often with acidic, ionized silanol groups on the silica surface of the column packing.[5][9]

  • Standard C18: A good first choice for general-purpose reversed-phase separations.

  • End-Capped C18: Most modern C18 columns are "end-capped," meaning the free silanol groups are chemically bonded with a small reagent (like trimethylsilane) to make them inert. This significantly reduces peak tailing for basic compounds.[5]

  • Polar-Embedded Phase: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This provides an alternative interaction site and shields the analyte from residual silanols, often resulting in excellent peak symmetry for polar and basic compounds.

Q3: How do I optimize the mobile phase pH and buffer?

A: Perform a mobile phase pH screening study (e.g., at pH 3, 5, and 7) while monitoring retention time and peak shape. The optimal pH will provide a sharp, symmetrical peak. Once a pH is selected, use a buffer at a concentration of 10-25 mM to maintain that pH.

Expert Rationale: Controlling the ionization state of the analyte is critical for reproducibility and good peak shape. When the mobile phase pH is close to the analyte's pKa, a mixed population of ionized and non-ionized forms exists, leading to broad or split peaks.[5][8] By adjusting the pH to be at least 2 units away from the pKa, you ensure the analyte is in a single, stable ionic state. A buffer is essential to resist pH changes that can occur when the sample is injected, ensuring consistent retention and peak shape.[7][8]

Q4: How do I move from a scouting gradient to a final isocratic or gradient method?

A: After running the initial scouting gradient, use the retention time of the analyte to calculate the approximate percentage of organic modifier (%B) required for elution.

  • For Isocratic Method: If you are analyzing the main peak without closely eluting impurities, an isocratic method is faster and simpler. Use the calculated %B as a starting point and adjust to achieve a retention time of 3-5 minutes.

  • For Gradient Method: If you need to separate the main peak from impurities, design a shallower gradient around the elution %B. For example, if the peak elutes at 40% B in the scouting run, a new gradient of 30-50% B over 10 minutes will provide much better resolution.

Section 3: Visual Workflow for Method Development

The following diagram outlines the logical workflow for systematic HPLC method development.

MethodDevelopmentWorkflow Start 1. Define Goals (Purity, Quantification) Analyte 2. Characterize Analyte (UV, pKa, Polarity) Start->Analyte Selection 3. Initial Selection Column: C18 Mobile Phase: ACN/H2O w/Acid Analyte->Selection Scouting 4. Run Scouting Gradient (e.g., 5-95% B) Selection->Scouting Evaluation 5. Evaluate Results (Peak Shape, Retention) Scouting->Evaluation Optimize 6. Optimize Method (Gradient, pH, Temp) Evaluation->Optimize Good k' (2-10) Troubleshoot Troubleshoot (Peak Tailing, Resolution) Evaluation->Troubleshoot Poor Peak Shape or Resolution Validation 7. Validate Method (ICH/USP Guidelines) Optimize->Validation Troubleshoot->Selection Re-select Column or Mobile Phase

Caption: A systematic workflow for HPLC method development.

Section 4: Troubleshooting Guide

This section provides solutions to common problems encountered during the analysis of this compound.

Q1: My peak is tailing severely (Tailing Factor > 1.5). What are the causes and solutions?

A: Peak tailing is one of the most common HPLC problems and is often caused by secondary interactions between the analyte and the column.[10]

Expert Rationale & Solutions:

  • Cause: Secondary Silanol Interactions. This is the most likely cause, especially for a molecule containing nitrogen heterocycles.[5][9]

    • Solution 1: Lower Mobile Phase pH. Add 0.1% formic acid or trifluoroacetic acid to the mobile phase to suppress the ionization of silanol groups.

    • Solution 2: Use a Different Column. Switch to a highly end-capped column or a column with a polar-embedded stationary phase designed to shield analytes from silanol interactions.[5]

  • Cause: Column Overload. Injecting too much sample can saturate the stationary phase.[8]

    • Solution: Reduce Injection Mass. Dilute the sample or decrease the injection volume. If the peak shape improves, overload was the issue.[10]

  • Cause: Extra-Column Dead Volume. Excessive tubing length or a void at the head of the column can cause peak distortion.[5][7]

    • Solution: Check Connections. Ensure tubing between the injector, column, and detector is as short as possible and that fittings are properly seated. If the column is old, a void may have formed; replacing the column is the solution.[9]

Visual Troubleshooting Guide: Peak Tailing

PeakTailingTroubleshooting Start Problem: Peak Tailing (TF > 1.5) CheckAllPeaks Does it affect all peaks or just the analyte? Start->CheckAllPeaks AllPeaks Affects All Peaks CheckAllPeaks->AllPeaks All AnalyteOnly Affects Analyte Only CheckAllPeaks->AnalyteOnly Analyte Only CauseMechanical Likely Mechanical Issue: - Column Void - Blocked Frit - Dead Volume AllPeaks->CauseMechanical CauseChemical Likely Chemical Interaction AnalyteOnly->CauseChemical SolutionMechanical Action: 1. Reverse-flush column 2. Check tubing/fittings 3. Replace column CauseMechanical->SolutionMechanical SolutionChemical1 Action 1: Lower pH (Add 0.1% Formic Acid) CauseChemical->SolutionChemical1 SolutionChemical2 Action 2: Reduce Mass (Dilute Sample) SolutionChemical1->SolutionChemical2 If no improvement SolutionChemical3 Action 3: Change Column (Use Polar-Embedded) SolutionChemical2->SolutionChemical3 If no improvement

Caption: A decision tree for troubleshooting peak tailing.

Q2: My retention times are shifting. How can I fix this?

A: Unstable retention times point to a lack of equilibrium in the system or changes in the mobile phase or temperature.

Expert Rationale & Solutions:

  • Cause: Insufficient Column Equilibration. The column needs to be fully equilibrated with the mobile phase before analysis.

    • Solution: Increase the column equilibration time. A good rule of thumb is to flush the column with at least 10-15 column volumes of the initial mobile phase before the first injection.[7]

  • Cause: Mobile Phase Composition Change. The mobile phase can change over time due to evaporation of the more volatile component (usually the organic modifier).

    • Solution: Prepare fresh mobile phase daily and keep the solvent bottles capped. If using a gradient, ensure the pump's mixer is functioning correctly.[7]

  • Cause: Temperature Fluctuations. Column temperature directly affects retention time.

    • Solution: Use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 30 °C).[7]

Q3: I'm seeing "ghost peaks" that appear in blank injections. What are they?

A: Ghost peaks are peaks that appear in your chromatogram when you are not expecting them, often during a gradient run after a sample injection.

Expert Rationale & Solutions:

  • Cause: Late Elution from a Previous Injection. A compound from a previous sample did not fully elute during its run and is now washing off the column.[10]

    • Solution: Extend the gradient run time or add a high-organic "wash" step at the end of each run (e.g., hold at 95% Acetonitrile for 5 minutes) to ensure all components are eluted.[10]

  • Cause: Contamination. The contamination could be in your mobile phase, sample diluent, or from the HPLC system itself.

    • Solution: Run blanks of your mobile phase and sample diluent to isolate the source. If the system is contaminated, flush it with a strong solvent like isopropanol.

References

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Yazdi, D. (2023). Top 10 Most Common HPLC Issues and How to Fix Them.
  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?
  • De-Medeiros, J., & de Oliveira, L. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • de Oliveira, G. A., et al. (2011). Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles. SciELO.
  • Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis: Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization.
  • Khor, et al. (2022). Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis.
  • PubChem. (n.d.). 5-Fluoro-2-methoxy-4-(methylthio)pyridine.
  • World Journal of Pharmaceutical and Medical Research. (2023).
  • MDPI. (2022). Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis.
  • Kumar, A., et al. (2021). Method development and Validation for the Estimation of 5-Fluorouracil by using Reverse phase high-performance liquid chromatography. Research Journal of Pharmacy and Technology.
  • PubChem. (n.d.). 5-Fluoro-2-methylpyrimidin-4-ol.
  • Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective.
  • de Oliveira, G. A., et al. (2011). Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles. SciELO Brazil.
  • ComplianceIQ. (n.d.).
  • Advanced ChemBlocks. (n.d.). 5-fluoro-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one.
  • van der Sijde, D., et al. (2010). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Analytical and Bioanalytical Chemistry, 397(3), 1191-1201.
  • BLDpharm. (n.d.). 5-Fluoro-6-methyl-2-(methylthio)pyrimidin-4-ol.
  • Chemsrc. (n.d.). 5-Pyrimidinecarboxaldehyde, 4-fluoro-2-(methylthio).
  • ChemicalBook. (n.d.). 5-fluoro-2'-o-methyl-4-(methylthio)pyrimidin-2-one.
  • J&K Scientific. (n.d.). 5-Fluoro-2-methylpyrimidin-4-ol.
  • ChemScene. (n.d.). 2-(Methylthio)pyrimidin-4-ol.
  • Fluorochem. (n.d.). 5-Fluoro-2-(methylthio)pyrimidin-4-amine.
  • protocols.io. (2023). Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC)
  • Parchem. (n.d.). 2-(Methylthio)Pyrimidin-4-Ol.
  • SpectraBase. (n.d.). Pyrimidin-4-ol, 6-methyl-5-propyl-2-propylthio-.

Sources

Technical Support Center: LC-MS Analysis of 5-Fluoro-2-(methylthio)pyrimidin-4-ol and its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the analysis of 5-Fluoro-2-(methylthio)pyrimidin-4-ol. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of LC-MS analysis for this compound and its potential impurities. Here, we synthesize technical expertise with practical, field-proven insights to address common challenges and ensure the integrity of your analytical results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the LC-MS analysis of this compound.

Q1: What are the likely process-related impurities of this compound?

A1: Based on synthetic routes for similar fluoropyrimidines, such as the cyclocondensation of a fluoroenolate with S-methylisothiourea, potential process-related impurities could include starting materials, intermediates, and by-products.[1][2] These may include:

  • Unreacted S-methylisothiourea.

  • Intermediates from incomplete cyclization.

  • By-products from side reactions, such as dimerization of starting materials.

  • Isomers or related substances with variations in the substituent groups.

Q2: What are the expected degradation pathways for this compound?

A2: Forced degradation studies on the related compound 5-fluorouracil (5-FU) have shown it to be susceptible to alkaline hydrolysis.[3][4] Therefore, under basic conditions, hydrolysis of the pyrimidine ring or the methylthio group may occur. While 5-FU shows less degradation under acidic, oxidative, and photolytic stress, these conditions should still be investigated for this compound to establish its intrinsic stability.[3][5]

Q3: What is a good starting point for an LC method to separate this compound from its impurities?

A3: A reversed-phase HPLC method using a C18 column is a robust starting point for the analysis of fluoropyrimidines.[6][7] A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is recommended to ensure the separation of polar and non-polar impurities.

Q4: Which ionization mode is best for the MS analysis of this compound and its impurities?

A4: Electrospray ionization (ESI) is generally suitable for fluoropyrimidines.[6] Given the presence of nitrogen atoms in the pyrimidine ring, positive ion mode (ESI+) is likely to provide good sensitivity by protonation of the molecule. However, negative ion mode (ESI-) should also be evaluated, as the hydroxyl group can be deprotonated.

Q5: How can I predict the fragmentation pattern of this compound in MS/MS analysis?

A5: The fragmentation of substituted pyrimidines is influenced by the nature and position of their substituents.[7][8][9] For this compound, fragmentation is likely to involve:

  • Loss of the methylthio group (-SCH3).

  • Cleavage of the pyrimidine ring.

  • Loss of small neutral molecules like CO or HCN.

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the LC-MS analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions:

CauseExplanationRecommended Action
Secondary Interactions The analyte may be interacting with active sites on the column packing material, particularly residual silanols on silica-based columns.- Use a mobile phase with a pH that ensures the analyte is in a single ionic form.- Add a competing base (e.g., triethylamine) to the mobile phase in low concentrations.- Switch to a column with end-capping or a different stationary phase (e.g., a polymer-based column).
Column Overload Injecting too much sample can lead to peak distortion.- Reduce the injection volume or dilute the sample.
Inappropriate Injection Solvent If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak fronting.- Prepare the sample in the initial mobile phase or a weaker solvent.
Column Contamination Accumulation of matrix components or strongly retained impurities can affect peak shape.- Flush the column with a strong solvent.- If the problem persists, replace the column.
Issue 2: Inconsistent Retention Times

Possible Causes & Solutions:

CauseExplanationRecommended Action
Mobile Phase Composition Inaccurate mobile phase preparation or changes in composition over time can lead to retention time shifts.- Prepare fresh mobile phase daily.- Ensure accurate measurement of all components.- Degas the mobile phase to prevent bubble formation.
Column Temperature Fluctuations Inconsistent column temperature affects retention.- Use a column oven to maintain a constant temperature.
Pump Malfunction Issues with the HPLC pump can lead to inconsistent flow rates.- Check for leaks and perform pump maintenance as needed.
Column Equilibration Insufficient equilibration time between injections can cause retention time drift.- Ensure the column is fully equilibrated with the initial mobile phase before each injection.
Issue 3: Low MS Signal Intensity

Possible Causes & Solutions:

CauseExplanationRecommended Action
Ion Suppression Co-eluting matrix components can suppress the ionization of the analyte.- Improve chromatographic separation to resolve the analyte from interfering compounds.- Optimize sample preparation to remove matrix components.- Dilute the sample.
Incorrect MS Parameters Suboptimal ion source parameters (e.g., capillary voltage, gas flow, temperature) can reduce signal intensity.- Perform a source tuning and optimization for the analyte.
Analyte Instability The analyte may be degrading in the ion source.- Reduce the ion source temperature.
Mobile Phase Incompatibility High concentrations of non-volatile buffers (e.g., phosphate) are not compatible with MS.- Use volatile mobile phase additives like formic acid or ammonium formate.

Part 3: Experimental Protocols

This section provides detailed step-by-step methodologies for key experiments.

Protocol 1: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • Methanol

  • Water (HPLC grade)

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a 1:1 mixture of methanol and 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a 1:1 mixture of methanol and 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a 1:1 mixture of methanol and 3% H2O2. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 60°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound in methanol to UV light (254 nm) for 24 hours.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration for LC-MS analysis.

Protocol 2: LC-MS Method for Impurity Profiling

Objective: To develop a sensitive and specific LC-MS method for the separation and identification of this compound and its impurities.

Instrumentation:

  • HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 2 µL

Mass Spectrometry Parameters (ESI+):

ParameterRecommended Setting
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temp. 350°C
Gas Flow 800 L/hr
Scan Range (m/z) 50 - 500

Part 4: Visualizations

Troubleshooting Workflow

cluster_0 LC-MS Troubleshooting Workflow start Problem Observed (e.g., Poor Peak Shape, No Signal) check_lc Check LC System start->check_lc lc_pressure Pressure OK? check_lc->lc_pressure Yes resolve_lc Troubleshoot LC: - Mobile Phase - Column - Connections check_lc->resolve_lc No check_ms Check MS System ms_tune Tune/Calibrate MS check_ms->ms_tune lc_peaks Peaks Observed? lc_pressure->lc_peaks lc_peaks->check_ms Yes lc_peaks->resolve_lc No ms_signal Signal in Tune? ms_tune->ms_signal resolve_ms Troubleshoot MS: - Source Cleaning - Ion Optics - Detector ms_signal->resolve_ms No resolve_method Optimize Method: - Gradient - Sample Prep - MS Parameters ms_signal->resolve_method Yes end Problem Resolved resolve_lc->end resolve_ms->end resolve_method->end

Caption: A general workflow for troubleshooting common LC-MS issues.

Predicted Fragmentation Pathway

cluster_1 Predicted ESI+ Fragmentation of this compound parent [M+H]+ frag1 Loss of CH3 radical parent->frag1 frag2 Loss of SCH3 radical parent->frag2 ion1 [M+H - CH3]+ frag1->ion1 ion2 [M+H - SCH3]+ frag2->ion2 frag3 Ring Cleavage ion2->frag3 ion3 Smaller Fragments frag3->ion3

Caption: Predicted fragmentation of the parent compound in positive ESI mode.

References

  • Validated High-Performance Liquid Chromatographic Technique for Determination of 5-Fluorouracil: Applications to Stability Studi. Available at: [Link]

  • Stability Indicating RP-HPLC Method for In-Vitro Analysis of 5-Flurouracil. Available at: [Link]

  • Stability Indicating RP-HPLC Method for In-Vitro Analysis of 5-Flurouracil. Available at: [Link]

  • A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Available at: [Link]

  • Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines. Available at: [Link]

  • A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Available at: [Link]

  • Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines. Available at: [Link]

  • Development of an LC–MS/MS assay for the quantitative determination of the intracellular 5-fluorouracil nucleotides responsibl. Available at: [Link]

  • Development of an LC–MS/MS assay for the quantitative determination of the intracellular 5-fluorouracil nucleotides responsible for the anticancer effect of 5-fluorouracil. Available at: [Link]

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  • Degradation of the chemotherapy drug 5-fluorouracil on medical-grade silver surfaces. Available at: [Link]

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Validation & Comparative

A Comparative Guide to Pyrimidine Derivatives in Oncology: Profiling 5-Fluoro-2-(methylthio)pyrimidin-4-ol Against Established Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals deeply entrenched in the field of oncology, the pyrimidine scaffold represents a cornerstone of modern chemotherapy.[1] Its inherent ability to mimic endogenous nucleic acid precursors allows for the design of potent antimetabolites that can selectively disrupt the cellular machinery of rapidly proliferating cancer cells. This guide provides an in-depth technical comparison of a novel investigational compound, 5-Fluoro-2-(methylthio)pyrimidin-4-ol, with established pyrimidine-based anticancer agents. While specific experimental data on this particular derivative remains nascent in publicly available literature, we will leverage structure-activity relationship (SAR) data from closely related 2-thiopyrimidine analogues to project its potential performance and compare it with the well-documented profiles of drugs like 5-Fluorouracil (5-FU).

The Enduring Legacy and Evolving Landscape of Pyrimidine Antimetabolites

Pyrimidine derivatives exert their anticancer effects primarily by interfering with the synthesis of DNA and RNA, critical processes for cell division and growth.[2] By acting as fraudulent substrates for key enzymes, they can lead to the depletion of essential nucleotides, the incorporation of faulty bases into nucleic acids, and ultimately, cell cycle arrest and apoptosis.[3] The strategic placement of different functional groups on the pyrimidine ring profoundly influences a compound's metabolic stability, target affinity, and overall therapeutic index.

This guide will focus on a comparative analysis of this compound against the backdrop of its more famous predecessors, with a particular focus on the mechanistic nuances imparted by its unique structural features: the fluorine atom at the 5-position and the methylthio group at the 2-position.

Comparative Analysis of Anticancer Activity

To provide a quantitative comparison, the following table summarizes the in vitro cytotoxic activity of representative 2-thiopyrimidine derivatives and the established drug, 5-Fluorouracil, against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of a drug required for 50% inhibition of cell growth.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
5-Fluorouracil HT29 (Colon)381.2[4]
MCF-7 (Breast)2.18 ± 0.93[5]
HepG2 (Liver)4.04 ± 1.06[5]
A549 (Lung)>100[6]
2-Thiopyrimidine/chalcone hybrid (Compound 9n) K-562 (Leukemia)0.77[7]
HT-29 (Colon)2.10[7]
Thiazolo[4,5-d]pyrimidine Derivative (Compound 3b) A375 (Melanoma)25.4[8][9]
C32 (Melanoma)24.4[8][9]
DU145 (Prostate)41.5[8][9]
MCF-7/WT (Breast)65.8[8][9]
1-Adamantylthiopyrimidine (Compound 5e) H69AR (Multidrug-resistant small cell lung cancer)Most potent of series[10]

Analysis of Structure-Activity Relationships and the Potential of this compound:

The presence of a fluorine atom at the 5-position of the pyrimidine ring is a well-established strategy to enhance anticancer activity. In the case of 5-Fluorouracil, this modification is crucial for its mechanism of action, which involves the inhibition of thymidylate synthase. It is highly probable that this compound also functions, at least in part, through this pathway.

The 2-methylthio group is a key feature that differentiates this compound from 5-FU. The introduction of a sulfur-containing moiety can influence several properties of the molecule, including its lipophilicity, metabolic stability, and interaction with target enzymes. Research on various 2-thiopyrimidine derivatives has shown that this class of compounds possesses a broad spectrum of biological activities, including potent anticancer effects.[3][10] For instance, certain 2-thiopyrimidine/chalcone hybrids have demonstrated impressive cytotoxicity against leukemia and colon cancer cell lines.[7] Furthermore, adamantylthiopyrimidine derivatives have shown efficacy against multidrug-resistant lung cancer cells, suggesting that the 2-thio substitution may help overcome some common resistance mechanisms.[10]

Based on these observations, it is hypothesized that this compound could exhibit a favorable anticancer profile, potentially with a distinct spectrum of activity or an improved therapeutic window compared to 5-FU. The methylthio group might enhance cellular uptake or alter the binding affinity for key enzymes, while the 5-fluoro group would likely drive its activity as a thymidylate synthase inhibitor.

Mechanistic Insights: A Focus on Key Signaling Pathways

The primary mechanism of action for many pyrimidine antimetabolites, including the likely pathway for this compound, is the inhibition of thymidylate synthase (TS). This enzyme is critical for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. Inhibition of TS leads to a depletion of dTMP, which in turn disrupts DNA replication and repair, ultimately triggering apoptosis in rapidly dividing cancer cells.

Thymidylate_Synthase_Inhibition cluster_0 Normal Cellular Process cluster_1 Inhibitory Action dUMP dUMP (deoxyuridine monophosphate) TS Thymidylate Synthase (TS) dUMP->TS CH2THF N5,N10-methylenetetrahydrofolate CH2THF->TS dTMP dTMP (deoxythymidine monophosphate) TS->dTMP DHF Dihydrofolate TS->DHF Apoptosis Apoptosis DNA_Synthesis DNA Synthesis & Repair dTMP->DNA_Synthesis Pyrimidine_Analog This compound (metabolized to FdUMP analog) Pyrimidine_Analog->TS Inhibits

Caption: Inhibition of Thymidylate Synthase by a Pyrimidine Analog.

Experimental Protocols for Comparative Evaluation

To facilitate further research and a direct comparison of this compound with other pyrimidine derivatives, detailed protocols for key in vitro assays are provided below.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound, 5-FU, etc.) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Add serial dilutions of pyrimidine derivatives B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium, add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the MTT Cytotoxicity Assay.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.

Cell_Cycle_Analysis_Workflow A Treat cells with pyrimidine derivatives B Harvest and wash cells A->B C Fix cells in 70% ethanol B->C D Stain with Propidium Iodide and RNase A C->D E Analyze by Flow Cytometry D->E F Quantify cell cycle phases (G0/G1, S, G2/M) E->F

Caption: Workflow for Cell Cycle Analysis using Flow Cytometry.

Thymidylate Synthase (TS) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the TS enzyme.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, dUMP, N5,N10-methylenetetrahydrofolate, and purified recombinant human TS enzyme.

  • Inhibitor Addition: Add varying concentrations of the test compounds to the reaction mixture.

  • Reaction Initiation and Monitoring: Initiate the reaction and monitor the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate, a product of the TS-catalyzed reaction.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value for TS inhibition.

Conclusion and Future Directions

While direct comparative data for this compound is not yet widely available, the analysis of its structural features in the context of known pyrimidine and 2-thiopyrimidine derivatives suggests it is a promising candidate for further investigation as an anticancer agent. Its 5-fluoro substitution strongly implies a mechanism involving thymidylate synthase inhibition, a clinically validated target. The 2-methylthio group offers the potential for improved pharmacological properties and may confer activity against drug-resistant cancer cell lines.

The experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation of this compound and other novel pyrimidine derivatives. Future studies should focus on elucidating its precise mechanism of action, evaluating its efficacy in a broader range of cancer cell lines, and assessing its in vivo antitumor activity and toxicity profile. Such research will be crucial in determining the ultimate clinical potential of this and other next-generation pyrimidine-based therapeutics.

References

  • Al-Abdullah, E. S., Al-Salahi, R. A., Al-Omar, M. A., & Amr, A. E. G. E. (2011). Synthesis and structure-activity relationship of 2-thiopyrimidine-4-one analogs as antimicrobial and anticancer agents. European Journal of Medicinal Chemistry, 46(2), 738-742. Available at: [Link]

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  • Gangjee, A., Li, W., Lin, L., & Ihnat, M. A. (2017). Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. Journal of Medicinal Chemistry, 60(22), 9167-9184. Available at: [Link]

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A Comparative Guide to Dihydroorotate Dehydrogenase (DHODH) Inhibitors: Evaluating 5-Fluoro-2-(methylthio)pyrimidin-4-ol in Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The biological target of 5-Fluoro-2-(methylthio)pyrimidin-4-ol has not been definitively characterized in publicly available literature. Based on its structural similarity to other known pyrimidine-based enzyme inhibitors, this guide will proceed under the hypothesis that its primary target is Dihydroorotate Dehydrogenase (DHODH). The following comparison and experimental protocols are presented as a framework for the potential evaluation of this compound against this therapeutically relevant enzyme.

Introduction: The Critical Role of DHODH in Cellular Proliferation

Dihydroorotate dehydrogenase (DHODH) is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[1][2] This pathway is essential for the production of pyrimidine nucleotides, which are fundamental building blocks for DNA and RNA synthesis.[3] Consequently, rapidly proliferating cells, such as activated lymphocytes and cancer cells, are highly dependent on DHODH activity.[4][5] This dependency makes DHODH an attractive therapeutic target for a range of diseases, including autoimmune disorders and cancer.[5][6]

This guide provides a comparative analysis of the hypothetical DHODH inhibitor, this compound, against well-established DHODH inhibitors: Leflunomide (and its active metabolite, Teriflunomide) and Brequinar. We will delve into their mechanisms of action, inhibitory potencies, and the experimental methodologies required for a robust comparative assessment.

Comparative Analysis of DHODH Inhibitors

A direct comparison of inhibitory potency is crucial for evaluating novel compounds. The following table summarizes the reported inhibitory activities of Leflunomide (as its active metabolite A77 1726/Teriflunomide) and Brequinar against human DHODH. The values for this compound are presented as "To Be Determined (TBD)" to highlight the need for experimental validation.

InhibitorTarget EnzymeIC50 (nM)Ki (nM)Inhibition Type
This compound Human DHODHTBDTBDTBD
A77 1726 (Teriflunomide) Human DHODH~773 - 307,0001050Non-competitive, Reversible[4][7]
Brequinar Human DHODH5.2 - 20-Non-competitive/Mixed[8][9][10]
Leflunomide (active metabolite A77 1726) Human DHODH208.5 - 2,7002,700Mixed-type[11][12]

Note: IC50 and Ki values can vary depending on the assay conditions.

Unraveling the Mechanism of Action

Understanding how an inhibitor interacts with its target is fundamental to drug development. Leflunomide, Teriflunomide, and Brequinar, while all targeting DHODH, exhibit distinct mechanisms of inhibition.

Leflunomide and Teriflunomide: Leflunomide is a prodrug that is rapidly converted to its active metabolite, A77 1726 (Teriflunomide).[13] Teriflunomide inhibits DHODH through a non-competitive and reversible mechanism.[4] It binds to a channel that is thought to be the binding site for ubiquinone, a co-substrate of the enzyme.[14] This binding event obstructs the catalytic activity of DHODH, leading to a depletion of the pyrimidine pool and subsequent cell cycle arrest in the S phase.[4]

Brequinar: Brequinar is a potent, non-competitive or mixed-type inhibitor of DHODH.[9][15] It also binds within the ubiquinone binding channel of the enzyme, but its interactions with the surrounding amino acid residues differ from those of Teriflunomide, contributing to its higher potency.[15]

The proposed inhibitory mechanism of this compound would need to be elucidated through kinetic studies and structural biology approaches.

Experimental Protocols for Comparative Evaluation

To objectively compare this compound with known DHODH inhibitors, a series of well-defined experiments are necessary.

In Vitro DHODH Enzymatic Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified recombinant human DHODH. A common method involves monitoring the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by DHODH.[16]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.[17]

    • Recombinant human DHODH (e.g., 20 nM working concentration).[16]

    • L-Dihydroorotic acid (DHO) stock solution (e.g., 10 mM in DMSO).[16]

    • 2,6-dichloroindophenol (DCIP) stock solution (e.g., 2.5 mM in Assay Buffer).[16]

    • Coenzyme Q10 (CoQ10) stock solution (e.g., 10 mM in DMSO).[16]

    • Test compound (this compound) and reference inhibitors (Teriflunomide, Brequinar) serially diluted in DMSO.[16]

  • Assay Procedure (96-well plate format):

    • Add 2 µL of the test compound/inhibitor dilutions or DMSO (vehicle control) to the wells.[16]

    • Add 178 µL of the DHODH enzyme solution to each well.[16]

    • Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.[16]

    • Prepare a reaction mix containing DHO, DCIP, and CoQ10 to achieve final concentrations of 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10 in the 200 µL reaction volume.[16]

    • Initiate the reaction by adding 20 µL of the reaction mix to each well.[16]

  • Measurement:

    • Immediately measure the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer.[16]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.[16]

    • Normalize the velocities relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).[16]

    • Plot the normalized velocities against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[16]

Cellular Proliferation Assay

This assay determines the effect of DHODH inhibition on the growth of rapidly dividing cells, which are highly dependent on de novo pyrimidine synthesis.

Step-by-Step Methodology:

  • Cell Culture:

    • Select a suitable cancer cell line (e.g., HL-60, A549) and maintain in complete cell culture medium.[16]

  • Assay Procedure (96-well plate format):

    • Seed cells at an appropriate density and allow them to adhere overnight.[18]

    • Treat the cells with serial dilutions of the test compound and reference inhibitors. Include a vehicle control (DMSO).[18]

    • To confirm on-target activity, include a set of wells treated with the inhibitors in the presence of a rescuing concentration of uridine (e.g., 100 µM).[18]

    • Incubate the cells for 48-72 hours.[18]

  • Measurement of Cell Viability:

    • Use a colorimetric or fluorometric cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®) according to the manufacturer's protocol.[18]

    • Measure the absorbance or luminescence using a microplate reader.[18]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO control.

    • Determine the IC50 values for cell proliferation for each compound.

    • A significant rightward shift in the IC50 curve in the presence of uridine indicates that the compound's anti-proliferative effect is due to the inhibition of the de novo pyrimidine synthesis pathway.[18]

Visualizing the Scientific Framework

Diagrams are essential for conceptualizing complex biological pathways and experimental workflows.

DHODH_Inhibition_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS Nucleotides Pyrimidine Nucleotides (dUTP, dCTP, dTTP) UMP->Nucleotides DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA Inhibitor This compound (Hypothesized) Inhibitor->Dihydroorotate Known_Inhibitors Leflunomide Teriflunomide Brequinar Known_Inhibitors->Dihydroorotate Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cellular Evaluation cluster_comparison Comparative Analysis Enzyme_Assay DHODH Enzymatic Assay IC50_Determination Determine IC50 Enzyme_Assay->IC50_Determination Kinetic_Studies Kinetic Analysis (Inhibition Type, Ki) IC50_Determination->Kinetic_Studies Comparison Compare Potency & Mechanism with Known Inhibitors Kinetic_Studies->Comparison Proliferation_Assay Cell Proliferation Assay Uridine_Rescue Uridine Rescue Experiment Proliferation_Assay->Uridine_Rescue Cellular_IC50 Determine Cellular IC50 Uridine_Rescue->Cellular_IC50 Cellular_IC50->Comparison

Caption: A logical workflow for the comprehensive evaluation of a novel DHODH inhibitor.

Conclusion and Future Directions

While the inhibitory activity of this compound against DHODH remains to be experimentally confirmed, this guide provides a robust framework for its evaluation. By employing the detailed enzymatic and cellular assays outlined, researchers can determine its potency and mechanism of action, allowing for a direct and objective comparison with established inhibitors like Teriflunomide and Brequinar. Should this compound prove to be a potent DHODH inhibitor, further studies, including structural biology to elucidate its binding mode and in vivo efficacy studies in relevant disease models, would be warranted to fully assess its therapeutic potential.

References

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  • ResearchGate. (n.d.). (PDF) Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker. Retrieved January 15, 2026, from [Link]

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A Technical Guide to the Structure-Activity Relationship of 5-Fluoro-2-(methylthio)pyrimidin-4-ol Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-Fluoro-2-(methylthio)pyrimidin-4-ol analogs, a class of compounds with significant potential in anticancer drug development. By objectively comparing the performance of various analogs and providing supporting experimental data, this document serves as a valuable resource for researchers, scientists, and professionals in the field of drug discovery.

Introduction: The 5-Fluoropyrimidine Scaffold in Oncology

The 5-fluoropyrimidine core is a well-established pharmacophore in cancer chemotherapy. Its progenitor, 5-fluorouracil (5-FU), has been a cornerstone in the treatment of various solid tumors, including colorectal, breast, and stomach cancers, for decades. The cytotoxic effects of 5-FU are primarily attributed to its metabolic conversion to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which potently inhibits thymidylate synthase (TS).[1] TS is a critical enzyme responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[2][3] Inhibition of TS leads to a depletion of dTMP, resulting in "thymineless death" in rapidly proliferating cancer cells.[4]

The compound this compound represents a key structural motif within the broader class of 5-fluoropyrimidine derivatives. Modifications to this scaffold, particularly at the 2-position, can significantly impact its biological activity, selectivity, and pharmacokinetic properties. This guide will dissect the intricate relationship between the chemical structure of these analogs and their anticancer efficacy.

The Central Role of Thymidylate Synthase Inhibition

The primary mechanism of action for this compound and its analogs is the inhibition of thymidylate synthase. This targeted inhibition disrupts the DNA synthesis pathway, selectively affecting cancer cells with high rates of proliferation.

Thymidylate_Synthase_Inhibition cluster_pathway De Novo dTMP Synthesis Pathway dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS Binds to active site dTMP dTMP TS->dTMP Catalyzes methylation Analog 5-Fluoro-2-(R-thio)pyrimidin-4-ol Analog (Active Metabolite) Analog->TS Inhibits

Caption: Mechanism of action of 5-Fluoro-2-(R-thio)pyrimidin-4-ol analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is highly sensitive to structural modifications at key positions of the pyrimidine ring.

The Significance of the C5-Fluoro Group

The fluorine atom at the C5 position is a critical determinant of the anticancer activity of this class of compounds. This is a well-established principle in the design of thymidylate synthase inhibitors. The strong electron-withdrawing nature of fluorine enhances the acidity of the N3 proton and stabilizes the covalent bond formed between the pyrimidine ring and the active site cysteine residue of TS.

Modifications at the C2-Thio Position

The substituent attached to the sulfur atom at the C2 position plays a crucial role in modulating the potency and selectivity of these analogs. While systematic, publicly available quantitative SAR data for a broad series of 2-substituted thio-analogs of 5-fluoropyrimidin-4-ol is limited, general principles can be inferred from related studies on pyrimidine derivatives.

Analog R Group at C2-Thio Position Relative Anticancer Activity (Inferred) Key Observations
Parent -CH₃ (Methyl)BaselineThe methylthio group provides a balance of lipophilicity and size.
Analog A -CH₂CH₃ (Ethyl)Potentially similar or slightly decreasedSmall alkyl groups are generally well-tolerated.
Analog B - (CH₂)₂CH₃ (n-Propyl)Potentially decreasedIncreasing alkyl chain length may lead to steric hindrance within the enzyme's active site.
Analog C -CH(CH₃)₂ (Isopropyl)Potentially decreasedBranched alkyl groups can introduce significant steric bulk, negatively impacting binding.
Analog D -CH₂-Ph (Benzyl)VariableThe introduction of an aryl group can lead to additional binding interactions (e.g., pi-stacking) but may also introduce unfavorable steric clashes.
Analog E -CH₂-(p-F-Ph) (para-Fluoro-benzyl)VariableSubstitution on the benzyl ring can modulate electronic and steric properties, influencing binding affinity.

Note: The relative activities presented in this table are inferred based on general principles of medicinal chemistry and SAR studies of related pyrimidine derivatives, as specific comparative IC50 values for a direct analog series were not available in the public domain at the time of this review.

The nature of the R group influences the molecule's lipophilicity, which in turn affects its ability to cross cell membranes and its interaction with the hydrophobic pockets of the TS active site.

SAR_C2_Position Core 5-Fluoro-pyrimidin-4-ol Core C2 C2-Thio Position Core->C2 R_Group R Group (Alkyl/Aryl) C2->R_Group Activity Anticancer Activity R_Group->Activity Influences (Sterics, Lipophilicity)

Caption: Influence of C2-substituents on biological activity.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential.

Synthesis of 5-Fluoro-2-(alkylthio)pyrimidin-4-ol Analogs

A general synthetic route to this class of compounds involves the cyclocondensation of a suitable precursor with a thiourea derivative, followed by alkylation of the resulting 2-thiouracil.

Step 1: Synthesis of 5-Fluoro-2-thiouracil

  • To a solution of sodium ethoxide in ethanol, add ethyl 2-fluoro-3-oxopropanoate and thiourea.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.

  • Filter, wash with water, and dry to obtain 5-fluoro-2-thiouracil.

Step 2: S-Alkylation

  • Dissolve 5-fluoro-2-thiouracil in a suitable solvent (e.g., DMF or ethanol) with a base (e.g., K₂CO₃ or NaH).

  • Add the desired alkyl halide (R-X) dropwise at room temperature.

  • Stir the reaction mixture for 2-4 hours or until TLC indicates the completion of the reaction.

  • Pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 5-Fluoro-2-(alkylthio)pyrimidin-4-ol analog.

Synthesis_Workflow Start Ethyl 2-fluoro-3-oxopropanoate + Thiourea Step1 Cyclocondensation Start->Step1 Intermediate 5-Fluoro-2-thiouracil Step1->Intermediate Step2 S-Alkylation (R-X, Base) Intermediate->Step2 Product 5-Fluoro-2-(R-thio)pyrimidin-4-ol Step2->Product

Caption: General synthetic workflow for target compounds.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[5][6][7][8]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized analogs and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Thymidylate Synthase (TS) Inhibition Assay

A direct enzymatic assay can be performed to quantify the inhibitory activity of the analogs against TS.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing recombinant human TS enzyme, dUMP, and the cofactor 5,10-methylenetetrahydrofolate in a suitable buffer.

  • Inhibitor Addition: Add varying concentrations of the test compounds to the reaction mixture.

  • Initiation and Incubation: Initiate the reaction and incubate at 37°C for a specific time.

  • Detection: The rate of dTMP formation can be measured spectrophotometrically by monitoring the increase in absorbance at 340 nm, which corresponds to the oxidation of the cofactor.[9]

  • Data Analysis: Calculate the percentage of TS inhibition and determine the IC₅₀ value for each analog.

Conclusion and Future Directions

The this compound scaffold remains a promising starting point for the development of novel anticancer agents targeting thymidylate synthase. The SAR analysis, although based on inferred principles due to a lack of direct comparative studies in the public domain, highlights the critical roles of the C5-fluoro and C2-thio substituents. Future research should focus on the systematic synthesis and evaluation of a diverse library of analogs with various substitutions at the C2-thio position to establish a quantitative and comprehensive SAR. Exploring different alkyl, aryl, and heteroaryl moieties at this position could lead to the discovery of compounds with enhanced potency, improved selectivity, and more favorable pharmacokinetic profiles. Furthermore, detailed structural biology studies, such as co-crystallization of potent analogs with thymidylate synthase, would provide invaluable insights into the molecular basis of their inhibitory activity and guide the rational design of next-generation anticancer therapeutics.

References

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A Comparative Guide to the Bioactivity of 5-Fluoro-2-(methylthio)pyrimidin-4-ol: A Novel Anticancer Candidate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of 5-Fluoro-2-(methylthio)pyrimidin-4-ol, a novel pyrimidine derivative with significant potential in anticancer research. Lacking extensive direct studies, this document establishes a framework for validating its bioactivity through a comparative approach. We will dissect its structural rationale, propose a mechanism of action by drawing parallels to the gold-standard drug 5-Fluorouracil (5-FU), and provide detailed experimental protocols for its empirical validation.

Introduction: The Pyrimidine Scaffold in Oncology

The pyrimidine ring is a cornerstone pharmacophore in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its structural resemblance to the nucleobases of DNA and RNA makes it an ideal scaffold for developing antimetabolites—compounds that disrupt nucleic acid synthesis and, consequently, cell division.[1] This strategy has been particularly successful in oncology, where the rapid proliferation of cancer cells creates a heightened dependency on nucleotide biosynthesis.

This compound is a compound of interest due to its unique combination of structural motifs. It features the critical 5-fluoro substitution, famously employed by the widely used chemotherapeutic 5-Fluorouracil (5-FU), and a 2-methylthio group, which distinguishes it from 5-FU and may confer unique pharmacological properties.[2][3] This guide will objectively compare the hypothesized performance of this compound with established alternatives and provide the experimental framework necessary for its validation.

Hypothesized Mechanism of Action: A Parallel to 5-Fluorouracil

The bioactivity of this compound is best understood by examining the well-documented mechanism of 5-FU. As a pyrimidine analog, 5-FU exerts its anticancer effects primarily through two pathways after being metabolized into active forms within the cell.[4]

  • Inhibition of Thymidylate Synthase (TS): 5-FU is converted to fluorodeoxyuridine monophosphate (FdUMP). FdUMP forms a stable ternary complex with thymidylate synthase (TS) and the cofactor 5,10-methylenetetrahydrofolate, effectively blocking the enzyme's function.[5] This inhibition halts the synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis, leading to "thymineless death" in rapidly dividing cancer cells.[6]

  • Incorporation into Nucleic Acids: 5-FU can also be metabolized into fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP). These fraudulent nucleotides are incorporated into RNA and DNA, respectively, disrupting RNA processing and DNA integrity.[7]

Given its structural similarity, it is highly probable that this compound functions as an antimetabolite. We hypothesize that it undergoes intracellular conversion to a fraudulent nucleotide that similarly inhibits thymidylate synthase. The presence of the 2-methylthio (-SCH3) group in place of a carbonyl group may influence the compound's metabolic activation, cell permeability, or binding affinity to target enzymes, potentially offering an improved therapeutic window compared to 5-FU.

Metabolic_Activation_and_Mechanism_of_Action Hypothesized Bioactivation of this compound cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Compound This compound Metabolite Active Fluoronucleotide (e.g., FdUMP analog) Compound->Metabolite Cellular Uptake & Metabolic Activation TS Thymidylate Synthase (TS) Metabolite->TS Inhibition DNA_Incorp Incorporation into DNA Metabolite->DNA_Incorp Potential Pathway RNA_Incorp Incorporation into RNA Metabolite->RNA_Incorp Potential Pathway dTMP dTMP TS->dTMP Blocked dUMP dUMP dUMP->TS DNA_Synth DNA Synthesis & Repair dTMP->DNA_Synth Depleted Apoptosis Cell Cycle Arrest & Apoptosis DNA_Synth->Apoptosis RNA_Synth RNA Synthesis & Function DNA_Incorp->Apoptosis RNA_Incorp->Apoptosis Experimental_Workflow Tiered Experimental Validation Workflow Start Start: Synthesized Compound This compound Tier1 Tier 1: General Cytotoxicity Screening (MTT Assay) Start->Tier1 Decision1 Is the compound cytotoxic? Tier1->Decision1 Tier2_TS Tier 2: Mechanistic Assay Thymidylate Synthase (TS) Inhibition Decision1->Tier2_TS Yes Tier2_Tubulin Alternative Mechanism Assay Tubulin Polymerization Decision1->Tier2_Tubulin Yes (Parallel or alternative screen) End_Inactive Conclusion: Compound is inactive under these conditions Decision1->End_Inactive No End_Active Conclusion: Potent TS Inhibitor. Proceed to advanced studies. Tier2_TS->End_Active

Caption: A logical workflow for the experimental validation of the target compound.

Tier 1: Cell Viability and Cytotoxicity (MTT Assay)

Causality: The MTT assay is a robust, high-throughput colorimetric assay that serves as the first-line screen for anticancer compounds. [5]It measures the metabolic activity of cells, which is a reliable indicator of cell viability. A reduction in metabolic activity in the presence of the test compound suggests either cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effects. [6] Detailed Protocol:

  • Cell Seeding:

    • Harvest cancer cells (e.g., HCT-116 colorectal carcinoma, MCF-7 breast adenocarcinoma) during their exponential growth phase.

    • Perform a cell count and assess viability (e.g., using Trypan Blue).

    • Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment. [5]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Self-Validation: Include the following controls on the same plate:

      • Vehicle Control: Cells treated with the highest concentration of the solvent used for the drug stock.

      • Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin or 5-FU at its known IC50 range.

      • Untreated Control: Cells in medium only.

      • Blank: Medium only (no cells) for background subtraction.

    • Remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.

    • Incubate for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well. [5] * Incubate the plate for 4 hours at 37°C, protected from light. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to insoluble purple formazan crystals. [6]

  • Formazan Solubilization and Data Acquisition:

    • Carefully remove the MTT-containing medium from each well.

    • Add 150 µL of a solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. [5] * Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of the solution in each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise. [6]

Tier 2A: Thymidylate Synthase (TS) Inhibition Assay (Spectrophotometric)

Causality: If the compound shows cytotoxicity in Tier 1, this assay directly tests the primary hypothesized mechanism of action. The assay measures the enzymatic activity of purified TS. A decrease in activity in the presence of the compound provides strong evidence that it is a TS inhibitor. [8] Detailed Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 120 mM Tris, 60 mM MES, 60 mM Acetic Acid, pH 7.2). [8] * Prepare stock solutions of purified human TS enzyme, dUMP, and the cofactor 5,10-methylenetetrahydrofolate (mTHF).

    • Prepare serial dilutions of this compound and a known TS inhibitor (e.g., Pemetrexed) as a positive control.

  • Assay Procedure:

    • In a UV-transparent 96-well plate or cuvettes, prepare the reaction mixture. A typical mixture consists of 40 nM TS, 100 µM dUMP, and varying concentrations of the test inhibitor in the assay buffer. [8] * Incubate the enzyme with the inhibitor and dUMP for at least 5 minutes at a controlled temperature (e.g., 25°C).

    • Self-Validation: Include controls: a "no inhibitor" reaction to measure 100% enzyme activity and a "no enzyme" control for background.

    • Initiate the reaction by adding the cofactor mTHF (e.g., to a final concentration of 150 µM).

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 3-5 minutes) using a spectrophotometer. This absorbance change corresponds to the oxidation of the folate cofactor as dUMP is converted to dTMP. [8]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of absorbance change) for each concentration of the inhibitor.

    • Plot the percentage of enzyme activity against the inhibitor concentration to determine the IC50 value.

Tier 2B: Tubulin Polymerization Assay (Fluorescence-Based)

Causality: While TS inhibition is the most likely mechanism, some pyrimidine derivatives have been shown to affect microtubule dynamics. This assay serves as a valuable secondary screen to explore alternative mechanisms. Disruption of tubulin polymerization is a clinically validated anticancer strategy. [7] Detailed Protocol:

  • Reagent Preparation:

    • Use a commercially available tubulin polymerization assay kit containing >99% pure tubulin, GTP, and a fluorescence reporter.

    • Prepare a tubulin reaction mix on ice according to the manufacturer's instructions (e.g., 2 mg/mL tubulin in a general tubulin buffer with GTP and glycerol). [7] * Prepare 10x stock solutions of the test compound.

    • Self-Validation: Prepare 10x stocks of a known polymerization inhibitor (e.g., Nocodazole) and a polymerization enhancer (e.g., Paclitaxel) as positive controls. [7]

  • Assay Procedure:

    • Pre-warm a black, 96-well microplate to 37°C.

    • Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.

    • To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.

    • Immediately place the plate in a pre-warmed fluorescence microplate reader.

  • Data Acquisition and Analysis:

    • Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every minute for 60 minutes at 37°C.

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Analyze the curves to determine the effect of the compound on the nucleation phase, polymerization rate (Vmax), and the steady-state plateau. Inhibitors will decrease the rate and extent of fluorescence increase. [7]

Conclusion and Future Directions

This guide establishes a robust scientific and experimental framework for the validation of this compound as a potential anticancer agent. By leveraging the well-understood mechanisms of 5-FU and employing a tiered, self-validating experimental approach, researchers can efficiently determine its cytotoxic potential and elucidate its primary mechanism of action. The comparative data on related pyrimidine derivatives provide a valuable benchmark for assessing its potency.

Positive results from these in vitro assays would warrant progression to more advanced studies, including:

  • Analysis of RNA and DNA incorporation.

  • Cell cycle analysis to determine the phase of cell cycle arrest.

  • In vivo efficacy studies using human tumor xenograft models in athymic mice.

  • Further quantitative structure-activity relationship (QSAR) studies to optimize the pyrimidine scaffold for enhanced potency and selectivity. [7] The exploration of novel derivatives like this compound is crucial in the ongoing effort to develop more effective and less toxic cancer chemotherapeutics.

References

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies.
  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. [Link]

  • MDPI. (2023). Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review. MDPI. [Link]

  • PubMed. (1980). Antitumor activity of a new fluoropyrimidine derivative, 5'-deoxy-5-fluorouridine, against murine and human experimental tumors. PubMed. [Link]

  • PubMed Central. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. PubMed Central. [Link]

  • IOPscience. (n.d.). Synthesis of new 2-thiouracil-5-sulfonamide derivatives with biological activity. IOPscience. [Link]

  • PubMed. (n.d.). Synthesis of new 2-thiouracil-5-sulfonamide derivatives with biological activity. PubMed. [Link]

  • PubMed Central. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. PubMed Central. [Link]

  • PubMed Central. (2021). Differential functionality of fluoropyrimidine nucleosides for safe cancer therapy. PubMed Central. [Link]

  • PubMed. (2005). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. PubMed. [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) (BK011P). Cytoskeleton, Inc. [Link]

  • Chemistry Research Journal. (2025). Evaluation of the Antiproliferative Activity of Some New Thiouracil Derivatives and Their Effect on Some Biochemical Parameters. Chemistry Research Journal. [Link]

  • MDPI. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

  • J-STAGE. (n.d.). ANTITUMOR ACTIVITY OF A NEW FLUOROPYRIMIDINE DERIVATIVE, 5'-DEOXY-5-FLUOROURIDINE, AGAINST MURINE AND HUMAN EXPERIMENTAL TUMORS. J-STAGE. [Link]

  • PubMed Central. (2014). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PubMed Central. [Link]

  • ResearchGate. (2025). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. [Link]

  • PubMed. (1998). Enhancement of the antitumour activity of 5-fluorouracil (5-FU) by inhibiting dihydropyrimidine dehydrogenase activity (DPD) using 5-chloro-2,4-dihydroxypyridine (CDHP) in human tumour cells. PubMed. [Link]

  • PubMed Central. (2011). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. PubMed Central. [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Cytoskeleton, Inc. [Link]

  • ResearchGate. (2005). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. ResearchGate. [Link]

  • MDPI. (2018). Molecular Mechanism of Thymidylate Synthase Inhibition by N4-Hydroxy-dCMP in View of Spectrophotometric and Crystallographic Studies. MDPI. [Link]

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A Comparative Guide to Cross-Reactivity Profiling of 5-Fluoro-2-(methylthio)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a therapeutic candidate is paramount. This guide provides an in-depth technical comparison of methodologies to assess the cross-reactivity of 5-Fluoro-2-(methylthio)pyrimidin-4-ol, a novel pyrimidine derivative with therapeutic potential. We will explore the rationale behind experimental choices, present detailed protocols, and offer insights into interpreting the resulting data.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] The synthetic versatility of the pyrimidine ring allows for fine-tuning of its biological activity.[3] However, this structural flexibility also necessitates a thorough evaluation of off-target interactions to mitigate potential toxicity and ensure therapeutic efficacy.

The Imperative of Cross-Reactivity Studies in Drug Development

Cross-reactivity occurs when a compound binds to targets other than its intended therapeutic target.[5][6] In the context of drug development, early identification of off-target binding is crucial for several reasons: it helps in the selection of the most promising candidates, reduces the risk of adverse events in clinical trials, and is often a requirement for regulatory submissions.[7][8] For a molecule like this compound, which may be designed as a kinase inhibitor, understanding its kinome-wide selectivity is a critical step in its preclinical evaluation.[9][10]

A Multi-pronged Approach to Assessing Cross-Reactivity

A comprehensive cross-reactivity assessment employs a combination of in vitro biochemical and cell-based assays. This tiered approach provides a holistic view of a compound's specificity, from purified protein interactions to its behavior in a more physiologically relevant cellular context.

Cross_Reactivity_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cell-Based Assays Kinase_Profiling Kinase Profiling Panel (e.g., 400+ kinases) CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) Kinase_Profiling->CETSA Validate Hits Receptor_Binding Receptor Binding Assays (e.g., GPCRs, Ion Channels) Phenotypic_Screening Phenotypic Screening (e.g., Cell Viability) Receptor_Binding->Phenotypic_Screening Functional Confirmation Compound 5-Fluoro-2-(methylthio) -pyrimidin-4-ol Compound->Kinase_Profiling Primary Screen Compound->Receptor_Binding Broad Off-Target Screen

Caption: A typical workflow for assessing the cross-reactivity of a small molecule.

Biochemical Assays: A First Pass at Selectivity

Biochemical assays utilize purified proteins to provide a direct measure of a compound's interaction with a large number of potential targets.

Kinase Profiling

Given that many pyrimidine derivatives target kinases, a broad kinase screen is an essential first step.[1][11] These screens assess the ability of a compound to inhibit the activity of a large panel of kinases.[9][10]

Experimental Protocol: Radiometric Kinase Activity Assay

  • Reaction Setup: In a 96-well plate, combine the kinase, a suitable substrate (e.g., a generic peptide or protein), and [γ-³³P]ATP.

  • Compound Addition: Add this compound at a screening concentration (e.g., 1 µM and 10 µM) to the reaction mixture. Include appropriate controls (vehicle and a known inhibitor).

  • Incubation: Incubate the plate at 30°C for a predetermined time to allow for the kinase reaction to proceed.

  • Termination and Capture: Stop the reaction and capture the phosphorylated substrate on a filter membrane.

  • Washing: Wash the filter to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control.

Data Presentation: Hypothetical Kinase Profiling Data

Kinase Target% Inhibition at 1 µM% Inhibition at 10 µM
Primary Target (e.g., EGFR) 95%99%
Kinase A85%92%
Kinase B45%68%
Kinase C12%25%
... (400+ other kinases)<10%<20%

This is hypothetical data for illustrative purposes.

Interpretation: Significant inhibition of kinases other than the primary target (e.g., >50% at 10 µM) warrants further investigation. These "hits" should be followed up with IC₅₀ determination to quantify their potency.

Receptor Binding Assays

To broaden the scope of the cross-reactivity assessment, screening against a panel of common off-targets, such as G-protein coupled receptors (GPCRs) and ion channels, is advisable.[12][13][14]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation: Prepare cell membranes expressing the receptor of interest.

  • Reaction Mixture: In a multi-well filter plate, combine the membranes, a known radiolabeled ligand for the receptor, and this compound at various concentrations.

  • Incubation: Incubate to allow the binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the reaction mixture and wash to separate bound from free radioligand.

  • Detection: Measure the radioactivity retained on the filter.

  • Data Analysis: Determine the ability of the test compound to displace the radioligand and calculate its binding affinity (Kᵢ).

Cell-Based Assays: Confirming Target Engagement and Functional Effects

While biochemical assays are excellent for initial screening, cell-based assays provide a more physiologically relevant context by assessing a compound's activity within a living cell.[10]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm that a compound binds to its intended target in a cellular environment.[15][16][17][18] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[18]

CETSA_Principle cluster_Control Control (No Ligand) cluster_Treated Treated (With Ligand) Unbound_Protein_Heat Protein + Heat Unbound_Denatured Denatured Protein (Precipitates) Unbound_Protein_Heat->Unbound_Denatured Bound_Protein_Heat Protein-Ligand Complex + Heat Bound_Stabilized Stabilized Protein (Remains Soluble) Bound_Protein_Heat->Bound_Stabilized Intact_Cells Intact Cells Intact_Cells->Unbound_Protein_Heat Intact_Cells->Bound_Protein_Heat

Caption: The principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA

  • Cell Treatment: Treat cultured cells with this compound or vehicle.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C).

  • Lysis: Lyse the cells to release their contents.

  • Centrifugation: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Data Presentation: Hypothetical CETSA Data

Temperature (°C)Soluble Target Protein (Vehicle)Soluble Target Protein (Compound)
40100%100%
5085%95%
5550%80%
6020%60%
655%30%
70<1%10%

This is hypothetical data for illustrative purposes.

Interpretation: A rightward shift in the melting curve for the compound-treated cells compared to the vehicle-treated cells confirms that this compound binds to and stabilizes its target protein in a cellular context. This assay can also be adapted to assess off-target engagement by probing for other proteins identified in the initial biochemical screens.

Comparative Analysis of Methodologies

AssayAdvantagesDisadvantages
Kinase Profiling High-throughput, broad coverage of a key target class.In vitro artifacts possible, does not confirm cellular activity.
Receptor Binding Screens a wide range of diverse off-targets.May not reflect physiological conditions, requires specific reagents for each target.
CETSA Confirms target engagement in a cellular context, more physiologically relevant.Lower throughput, requires specific antibodies for detection.

Conclusion

A thorough investigation of the cross-reactivity of this compound is a critical component of its preclinical development. By employing a tiered approach that combines broad biochemical profiling with cell-based target engagement studies, researchers can build a comprehensive selectivity profile of this promising compound. This data is invaluable for making informed decisions about its therapeutic potential and for designing future studies to ensure its safety and efficacy.

References

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  • Wang, M., et al. (2022). Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl). Molecules, 27(19), 6645. [Link]

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A Comparative Guide to the Synthetic Routes of 5-Fluoro-2-(methylthio)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Fluoro-2-(methylthio)pyrimidin-4-ol

This compound is a crucial heterocyclic compound, serving as a key intermediate in the synthesis of various pharmaceutically active molecules. Its structural motifs, a fluorinated pyrimidine core, are found in numerous antiviral and anticancer agents. The fluorine atom at the 5-position can significantly enhance metabolic stability and binding affinity to target enzymes, while the methylthio group at the 2-position offers a versatile handle for further chemical modifications. Given its importance, the development of efficient and scalable synthetic routes is of paramount interest to the medicinal and process chemistry communities. This guide provides an in-depth comparison of two primary synthetic strategies for obtaining this compound, offering insights into the practical advantages and disadvantages of each approach.

Route A: Synthesis via Modification of a Pre-formed Pyrimidine Ring

This classical approach begins with a commercially available or readily synthesized fluorinated pyrimidine derivative, typically 5-fluorouracil or a related compound. The core strategy involves the conversion of the C2-carbonyl or amine functionality into a thiol, followed by methylation.

Scientific Rationale and Mechanistic Insights

The underlying principle of this route is the sequential modification of functional groups on the stable pyrimidine ring. The initial step, the conversion of a C2-oxo group to a thio-group (thionation), is typically achieved using a phosphorus pentasulfide-based reagent. This is followed by a straightforward S-methylation. An alternative starting point is 5-fluorocytosine, which can be converted to 5-fluoro-2-thiocytosine and then to 5-fluoro-2-thiouracil. A convenient synthesis of 5-fluoro-2-thiouracil is based on the hydrolytic deamination of 5-fluoro-2-thiocytosine[1]. The subsequent S-methylation is a nucleophilic substitution where the thiolate, formed under basic conditions, attacks a methylating agent like methyl iodide.

Experimental Workflow: Route A

Route A A 5-Fluorouracil B 5-Fluoro-2-thiouracil A->B Thionation (e.g., P4S10) or via 5-Fluoro-2-thiocytosine C This compound B->C S-Methylation (e.g., CH3I, base)

Caption: Synthetic pathway for Route A, starting from 5-fluorouracil.

Detailed Experimental Protocol (Route A)

Step 1: Synthesis of 5-Fluoro-2-thiouracil (from 5-Fluorocytosine)

  • This protocol is adapted from the principle of hydrolytic deamination of 5-fluoro-2-thiocytosine[1].

  • To a suspension of 5-fluoro-2-thiocytosine in aqueous acid (e.g., 2 M HCl), heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and collect the precipitate by filtration.

  • Wash the solid with cold water and dry under vacuum to yield 5-fluoro-2-thiouracil.

Step 2: Synthesis of this compound

  • This protocol is analogous to the synthesis of the non-fluorinated counterpart.

  • Dissolve 5-fluoro-2-thiouracil in an aqueous solution of sodium hydroxide at 0 °C.

  • Slowly add methyl iodide to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

  • Cool the solution to 0 °C and acidify with a suitable acid (e.g., acetic acid) to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to afford this compound.

Route B: De Novo Synthesis of the Pyrimidine Ring

This approach constructs the fluorinated pyrimidine ring from acyclic precursors through a cyclocondensation reaction. This strategy often provides a more convergent and potentially more efficient route, especially for large-scale production.

Scientific Rationale and Mechanistic Insights

The core of this route is the reaction between a three-carbon synthon containing the fluorine atom at the central carbon and S-methylisothiourea. A common C3 synthon is an enolate of a β-ketoester, such as ethyl 2-fluoro-3-oxopropanoate (ethyl formylfluoroacetate). The reaction proceeds via a nucleophilic attack of the nitrogen atoms of S-methylisothiourea on the carbonyl carbons of the C3 component, followed by intramolecular cyclization and dehydration to form the pyrimidine ring. This method allows for the direct installation of the desired 5-fluoro and 2-methylthio substituents in a single key step. A known method for obtaining 5-fluorouracil involves condensing ethyl monofluoroacetate with ethyl formate to form ethylformylfluoroacetate enolate, which is then condensed with an alkylisothiourea salt[2]. A similar reaction with S-methylisothiourea directly yields the target compound.

Experimental Workflow: Route B

Route B A Ethyl Fluoroacetate + Ethyl Formate B Ethyl 2-fluoro-3-oxopropanoate (enolate form) A->B Claisen Condensation D This compound B->D Cyclocondensation C S-Methylisothiourea C->D Cyclocondensation

Caption: Synthetic pathway for Route B, a de novo ring synthesis.

Detailed Experimental Protocol (Route B)
  • This protocol is based on established pyrimidine synthesis methodologies[3].

Step 1: Preparation of Ethyl 2-fluoro-3-oxopropanoate Sodium Salt

  • To a solution of sodium ethoxide in anhydrous ethanol, add ethyl fluoroacetate dropwise at a low temperature (e.g., 0-5 °C).

  • Subsequently, add ethyl formate dropwise, maintaining the low temperature.

  • Stir the mixture at room temperature for several hours.

  • The resulting precipitate of the sodium salt of ethyl 2-fluoro-3-oxopropanoate can be collected by filtration, washed with anhydrous ether, and used directly in the next step.

Step 2: Cyclocondensation to form this compound

  • Prepare a solution of S-methylisothiourea sulfate in water.

  • Add the previously prepared sodium salt of ethyl 2-fluoro-3-oxopropanoate to the S-methylisothiourea solution.

  • Add a base (e.g., sodium hydroxide solution) and heat the mixture to reflux for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield this compound.

Comparative Analysis of Synthetic Routes

ParameterRoute A: Ring ModificationRoute B: De Novo Synthesis
Starting Materials 5-Fluorouracil or 5-fluorocytosine. Readily available but can be moderately expensive.Ethyl fluoroacetate, ethyl formate, S-methylisothiourea. Generally less expensive and readily available commodity chemicals.
Number of Steps Typically 2-3 steps.Can be a one-pot reaction from the C3 synthon, but the synthon preparation adds a step. Overall 2 steps.
Overall Yield Moderate to good. Yields can be variable depending on the efficiency of the thionation and methylation steps.Generally good to excellent yields, as it is a convergent synthesis.
Scalability Scalable, but the use of reagents like phosphorus pentasulfide can pose challenges on a large scale.Highly scalable and often preferred for industrial production due to the use of cheaper starting materials and convergent nature.
Reagent Safety & Handling Involves potentially hazardous reagents like phosphorus pentasulfide (for thionation) and methyl iodide (a carcinogen).Uses flammable solvents and strong bases (sodium ethoxide). S-methylisothiourea salts are irritants.
Versatility Less versatile for introducing diverse substituents on the pyrimidine ring.More versatile, as different C3 synthons and isothioureas can be used to generate a library of analogues.

Conclusion and Expert Recommendation

Both Route A and Route B are viable strategies for the synthesis of this compound.

Route A is a reliable, classical approach that is well-suited for laboratory-scale synthesis, especially if 5-fluorouracil or a suitable precursor is readily available. Its linear nature makes it straightforward to execute, but the potential for moderate yields and the handling of hazardous reagents in the thionation and methylation steps are key considerations.

Route B , the de novo synthesis, is arguably the more elegant and efficient approach, particularly for larger-scale production. Its convergent nature, starting from inexpensive and simple building blocks, often leads to higher overall yields and better atom economy. The cyclocondensation reaction is a powerful tool for constructing the pyrimidine core and is generally amenable to optimization for industrial-scale manufacturing.

For researchers focused on process development and large-scale synthesis, Route B is the recommended approach due to its cost-effectiveness, scalability, and efficiency. For medicinal chemists requiring smaller quantities for derivatization, Route A may be a quicker and more convenient option if the starting fluorinated pyrimidine is on hand. The choice of synthetic route will ultimately depend on the specific project goals, scale of operation, and available resources.

References

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  • 2-Thio derivatives of dUrd and 5-fluoro-dUrd and their 5'-monophosphates: synthesis, interaction with tumor thymidylate synthase, and in vitro antitumor activity.
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A Senior Scientist's Guide to Fluorinated Pyrimidinols: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The strategic introduction of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry, fundamentally reshaping the landscape of drug discovery.[1][2] Its unique properties—high electronegativity, small atomic radius, and the remarkable strength of the carbon-fluorine bond—allow for the subtle yet profound modulation of a molecule's physicochemical and pharmacological profile.[3][4][5] Among the many heterocyclic scaffolds of interest, pyrimidines, and specifically their hydroxylated forms, pyrimidinols, represent a class of paramount importance. As core components of nucleobases like cytosine, thymine, and uracil, they are central to biological processes, making their derivatives a rich source of therapeutic agents.[6]

This guide provides a comparative analysis of fluorinated pyrimidinols, designed for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to explore the underlying causality of fluorine's effects, offering field-proven insights into how this modification can be leveraged to optimize drug candidates. We will examine the impact of fluorination on key drug-like properties, compare a classic fluorinated pyrimidine with its natural counterpart, detail essential experimental protocols, and provide a framework for the rational design of next-generation therapeutics.

Chapter 1: The "Fluorine Effect" on the Pyrimidinol Scaffold

The decision to incorporate fluorine is driven by its ability to predictably alter a molecule's behavior. In the context of the pyrimidinol ring, these changes are primarily governed by the powerful inductive effect of the C-F bond.

Modulation of Physicochemical Properties
  • Acidity (pKa): Fluorine acts as a strong electron-withdrawing group, lowering the electron density across the pyrimidine ring. This has a dual effect: it decreases the basicity of the ring's nitrogen atoms (lowering the pKa of their conjugate acids) and simultaneously increases the acidity of the hydroxyl group (lowering its pKa).[3][7] This modulation is critical as it directly influences a compound's ionization state at physiological pH, which in turn affects solubility, cell membrane permeability, and the potential for ionic interactions with a biological target.

  • Lipophilicity (logP): The impact of fluorination on lipophilicity can be complex. While a single fluorine atom can have a variable effect, polyfluorination generally increases a molecule's lipophilicity (logP/logD).[5][8] This is attributed to the hydrophobic nature of the C-F bond, which can enhance a drug's ability to cross lipid bilayers, such as the blood-brain barrier.[9]

  • Tautomeric Equilibrium: Pyrimidinols exist in a tautomeric equilibrium with their corresponding pyrimidinone isomers. This balance is crucial as it dictates the molecule's hydrogen bonding capabilities and overall shape. Fluorine's inductive effect can influence this equilibrium, often stabilizing one tautomer over the other, which can be critical for precise receptor recognition.[3][4]

  • Metabolic Stability: The C-F bond is exceptionally strong (bond energy ~116 kcal/mol) and resistant to cleavage by metabolic enzymes like the cytochrome P450 family.[5] By replacing a metabolically vulnerable C-H bond with a C-F bond, chemists can block sites of oxidative metabolism, thereby increasing the drug's in vivo half-life and improving its bioavailability.[5]

cluster_Pyrimidinol Fluorinated Pyrimidinol cluster_Effects Physicochemical Consequences Pyrimidinol Pyrimidine Ring Fluorine F Pyrimidinol->Fluorine OH_group OH Pyrimidinol->OH_group pKa Altered pKa (Increased Acidity) Fluorine->pKa Inductive Effect logP Modulated logP (Lipophilicity) Fluorine->logP Hydrophobicity Metabolism Blocked Metabolism (Increased Stability) Fluorine->Metabolism C-F Bond Strength

Caption: Inductive effect of fluorine on the pyrimidinol scaffold.

Chapter 2: Comparative Case Study: Uracil vs. 5-Fluorouracil (5-FU)

To understand the profound impact of a single fluorine atom, there is no better example than the comparison between the natural nucleobase uracil and the iconic anticancer drug 5-Fluorouracil (5-FU). Although technically pyrimidinones, they are the dominant and biologically relevant tautomers of their pyrimidinol forms. 5-FU is administered to over 2 million cancer patients annually, and its mechanism is a classic example of "lethal synthesis," where the body's own enzymes convert a relatively non-toxic drug into a potent cellular poison.[4]

Comparative Data Summary
PropertyUracil5-Fluorouracil (5-FU)Rationale for Difference
Structure Pyrimidin-2,4(1H,3H)-dione5-Fluoropyrimidin-2,4(1H,3H)-dioneIntroduction of a fluorine atom at the C5 position.
Molecular Weight 112.09 g/mol 130.08 g/mol Addition of one fluorine atom.
pKa ~9.5~8.0The electron-withdrawing fluorine atom increases the acidity of the N1 proton.[4]
Biological Role RNA nucleobase; precursor to ThymidineAntimetabolite; Thymidylate Synthase InhibitorFluorine at C5 blocks the methylation required to form thymidine.
Mechanism Incorporated into RNA; converted to dTMPMetabolized to FdUMP, which irreversibly inhibits Thymidylate Synthase (TS).[4][10]Lethal synthesis leads to "thymineless death" in cancer cells.[4]
Mechanism of Action: A Tale of Two Molecules

Uracil is a fundamental component of life. Its deoxyribose form, dUMP, is the direct precursor to dTMP (thymidylate), a crucial building block for DNA synthesis. This conversion is catalyzed by the enzyme Thymidylate Synthase (TS), which adds a methyl group to the C5 position of the pyrimidine ring.

5-FU hijacks this essential pathway. After entering a cell, it is enzymatically converted into several active metabolites, most notably 5-fluoro-2'-deoxyuridine monophosphate (FdUMP).[4] FdUMP is structurally very similar to the natural substrate dUMP and binds to the active site of TS. However, the fluorine atom at the C5 position, where methylation would normally occur, cannot be displaced. This leads to the formation of a stable, covalent ternary complex between FdUMP, TS, and the cofactor N⁵,N¹⁰-methylenetetrahydrofolate, effectively shutting down the enzyme.[4] Deprived of dTMP, the cancer cell cannot synthesize DNA and undergoes "thymineless death."[4]

cluster_TS_Cycle Thymidylate Synthase (TS) Cycle FU 5-Fluorouracil (5-FU) FdUMP FdUMP (Active Metabolite) FU->FdUMP Metabolic Activation TS Thymidylate Synthase (TS) FdUMP->TS Binds & Covalently Inhibits dUMP dUMP dUMP->TS Binds dTMP dTMP (for DNA Synthesis) TS->dTMP Catalyzes (Methylation at C5) Inhibition DNA Synthesis Blocked TS->Inhibition

Caption: Mechanism of 5-FU: Lethal synthesis and inhibition of Thymidylate Synthase.

Chapter 3: Synthetic Strategies & Considerations

The synthesis of fluorinated pyrimidinols is a critical aspect of their development. The choice of synthetic route is often dictated by the availability of starting materials, the desired substitution pattern, and scalability.

Common Synthetic Approach: Cyclocondensation

A widely used and versatile method is the cyclocondensation of a β-fluoroenolate salt with an amidine hydrochloride.[11] This approach allows for the construction of the pyrimidine core with the fluorine atom already in place, offering a direct route to the desired scaffold.

Representative Experimental Protocol: Synthesis of a 4-amino-5-fluoropyrimidine

This protocol is a generalized example based on established methodologies for the synthesis of fluorinated pyrimidines.[11] It serves as a self-validating system where successful synthesis can be confirmed by standard analytical techniques.

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amidine hydrochloride (1.0 eq.) in a suitable solvent such as ethanol or acetonitrile.

  • Addition of Enolate: To the stirring solution, add potassium 2-cyano-2-fluoroethenolate (1.1 eq.) portion-wise at room temperature.

    • Causality: The enolate serves as the three-carbon backbone, while the amidine provides the N-C-N fragment necessary to form the six-membered pyrimidine ring. The slight excess of the enolate ensures complete consumption of the limiting reagent.

  • Reaction: Stir the reaction mixture at room temperature or heat gently (40-60 °C) to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Re-dissolve the crude residue in a suitable solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Isolation: Purify the final product by flash column chromatography on silica gel to yield the pure fluorinated aminopyrimidine.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).

Start Reactants (Amidine HCl, Fluoroenolate) Reaction Cyclocondensation (Solvent, RT or Heat) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup & Solvent Removal Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Pure Fluorinated Pyrimidinol Purification->Product

Caption: General workflow for the synthesis of a fluorinated pyrimidinol.

Chapter 4: Essential Protocols for Physicochemical Characterization

Objective, quantitative data is the bedrock of comparative analysis. Determining the pKa and logP of a new chemical entity is a mandatory early step in drug discovery, as these values dictate a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[9]

Protocol 1: pKa Determination by Potentiometric Titration
  • Principle: This method measures the change in pH of a solution of the compound as a titrant (acid or base) is added, allowing for the determination of the pKa value(s).

  • Methodology:

    • Prepare a 1-5 mM solution of the fluorinated pyrimidinol in deionized water or a co-solvent system (e.g., water/methanol) if solubility is low.

    • Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0).

    • Place the electrode in the sample solution and record the initial pH.

    • Titrate the solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH in small, precise increments.

    • Record the pH after each addition of titrant, allowing the reading to stabilize.

    • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve).

Protocol 2: LogP Determination by Shake-Flask Method (OECD 107)
  • Principle: This classic method measures the partitioning of a compound between two immiscible phases, typically n-octanol and water, representing lipid and aqueous environments, respectively.

  • Methodology:

    • Prepare a stock solution of the fluorinated pyrimidinol in n-octanol.

    • Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate.

    • In a centrifuge tube, combine a known volume of the drug-containing n-octanol phase with a known volume of the water phase.

    • Shake the mixture vigorously for 20-30 minutes at a constant temperature (e.g., 25 °C) to allow equilibrium to be reached.

    • Centrifuge the mixture to ensure complete separation of the two phases.

    • Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

    • Calculate the partition coefficient P as: P = [Concentration]octanol / [Concentration]water.

    • The logP is the logarithm (base 10) of the partition coefficient.

Conclusion

Fluorinated pyrimidinols represent a powerful and versatile class of compounds in the medicinal chemist's arsenal. As demonstrated by the enduring legacy of 5-Fluorouracil, the simple substitution of a hydrogen atom with fluorine can transform a common metabolite into a potent therapeutic agent. This transformation is not serendipitous; it is the direct result of fluorine's fundamental effects on acidity, lipophilicity, metabolic stability, and tautomeric equilibrium. By understanding the causality behind these effects and employing robust synthetic and analytical protocols, researchers can rationally design and optimize the next generation of fluorinated pyrimidinol-based drugs to address a wide range of human diseases.

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Fluoro-2-(methylthio)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive operational guide for the safe handling of 5-Fluoro-2-(methylthio)pyrimidin-4-ol. As a fluorinated pyrimidine derivative, this compound shares characteristics with a class of molecules used in pharmaceutical development, including as antineoplastic drugs.[1][2] Therefore, a cautious and well-documented approach to personal protection is paramount. This guide is designed for researchers and drug development professionals, moving beyond a simple checklist to explain the scientific rationale behind each procedural step and safety recommendation.

Hazard Assessment and the Hierarchy of Controls

Before any personal protective equipment (PPE) is selected, a thorough understanding of the potential hazards is essential. While a specific, comprehensive toxicological profile for this compound is not widely published, the chemistry of analogous fluorinated pyrimidines and related structures dictates a conservative approach.[3][4]

Known and Anticipated Hazards:

  • Skin Irritation: Many pyrimidine derivatives are known to cause skin irritation.[5]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation or damage.[5][6]

  • Allergic Skin Reaction (Sensitization): Repeated skin contact may lead to sensitization, causing an allergic reaction upon subsequent exposures.[5]

  • Harmful if Swallowed or Inhaled: The toxicological properties have not been fully investigated, but similar compounds can be harmful if ingested or if dust is inhaled.[4]

The Hierarchy of Controls: PPE is the last line of defense.[7] Before relying on gloves and goggles, always prioritize higher-level controls.

Hierarchy_of_Controls cluster_Controls Hierarchy of Safety Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous chemical) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training, Restricted Access) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Last line of defense) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate, based on a risk assessment of the specific procedures being performed. The following table outlines the minimum required PPE for handling this compound in solid or solution form.

PPE Category Specification Rationale and Causality
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6]Protects against splashes and airborne particles. Standard safety glasses are insufficient as they do not provide a seal around the eyes. A face shield should be worn in addition to goggles when there is a significant splash risk.
Hand Protection Chemical-resistant, powder-free gloves (e.g., Nitrile or Butyl rubber). Double-gloving is required.[1][8]The outer glove provides the primary barrier, while the inner glove protects the skin during doffing (removal). Powder-free gloves prevent inhalation of aerosolized particles that may have absorbed the chemical.[7] Gloves must be inspected for tears or degradation before each use.[6]
Body Protection A lab coat or impervious gown with long cuffs. Closed-toe shoes are mandatory.[3][8]Protects skin from accidental spills and contamination. A gown with overlapping cuffs allows gloves to be tucked securely, preventing wrist exposure.[7]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) may be required.[3]Required when engineering controls like a fume hood are not available or when handling the solid powder, which can create dust. Use is dictated by institutional EHS risk assessment.

Operational and Disposal Plans

Adherence to strict protocols is essential for minimizing exposure risk for yourself and your colleagues.

Step-by-Step PPE Donning and Doffing Procedure

Donning (Putting On):

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Inner Gloves: Put on the first pair of gloves.

  • Gown/Lab Coat: Don the lab coat or gown, ensuring it is fully fastened.

  • Outer Gloves: Put on the second pair of gloves, pulling the cuffs over the sleeves of the gown.[7]

  • Eye/Face Protection: Put on safety goggles. If required, add a face shield.

Doffing (Taking Off) - The Self-Validating System: This sequence is designed to prevent cross-contamination from the "dirty" outer layers to your skin.

  • Outer Gloves: Remove the outer, most contaminated gloves. Peel them off without touching the outside with your bare skin, disposing of them immediately in a designated hazardous waste container.

  • Gown/Lab Coat: Unfasten the gown. Roll it downwards from the shoulders, turning it inside-out to contain any contamination. Dispose of it in the designated waste stream.

  • Eye/Face Protection: Remove goggles or face shield by handling the strap, not the front.

  • Inner Gloves: Remove the final pair of gloves, again without touching the outside surface.

  • Hand Hygiene: Wash hands thoroughly with soap and water for at least 15 minutes.[1]

Spill Management Protocol

Immediate and correct action is critical in the event of a spill.[8]

Spill_Response_Workflow Start Spill Occurs Alert Alert Personnel & Evacuate Area Start->Alert Assess Assess Spill Size & Risk (Is it safe to handle internally?) Alert->Assess PPE Don Appropriate PPE (Minimum: Double gloves, gown, goggles, respirator) Assess->PPE If Minor Spill End Report Incident Assess->End If Major Spill (Contact EHS) Contain Contain Spill (Use absorbent material like sand or vermiculite) PPE->Contain Collect Collect Contaminated Material (Use non-sparking tools) Contain->Collect Dispose Place in a Sealed, Labeled Container for Hazardous Waste Disposal Collect->Dispose Decontaminate Decontaminate the Area (Follow institutional EHS protocol) Dispose->Decontaminate Decontaminate->End

Caption: A workflow for responding to a chemical spill.

Waste Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated PPE (gloves, gowns), absorbent materials from spills, and weighing papers should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[1]

  • Sharps: Needles or other sharps used to transfer solutions must be placed in a designated sharps container.

  • Liquid Waste: Unused solutions or liquid waste should be collected in a compatible, sealed, and labeled hazardous waste container. Do not pour down the drain.[6]

Emergency Response

In case of accidental exposure, follow these immediate steps while seeking medical attention.

Exposure Route Immediate Action
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[1] Seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention from an ophthalmologist.
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9]
Ingestion Rinse mouth with water. Do not induce vomiting.[1][6] Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[6]

By integrating these expert-level protocols and understanding the rationale behind them, you can build a culture of safety and trust within your laboratory, ensuring that your work is not only groundbreaking but also fundamentally safe.

References

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). U.S. Department of Health and Human Services, Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. [Link]

  • Chemical Safety Practices Recommendations 5-Fluorouracil (5-FU). NCI at Frederick. [Link]

  • Personal protective equipment for preparing toxic drugs. GERPAC. [Link]

  • Material Safety Data Sheet. Cole-Parmer. [Link]

  • 5-Pyrimidinecarboxaldehyde, 4-fluoro-2-(methylthio). Chemsrc. [Link]

  • Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3449. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.